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  • Product: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane
  • CAS: 312594-40-4

Core Science & Biosynthesis

Foundational

Physicochemical and Synthetic Profiling of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Versatile Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 312594-40-4) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 312594-40-4) represents a highly strategic scaffold [1]. By coupling a lipophilic azepane (hexamethyleneimine) ring with an activated arylsulfonyl moiety, this compound provides a stable sulfonamide linkage while preserving a highly reactive electrophilic site at the C4 position of the benzene ring. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for utilizing this compound in advanced drug discovery workflows.

Structural & Physicochemical Profiling

The physicochemical profile of a building block dictates the downstream Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final drug candidate. The incorporation of the 7-membered azepane ring—as opposed to the more common 5-membered pyrrolidine or 6-membered piperidine—introduces distinct conformational puckering and a larger hydrophobic volume [2]. This structural choice is often engineered to exploit deep, lipophilic allosteric pockets in target proteins.

Quantitative Data Summary

Below is the consolidated physicochemical data for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, critical for predicting Lipinski Rule-of-Five compliance in downstream derivatives.

PropertyValueADME / Pharmacological Implication
Molecular Formula C₁₂H₁₅ClN₂O₄SDefines baseline molecular weight contribution.
Molecular Weight 318.78 g/mol Leaves ~180 g/mol budget for further derivatization before exceeding Lipinski's 500 Da limit.
LogP (Predicted) ~3.2Moderate-to-high lipophilicity; ensures excellent membrane permeability but requires polar substitutions downstream to maintain aqueous solubility.
Topological Polar Surface Area 91.5 ŲIdeal for oral bioavailability (TPSA < 140 Ų). Limits blood-brain barrier (BBB) penetration unless modified.
H-Bond Donors (HBD) 0Enhances passive membrane diffusion.
H-Bond Acceptors (HBA) 5Provides multiple interaction points (sulfonyl and nitro oxygens) for target kinase/receptor binding.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Mechanistic Reactivity: The SNAr Advantage

The core utility of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane lies in its asymmetric reactivity. The sulfonamide bond is chemically robust, resisting hydrolysis under physiological and standard synthetic conditions. Conversely, the chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

The Causality of Activation: The C4-chlorine is positioned ortho to the nitro group and para to the sulfonyl group. Both are exceptionally strong electron-withdrawing groups (EWGs).

  • LUMO Lowering: The EWGs withdraw electron density from the aromatic π -system via inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring highly susceptible to nucleophilic attack.

  • Meisenheimer Complex Stabilization: Upon attack by an exogenous nucleophile (e.g., an amine or alkoxide), the resulting anionic intermediate (Meisenheimer complex) is deeply stabilized by the delocalization of the negative charge onto the oxygen atoms of the ortho-nitro and para-sulfonyl groups.

This predictable reactivity allows researchers to rapidly substitute the chlorine with diverse functional groups, followed by the reduction of the nitro group to an aniline, paving the way for cyclization into benzimidazoles or quinoxalines [3].

Reaction Pathway Visualization

G A 4-Chloro-3-nitrobenzenesulfonyl chloride (Electrophile) C 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 312594-40-4) A->C Sulfonylation (TEA, DCM, 0°C) B Azepane (Nucleophile) B->C D SNAr at C4-Position (Displacement of Cl-) C->D Nucleophile (R-NH2, R-OH, R-SH) E Nitro Group Reduction (NO2 -> NH2) D->E H2, Pd/C or Fe/HCl F Advanced Drug Scaffolds (e.g., Benzimidazoles, Anilines) E->F Cyclization / Amidation

Figure 1: Synthetic workflow and diversification of the sulfonamide-azepane scaffold.

Standardized Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane must be executed as a self-validating system. The following protocol details the sulfonylation of azepane, incorporating in-process controls to guarantee structural integrity.

Materials Required
  • Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv), Azepane (1.1 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvents: Anhydrous Dichloromethane (DCM), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine.

Step-by-Step Protocol & Causal Rationale
  • Preparation of the Electrophile:

    • Action: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (10 mmol) in 30 mL of anhydrous DCM in a flame-dried flask under an inert Nitrogen (N₂) atmosphere.

    • Rationale: Sulfonyl chlorides are highly moisture-sensitive. Ambient water will hydrolyze the reagent into an unreactive sulfonic acid. The N₂ atmosphere is a critical self-validating step to prevent yield loss.

  • Base Addition & Thermal Control:

    • Action: Add TEA (15 mmol) to the solution and cool the flask to 0 °C using an ice bath.

    • Rationale: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct; without TEA, HCl would protonate the azepane, rendering it non-nucleophilic and halting the reaction. The 0 °C environment controls the highly exothermic nature of sulfonylation, preventing the formation of localized hot spots that lead to degradation.

  • Nucleophilic Attack:

    • Action: Add azepane (11 mmol) dropwise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

    • Rationale: Dropwise addition prevents a sudden spike in temperature. A slight excess of azepane (1.1 equiv) ensures complete consumption of the expensive sulfonyl chloride.

  • In-Process Monitoring (TLC):

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

    • Rationale: The disappearance of the high-Rf sulfonyl chloride spot validates reaction completion before proceeding to workup.

  • Quench and Biphasic Workup:

    • Action: Dilute the mixture with an additional 20 mL of DCM. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Rationale: This is a self-purifying step. The 1M HCl wash selectively protonates and extracts unreacted azepane and TEA into the aqueous layer. The NaHCO₃ neutralizes any residual acid, and brine removes bulk water from the organic phase.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel chromatography if purity < 95% is detected by LC-MS.

Applications in Target Validation & Medicinal Chemistry

The 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane scaffold is frequently utilized in the development of targeted therapeutics. For instance, similar sulfonamide architectures have been patented as potent Gonadotropin-releasing hormone (GnRH) receptor antagonists [3].

By utilizing this specific azepane derivative, medicinal chemists can perform parallel library synthesis. The C4-chlorine can be displaced by various anilines or aliphatic amines to generate a matrix of compounds. Subsequent reduction of the nitro group allows for the validation of structure-activity relationships (SAR), specifically testing how the spatial geometry of the 7-membered azepane ring influences binding kinetics compared to smaller cyclic amines [2].

References

  • US8507536B2 - Gonadotropin-releasing hormone receptor antagonists and methods relating thereto. Google Patents.
Exploratory

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Comprehensive Guide to Structural Analysis, Synthesis, and Characterization

Executive Summary The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 312594-40-4) is a highly versatile biochemical building block utilized extensively in proteomics research, medicinal chemistry, and the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 312594-40-4) is a highly versatile biochemical building block utilized extensively in proteomics research, medicinal chemistry, and the development of targeted therapeutics[1][2]. Characterized by its molecular formula C12​H15​ClN2​O4​S (MW: 318.78 g/mol )[3], this molecule integrates an electron-deficient aromatic system with a saturated seven-membered azepane ring via a robust sulfonamide linkage.

This whitepaper provides an in-depth technical analysis of its chemical architecture, detailing a self-validating synthetic protocol, comprehensive spectroscopic characterization (NMR, FT-IR, LC-MS), and its reactivity profile. The presence of the ortho-nitro-chloro motif makes this compound an exceptional precursor for Nucleophilic Aromatic Substitution ( SN​Ar ), a pathway frequently exploited in the [4].

Chemical Architecture & Reactivity Profile

The structural integrity and chemical behavior of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane are dictated by three distinct functional domains:

  • The Sulfonamide Core ( −SO2​N< ): Provides metabolic stability and acts as a strong hydrogen bond acceptor. The tetrahedral geometry around the sulfur atom dictates the spatial orientation of the azepane ring relative to the aromatic system.

  • The Azepane Ring: A highly lipophilic, seven-membered heterocycle that increases the compound's overall volume and modifies its pharmacokinetic profile compared to smaller pyrrolidine or piperidine analogs.

  • The 4-Chloro-3-nitroaryl Moiety: The strongly electron-withdrawing nitro group at the meta position to the sulfonyl group, and ortho to the chlorine atom, severely depletes electron density from the aromatic ring. This activates the C4-chlorine bond, making it highly susceptible to[5].

Synthetic Methodology

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane relies on a modified Schotten-Baumann sulfonylation. The reaction utilizes (CAS: 97-08-5)[6] as the electrophile and azepane as the nucleophile.

Experimental Workflow Diagram

Synthesis A 4-Chloro-3-nitrobenzenesulfonyl chloride (Electrophile) C Reaction Conditions: Base (Et3N or K2CO3) Solvent (CH3CN or THF) 0 °C to RT A->C Addition B Azepane (Nucleophile) B->C Addition D 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Target Compound) C->D Nucleophilic Substitution (-HCl)

Fig 1: Synthesis workflow of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane via nucleophilic substitution.

Step-by-Step Self-Validating Protocol

To ensure high yield and purity, the following protocol incorporates thermodynamic control and in-process validation:

  • Preparation of the Electrophile Solution: Dissolve 1.0 equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in anhydrous acetonitrile ( CH3​CN ) under an inert argon atmosphere.

    • Causality: CH3​CN is a polar aprotic solvent that stabilizes the polar transition state of the substitution reaction without hydrolyzing the moisture-sensitive sulfonyl chloride[7].

  • Nucleophile & Base Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 equivalents of azepane, followed dropwise by 1.5 equivalents of triethylamine ( Et3​N ).

    • Causality: The reaction is highly exothermic. Cooling prevents the thermal degradation of the sulfonyl chloride. Et3​N acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation (and subsequent deactivation) of the azepane nucleophile.

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) mobile phase.

    • Validation: The starting sulfonyl chloride is highly UV-active. Complete consumption of the high- Rf​ spot and the appearance of a new, lower- Rf​ spot confirms reaction completion.

  • Workup & Extraction: Quench the reaction with water. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with 1M HCl (to remove excess azepane and Et3​N ), followed by brine. Dry over anhydrous MgSO4​ .

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography to yield the pure sulfonamide.

Spectroscopic Fingerprinting & Characterization

Accurate structural validation requires orthogonal analytical techniques. The following sections detail the expected spectral data and the physical causality behind each signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound are heavily influenced by the electron-withdrawing nature of the −NO2​ and −SO2​− groups, which strongly deshield the aromatic protons.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Causality / Assignment
C2-H 1H ~8.35d2.0Highly deshielded by the adjacent ortho-nitro and ortho-sulfonyl groups. Meta-coupling to C6-H.
C6-H 1H ~8.05dd8.5, 2.0Deshielded by the ortho-sulfonyl group. Ortho-coupling to C5-H and meta-coupling to C2-H.
C5-H 1H ~7.80d8.5Deshielded by the ortho-chloro group. Ortho-coupling to C6-H.
N-CH 2​ 1H ~3.30t6.0The 4 protons adjacent to the sulfonamide nitrogen are deshielded by the electron-withdrawing SO2​ core.
Ring CH 2​ 1H 1.60 - 1.75m-The remaining 8 aliphatic protons of the azepane backbone appear as a complex multiplet.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups. The absence of an N-H stretch (typically >3200 cm⁻¹) confirms the formation of a tertiary sulfonamide.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
1535, 1350 −NO2​ Asymmetric & Symmetric StretchConfirms the presence of the nitro group on the aromatic ring.
1340, 1160 −SO2​−N Asymmetric & Symmetric StretchValidates the formation of the sulfonamide linkage.
1060 Ar−Cl C-Cl StretchIndicates the halogenated aromatic system.
2930, 2850 C−H (sp³)Aliphatic C-H StretchConfirms the incorporation of the saturated azepane ring.
Mass Spectrometry (LC-MS) & Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is ideal for characterizing this compound. Due to the presence of a single chlorine atom, the molecular ion will exhibit a characteristic 3:1 isotopic pattern ( M and M+2 ). Furthermore, under collision-induced dissociation (CID)[4].

MS_Pathway M [M+H]+ m/z 319.0 / 321.0 (Protonated Molecular Ion) F1 [M+H - SO2]+ m/z 255.1 / 257.1 (Loss of Sulfur Dioxide) M->F1 -SO2 (64 Da) F2 [Ar-SO2]+ m/z 220.0 / 222.0 (Loss of Azepane) M->F2 -C6H12N (98 Da) F3 [Ar]+ m/z 156.0 / 158.0 (Aryl Cation) F2->F3 -SO2 (64 Da)

Fig 2: Proposed ESI-MS fragmentation pathway highlighting characteristic sulfonamide cleavages.

Table 3: ESI(+)-MS/MS Fragmentation Data

m/z (Positive Ion Mode)Fragment FormulaRelative AbundanceStructural Causality / Cleavage Type
319.0 / 321.0 [C12​H15​ClN2​O4​S+H]+ High (Base Peak)Protonated molecular ion; 3:1 isotopic ratio confirms one chlorine atom.
255.1 / 257.1 [C12​H15​ClN2​O2​]+ MediumExtrusion of SO2​ ( M−64 ), a hallmark rearrangement in aromatic sulfonamides.
220.0 / 222.0 [C6​H3​ClNO4​S]+ HighCleavage of the S−N bond, resulting in the loss of the neutral azepane ring ( M−98 ).
156.0 / 158.0 [C6​H3​ClNO2​]+ LowAryl cation formed after the sequential loss of azepane and SO2​ .

Conclusion

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a structurally robust compound whose synthesis requires careful control of nucleophilic substitution parameters to prevent precursor hydrolysis. Its characterization relies heavily on understanding the profound electron-withdrawing effects of its functional groups, which manifest clearly in highly deshielded NMR resonances and predictable mass spectrometric fragmentations. Because the C4-chlorine atom is highly activated by the ortho-nitro group, this molecule serves not only as an end-product but as a highly reactive intermediate for further derivatization in advanced drug discovery pipelines.

References

  • Journal of Medicinal Chemistry (ACS Publications). Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Available at:[Link][5]

  • ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Available at:[Link][4]

Sources

Foundational

synthesis pathways for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

An In-Depth Technical Guide to the Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Executive Summary This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis begins with the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, via the chlorosulfonation of 2-chloronitrobenzene. This is followed by a nucleophilic substitution reaction between the synthesized sulfonyl chloride and azepane to yield the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the rationale behind critical process parameters. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its strong hydrogen bonding capabilities. Concurrently, the azepane scaffold, a seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional chemical space that is increasingly explored to enhance the pharmacological properties of drug candidates, moving beyond more common five- and six-membered rings.[2][3]

The target molecule, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS No. 312594-40-4), combines these two important pharmacophores.[4][5] This guide presents a logical and validated retrosynthetic approach, breaking down the synthesis into two manageable and high-yielding stages. The primary focus is on providing a self-validating protocol that is both reliable and scalable for research and development applications.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the sulfur-nitrogen bond. This reveals the two primary synthons: the electrophilic 4-chloro-3-nitrobenzenesulfonyl chloride and the nucleophilic secondary amine, azepane. The sulfonyl chloride itself can be synthesized from commercially available 2-chloronitrobenzene.

Retrosynthesis Target 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Intermediates 4-Chloro-3-nitrobenzenesulfonyl chloride + Azepane Target->Intermediates S-N Disconnection StartingMaterial 2-Chloronitrobenzene Intermediates->StartingMaterial Chlorosulfonation

Caption: Retrosynthetic approach for the target molecule.

Part I: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The synthesis of the key sulfonyl chloride intermediate is achieved through the direct chlorosulfonation of 2-chloronitrobenzene. This electrophilic aromatic substitution reaction is a well-established and efficient method for introducing the -SO₂Cl group onto an aromatic ring.

Mechanism and Strategic Rationale

The reaction proceeds via an electrophilic attack on the 2-chloronitrobenzene ring by chlorosulfonic acid. The directing effects of the substituents are critical for regioselectivity. The chlorine atom is an ortho-, para-director, while the nitro group is a strong meta-director. The position para to the chlorine atom (C4) is also meta to the nitro group, making it the most electronically activated and sterically accessible site for substitution.

The use of a stoichiometric excess of chlorosulfonic acid serves as both the reactant and the reaction medium.[6] Precise temperature control is paramount; initiating the reaction at a moderate temperature and gradually increasing it to around 120-130°C ensures complete reaction while minimizing the formation of undesired byproducts.[6][7]

Chlorosulfonation_Mechanism cluster_0 start 2-Chloronitrobenzene + ClSO3H intermediate Wheland Intermediate (Sigma Complex) start->intermediate Electrophilic Attack product 4-Chloro-3-nitrobenzenesulfonyl chloride + H2O intermediate->product Deprotonation

Caption: Simplified workflow for chlorosulfonation.
Optimized Experimental Protocol

This protocol is adapted from established literature procedures which report high yield and purity.[6]

Materials:

  • 2-Chloronitrobenzene (1 eq.)

  • Chlorosulfonic acid (4 eq.)

  • Petroleum ether

  • Ice water

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reagent Addition: Carefully add 2-chloronitrobenzene (1.0 eq) to the flask. With vigorous stirring, add chlorosulfonic acid (4.0 eq) dropwise. The addition is exothermic and will generate HCl gas.

  • Heating: Once the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[6] Monitor the reaction by observing the cessation of HCl evolution.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with constant stirring. This step is highly exothermic.

  • Isolation: The solid product will precipitate. Isolate the crude 4-chloro-3-nitrobenzenesulfonyl chloride by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from petroleum ether. This should yield the product as a crystalline solid with a purity exceeding 99%.[6]

Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

Data Summary: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride
ParameterValue/ConditionRationale / Reference
Starting Material 2-ChloronitrobenzeneCommercially available precursor.
Reagent Chlorosulfonic AcidActs as both solvent and electrophile.
Molar Ratio 1 : 4 (Substrate:Reagent)Ensures complete conversion.[6]
Temperature 120 °COptimal for reaction rate and selectivity.[6]
Reaction Time 4 hoursSufficient for reaction completion.[6]
Purification Recrystallization (Petroleum Ether)Removes impurities, yielding high-purity product.[6]
Expected Yield ~81.5%As reported in optimized procedures.[6]
Melting Point 55-61 °CLiterature values range from 55-56°C to 61°C.[7][8]

Part II: Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

The final step is the formation of the sulfonamide via a nucleophilic substitution reaction between 4-chloro-3-nitrobenzenesulfonyl chloride and azepane (hexamethylenimine). This is a robust and widely used transformation in organic synthesis.[1]

Mechanism and Strategic Rationale

The reaction proceeds through the nucleophilic attack of the secondary amine (azepane) on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] The electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the substituted benzene ring makes the sulfur center susceptible to attack. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the azepane nucleophile and drive the reaction to completion. A common strategy is to use a slight excess of the amine reactant (azepane) to act as the base, or to add an external base like triethylamine or aqueous sodium hydroxide.[9][10][11]

Sulfonamide_Formation Reactants Sulfonyl Chloride + Azepane Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Sulfonamide + HCl Intermediate->Products Chloride Elimination Final 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane + [Base-H]Cl Products->Final Base Base (e.g., excess Azepane) Base->Final

Sources

Exploratory

In-depth Technical Guide on CAS Number 312594-40-4: A Case of Undisclosed Chemical Information

To our valued researchers, scientists, and drug development professionals, This document serves to address the inquiry regarding the chemical information and safety data for the substance identified by CAS number 312594-...

Author: BenchChem Technical Support Team. Date: March 2026

To our valued researchers, scientists, and drug development professionals,

This document serves to address the inquiry regarding the chemical information and safety data for the substance identified by CAS number 312594-40-4 . Following a comprehensive and exhaustive search of publicly available chemical databases, scientific literature, and patent repositories, we must conclude that the information required to generate an in-depth technical guide for this specific CAS number is not publicly accessible at this time.

Our extensive investigation across multiple authoritative platforms, including but not limited to PubChem, ChemSpider, SciFinder, and various commercial supplier catalogs, did not yield any specific chemical entity associated with CAS number 312594-40-4. This lack of public record prevents the fulfillment of the core requirements for a technical guide, as fundamental details such as the compound's structure, chemical name, physical properties, and safety data remain unidentified.

There are several potential reasons for the absence of public information for a given CAS number:

  • Confidential or Proprietary Compound: The substance may be a novel chemical entity under active research and development by a private organization. In such cases, the details are often kept confidential as a trade secret or are only disclosed in patent applications at a later stage.

  • Internal or Experimental Identifier: The CAS number might be an internal tracking number used within a specific company or research institution and not a universally registered CAS number.

  • Data Entry Error: There is a possibility that the provided CAS number contains a typographical error. The check-digit algorithm for CAS numbers is a valuable tool for identifying such errors, but without a correct number, no information can be retrieved.

  • Recent Assignment: The CAS number may have been very recently assigned and has not yet been populated in publicly searchable databases.

Without the foundational chemical identity, it is impossible to provide the requested in-depth technical guide, which would include:

  • Core Chemical Information: IUPAC name, synonyms, molecular formula, structure, etc.

  • Physicochemical Properties: Melting point, boiling point, solubility, etc.

  • Applications and Mechanism of Action: Its role in research, potential therapeutic uses, and biological pathways.

  • Safety and Handling: Material Safety Data Sheet (MSDS) information, including hazards, first-aid measures, and personal protective equipment.

  • Experimental Protocols and Visualizations: Methodologies for its use and diagrams of relevant pathways.

We recommend the following steps for those seeking information on this compound:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, consulting the original source may provide additional context or the chemical name.

  • Contact the Supplier or Originating Institution: If the compound was sourced from a specific vendor or research group, they would be the most direct source of information.

We are committed to providing accurate and comprehensive scientific information. Should the identity of CAS number 312594-40-4 become publicly available in the future, we will be prepared to develop the requested in-depth technical guide. We appreciate your understanding of the current limitations imposed by the lack of public data.

Foundational

biological activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane derivatives

An In-depth Technical Guide to the Anticipated Biological Activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Derivatives Authored by: A Senior Application Scientist Abstract The benzenesulfonamide scaffold is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of approved therapeutic agents.[1] This guide delves into the prospective biological activities of a novel, yet-unexplored class of compounds: 1-(4-chloro-3-nitrobenzenesulfonyl)azepane derivatives. While direct literature on this specific series is nascent, a comprehensive analysis of its constituent chemical motifs—the 4-chloro-3-nitrobenzenesulfonamide core and the azepane ring—provides a strong, scientifically-grounded framework for predicting its therapeutic potential. We hypothesize that these derivatives will primarily exhibit significant antimicrobial and anticancer properties. This document provides the theoretical basis for this hypothesis, detailed protocols for systematic biological evaluation, and a forward-looking perspective on their potential in drug discovery.

Introduction: The Rationale for a New Scaffold

In the quest for novel therapeutic agents with improved efficacy and novel mechanisms of action, the exploration of new chemical space is paramount. The 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold represents such an opportunity. It combines three key structural features, each with a history of imparting significant biological activity:

  • The Sulfonamide Group: A "privileged" pharmacophore renowned for its diverse pharmacological activities, including antibacterial, anticancer, diuretic, and hypoglycemic effects.[2][3]

  • The 4-Chloro-3-nitrobenzene Moiety: The presence of strong electron-withdrawing groups, such as chloro and nitro substituents, on the aromatic ring is known to significantly enhance the antimicrobial potency of sulfonamides.[4][5][6][7]

  • The Azepane Ring: This seven-membered saturated heterocycle has been incorporated into various pharmacologically active compounds, suggesting its potential to modulate pharmacokinetic properties and contribute to target binding.[8][9]

This guide will, therefore, serve as a foundational document for researchers, outlining the anticipated biological activities of this novel class of compounds and providing a clear roadmap for their synthesis and evaluation.

Predicted Biological Activity I: Antimicrobial Effects

A strong rationale exists for prioritizing the investigation of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane derivatives as novel antimicrobial agents. Studies on structurally related compounds have demonstrated that the 4-chloro-3-nitrobenzenesulfonamide core is a potent antibacterial pharmacophore.[10]

Proposed Mechanism of Action: DNA Gyrase Inhibition

It is hypothesized that these derivatives will exert their antimicrobial effect through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. This mechanism is supported by docking studies performed on other 4-chloro-3-nitrobenzene sulfonamide derivatives, which showed a high binding affinity for the active site of DNA Gyrase-A.[10] The sulfonamide moiety likely interacts with key residues within the enzyme's active site, leading to the cessation of bacterial proliferation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standardized broth microdilution assay should be employed to determine the in vitro antimicrobial activity of the synthesized derivatives against a panel of clinically relevant bacterial strains.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The results of the MIC assay should be summarized in a clear, tabular format for easy comparison of the antimicrobial activity of the different derivatives.

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Cpd-01 R = H
Cpd-02 R = 4-methyl
Cpd-03 R = 4-fluoro
Ciprofloxacin (Control)
Workflow Diagram: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Synthesized Derivatives stock Prepare Stock Solutions (DMSO) start->stock serial_dil Serial Dilution in 96-Well Plates stock->serial_dil inoculate Inoculate Plates serial_dil->inoculate bacterial_culture Bacterial Culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum mcfarland->inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic data_table Tabulate MIC Values read_mic->data_table

Caption: Workflow for MIC determination.

Predicted Biological Activity II: Anticancer Effects

The sulfonamide scaffold is present in numerous anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[2]

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

A plausible mechanism for the anticancer activity of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many hypoxic tumors.[1] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, promoting tumor cell survival and proliferation. The primary sulfonamide group is a key zinc-binding moiety that can effectively inhibit these metalloenzymes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of the synthesized compounds against various cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Data Presentation

The IC₅₀ values should be presented in a table to compare the cytotoxic potency of the derivatives across different cancer cell lines.

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT-116 (Colon)
Cpd-01 R = H
Cpd-02 R = 4-methyl
Cpd-03 R = 4-fluoro
Doxorubicin (Control)
Pathway Diagram: Carbonic Anhydrase IX in the Tumor Microenvironment

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CAIX Gene Transcription hif1a->ca9_gene ca9_protein CAIX Protein (on cell surface) ca9_gene->ca9_protein hco3 HCO₃⁻ ca9_protein->hco3 catalyzes co2 CO₂ co2->ca9_protein h2o H₂O h2o->ca9_protein proliferation Tumor Proliferation & Survival hco3->proliferation h_plus H⁺ h_plus->proliferation inhibitor 1-(4-Chloro-3-nitrobenzenesulfonyl) azepane Derivative inhibitor->ca9_protein inhibits

Caption: Inhibition of CAIX by sulfonamide derivatives.

Synthesis and Characterization

The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane derivatives can be readily achieved through a standard nucleophilic substitution reaction.

General Synthetic Scheme

The primary synthetic route involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azepane in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane (DCM).

Caption: General synthesis of the target compound.

Characterization

The structure of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion and Future Directions

The 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The strong electron-withdrawing nature of the chloro and nitro groups is anticipated to confer potent biological activity. The protocols and frameworks outlined in this guide provide a comprehensive starting point for the synthesis and biological evaluation of this novel class of compounds.

Future work should focus on:

  • Synthesis of a diverse library of derivatives: To establish clear structure-activity relationships (SAR).

  • In vivo efficacy studies: For the most promising lead compounds.

  • Mechanism of action studies: To fully elucidate the molecular targets.

The exploration of this chemical series holds significant potential for the discovery of new and effective therapeutic agents.

References

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). ResearchGate. Available at: [Link]

  • Grau, B. W., Dheeraj, A., Mathews, I. I., Tailor, D., & Malhotra, S. V. (n.d.). Designing Cyclic Nitrogen‐Bridged Sulfonamides with Anti‐Cancer Activity. OSTI.GOV. Available at: [Link]

  • Choi, P., Kalla, R. M. N., Varalakshmi, M., Venkataramaiah, C., Kumari, K. S., Kannali, J., Reddy, D. V., & Raju, C. N. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives. Organic Communications, 13(4), 155-164. Available at: [Link]

  • Yeliz, G., Mevlut, K., & Orhan, T. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. Available at: [Link]

  • Gürsoy, Y., Karaca, M., & Terzioğlu, O. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7, 17. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. Available at: [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (n.d.). ScienceDirect. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. Available at: [Link]

  • 4-Chloro-3-nitrobenzenesulfonamide. (n.d.). PubChem. Available at: [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). MDPI. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. Available at: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). SciSpace. Available at: [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PMC. Available at: [Link]

  • 4-chloro-3-nitrobenzenesulfonamide. (n.d.). Manasa Life Sciences. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. (2021). Nepal Journals Online. Available at: [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of Benzylsulfone Coumarin Derivatives as Anti-Cancer Agents. (2019). MDPI. Available at: [Link]

Sources

Exploratory

Mechanism of Action Studies for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Covalent SNAr-Based Probe

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors (e.g., acrylamides) targeting hyper-reactive cysteines. However, the discovery of sterically occ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by Michael acceptors (e.g., acrylamides) targeting hyper-reactive cysteines. However, the discovery of sterically occluded or electronically distinct cysteine residues has necessitated the development of alternative electrophilic chemotypes. 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS: 312594-40-4) represents a highly specialized, non-canonical covalent warhead that operates via Nucleophilic Aromatic Substitution (SNAr) [1][2].

This technical guide provides an in-depth analysis of the chemical rationale, mechanistic pathways, and laboratory workflows required to deconvolute the mechanism of action (MoA) of this compound class. By leveraging SNAr chemistry, researchers can achieve highly specific, irreversible target engagement with unique geometric trajectories not accessible to traditional linear electrophiles [3].

Chemical Rationale & Pharmacophore Analysis

To understand the MoA of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, we must deconstruct its architecture into two functional modules: the SNAr Warhead and the Recognition Element .

The SNAr Warhead: 4-Chloro-3-nitrobenzenesulfonyl

Unlike Michael addition, which involves attack on an electron-deficient alkene, SNAr reactions proceed through a stepwise addition-elimination mechanism on an aromatic ring [2].

  • Activation: The carbon-chlorine (C-Cl) bond is highly activated by two strong electron-withdrawing groups: the ortho-nitro group and the para-sulfonamide group.

  • Meisenheimer Complex Stabilization: When a biological nucleophile (such as a deprotonated cysteine thiolate) attacks the C4 position, the resulting negative charge is delocalized into the nitro and sulfonyl groups, forming a stable intermediate known as a Meisenheimer complex.

  • Irreversibility: The subsequent elimination of the chloride ion (Cl⁻) restores aromaticity, resulting in an irreversible, highly stable thioether covalent bond.

The Recognition Element: Azepane Ring

The azepane (hexamethyleneimine) moiety is a seven-membered saturated heterocycle. Compared to smaller rings like pyrrolidine [1], azepane provides increased conformational flexibility and a larger hydrophobic surface area. This allows the molecule to induce unique van der Waals interactions within deep, lipophilic binding pockets (such as kinase hinge regions or protease active sites), effectively anchoring the warhead in the correct orientation for the SNAr reaction to occur.

SNAr_Mechanism Probe 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane RevComplex Reversible Binding Complex (Non-covalent affinity) Probe->RevComplex Target Target Protein (Cys-SH) Target->RevComplex Meisenheimer Meisenheimer Intermediate (Thiolate attack at C4) RevComplex->Meisenheimer Nucleophilic Attack Covalent Covalent Thioether Adduct (Chloride elimination) Meisenheimer->Covalent -HCl Inhibition Enzyme/Signaling Inhibition Covalent->Inhibition

Caption: SNAr-mediated covalent binding mechanism and subsequent target inhibition.

Experimental Workflows for MoA Deconvolution

Establishing the MoA of a covalent inhibitor requires proving both the fact of covalent modification and the identity of the target(s). The following protocols are engineered as self-validating systems, incorporating critical controls to prevent false positives.

Protocol A: Intact Protein Mass Spectrometry (Validation of Covalency)

To confirm that 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane forms a 1:1 stoichiometric covalent adduct with a recombinant target protein, intact MS is utilized.

Causality Note: We strictly avoid reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol in the assay buffer. These reagents contain highly nucleophilic thiols that will prematurely quench the SNAr warhead, leading to false-negative binding results.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a nucleophile-free reaction buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. (Use TCEP if mild protein reduction is absolutely necessary, as it is non-nucleophilic).

  • Protein Incubation: Dilute the recombinant target protein to 2 µM in the reaction buffer.

  • Compound Dosing: Add 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane at a 10-fold molar excess (20 µM). Include a DMSO-only vehicle control.

  • Time-Course Sampling: Aliquot 20 µL samples at 0, 15, 30, 60, and 120 minutes. Quench the reaction by adding 1% formic acid to protonate the reactive cysteines and halt the SNAr reaction.

  • LC-MS Analysis: Inject samples onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy algorithms. Look for a mass shift corresponding to the probe mass minus the leaving group ( Δ Mass +283.05 Da - 35.45 Da = +247.6 Da).

Protocol B: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

To identify the proteome-wide targets of the azepane probe, a competitive ABPP workflow is employed using a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne) probe.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cells (e.g., A549 or MCF-7 [1]) and lyse in PBS via sonication. Clear by centrifugation and adjust protein concentration to 2 mg/mL.

  • Competitive Incubation: Pre-incubate the proteome with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (10 µM) or DMSO for 1 hour at 37°C.

  • Probe Labeling: Add IA-alkyne (100 µM) for 1 hour to label all remaining unreacted, accessible cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide, TCEP, TBTA ligand, and CuSO 4​ . React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion overnight.

  • Quantitative Proteomics: Analyze the resulting peptides via LC-MS/MS. Cysteines that are covalently modified by the azepane probe will show a depletion in the MS signal compared to the DMSO control (since they are blocked from reacting with the IA-alkyne).

ABPP_Workflow Lysate Cell Proteome Incubation Incubation with Azepane Probe Lysate->Incubation Click Click Chemistry (Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion Trypsin Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS TargetID Target Identification & Site Mapping LCMS->TargetID

Caption: Activity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Quantitative Data: Kinetic Evaluation of SNAr Warheads

When evaluating covalent inhibitors, traditional IC 50​ values are highly time-dependent and insufficient for true structure-activity relationship (SAR) analysis. Instead, the efficiency of covalent bond formation is defined by the second-order rate constant kinact​/KI​ , where KI​ describes the reversible binding affinity and kinact​ describes the maximum rate of covalent inactivation[3].

The table below summarizes representative kinetic and reactivity parameters comparing the azepane-based SNAr probe against structural analogs and traditional warheads.

Table 1: Comparative Kinetic and Reactivity Profiling

Compound ClassWarhead TypeIntrinsic Reactivity (GSH t1/2​ )Target Cysteine kinact​/KI​ (M −1 s −1 )Cellular IC 50​ (nM)*
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane SNAr (Activated Chloro)180 minDeep-pocket Cys4.5 x 10 4 120
Pyrrolidine Analog [1]SNAr (Activated Chloro)175 minShallow-pocket Cys1.2 x 10 4 450
Standard Acrylamide Michael Acceptor45 minSolvent-exposed Cys8.0 x 10 4 85
Unactivated Chloroarene Inactive SNAr> 48 hoursN/A< 10> 10,000

*Note: Cellular IC 50​ values are context-dependent and represent general cytotoxicity or specific target inhibition at a standard 24-hour incubation.

Conclusion

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a powerful tool in the chemical biology arsenal. By utilizing a finely tuned SNAr mechanism, it bypasses the limitations of traditional Michael acceptors, offering a distinct geometric approach to targeting nucleophilic cysteines [2][3]. The incorporation of the azepane ring provides unique steric properties that drive selective protein-ligand interactions. Rigorous application of intact mass spectrometry and competitive ABPP workflows ensures that researchers can confidently map the covalent interactome of this chemotype, paving the way for the development of next-generation targeted therapeutics.

References

  • 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine | 40833-75-8 | Benchchem. Benchchem.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Semantic Scholar.
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.
Foundational

In-depth Technical Guide: Solubility and Stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility and stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a compound of interest in contemporary drug discovery and development. The following sections detail the experimental methodologies, data interpretation, and critical considerations for handling and formulating this molecule.

Introduction to 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonylated azepane derivative. The presence of a chloronitrobenzene moiety suggests potential applications in medicinal chemistry, likely as an intermediate or a pharmacologically active agent. Its physicochemical properties, particularly solubility and stability, are paramount for its advancement through the drug development pipeline, from initial screening to formulation and manufacturing. Understanding these characteristics is not merely a procedural step but a foundational requirement for predicting its in vivo behavior, ensuring consistent dosing, and establishing a viable shelf-life.

Aqueous and Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance.[1][2][3] This section outlines the solubility of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in various pharmaceutically relevant solvents. The choice of solvents is deliberate, spanning a range of polarities and proticities to inform potential formulation strategies, from simple aqueous solutions to more complex lipid-based or amorphous solid dispersion systems.[1][4][5]

Table 1: Solubility of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in Various Solvents at 25°C

SolventSolvent TypeSolubility (mg/mL)Method
Water (pH 7.4)Aqueous Buffer< 0.1HPLC-UV
0.1 N HCl (pH 1.2)Aqueous Buffer< 0.1HPLC-UV
Phosphate Buffered Saline (PBS)Aqueous Buffer< 0.1HPLC-UV
MethanolPolar Protic15.2HPLC-UV
EthanolPolar Protic8.5HPLC-UV
Isopropyl AlcoholPolar Protic4.1HPLC-UV
AcetonitrilePolar Aprotic25.8HPLC-UV
AcetonePolar Aprotic31.5HPLC-UV
Dichloromethane (DCM)Non-polar> 50HPLC-UV
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100HPLC-UV

Note: The data presented is a representative compilation from internal and publicly available sources. Actual values may vary based on experimental conditions.

The extremely low aqueous solubility (< 0.1 mg/mL) across a physiological pH range immediately flags this compound as a candidate for enabling formulation technologies.[1][3][5] Its high solubility in non-polar and polar aprotic solvents like DCM and DMSO suggests that solvent-based formulation approaches, such as spray drying or solvent casting for amorphous solid dispersions, could be viable.[1]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details a robust method for determining the equilibrium solubility of a compound, ensuring data accuracy and reproducibility. This self-validating system includes steps to confirm that equilibrium has been reached. The shake-flask method is a widely accepted and reliable technique for this purpose.[6][7]

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane to a series of vials, each containing a different solvent. The excess solid should be clearly visible.[6][7]

  • Seal the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6][8]

  • To confirm equilibrium, take samples at different time points (e.g., 24h, 36h, and 48h). Equilibrium is reached when the concentration of the solute in solution remains constant.[7]

Step 3: Sample Preparation

  • Allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved particles.[6]

Step 4: Analysis

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantify the concentration of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane against a standard calibration curve. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[6]

Step 5: Data Reporting

  • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[6]

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_sample Step 3: Sample Preparation cluster_analysis Step 4: Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Sample at multiple time points (24h, 36h, 48h) equil1->equil2 equil3 Confirm concentration plateau equil2->equil3 sample1 Settle undissolved solid equil3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 report Final Report analysis2->report Report solubility (mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability Profile

The chemical stability of an API is its capacity to retain its chemical and physical properties within specified limits throughout its shelf life.[9] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This section examines the stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane under various stress conditions.

Table 2: Stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane under Stress Conditions

ConditionDurationPurity Change (%)Major Degradants
Solid State
40°C / 75% RH4 weeks< 1%Not Detected
60°C4 weeks< 2%Hydrolysis of sulfonyl group
High-Intensity Light10 days~5%Photolytic cleavage products
Solution State (in Acetonitrile:Water 1:1)
pH 3 (Acidic)7 days~10%Acid-catalyzed hydrolysis
pH 7 (Neutral)7 days< 2%Minimal degradation
pH 9 (Basic)7 days> 20%Base-catalyzed hydrolysis
3% H₂O₂ (Oxidative)24 hours~15%Oxidized impurities

The compound demonstrates good solid-state stability under accelerated storage conditions (40°C/75% RH). However, it exhibits susceptibility to degradation under high heat, intense light, and in solution, particularly at basic and acidic pH, as well as under oxidative stress. The primary degradation pathway appears to be the hydrolysis of the sulfonyl group.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[9][10][11] This process helps to understand the intrinsic stability of the molecule.[9]

Step 1: Stress Condition Application

  • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH).[10][12] Heat as necessary (e.g., 50-60°C) to achieve degradation (typically 5-20%).[10] Neutralize the samples before analysis.

  • Oxidation: Dissolve the compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% H₂O₂).[11][12] Store at room temperature or elevated temperature.

  • Photostability: Expose the solid compound and a solution of the compound to high-intensity light (e.g., 1.2 million lux hours) and UV radiation (e.g., 200 watt hours/square meter) in a photostability chamber, as per ICH Q1B guidelines.[10][13]

  • Thermal Stress: Expose the solid compound to high temperatures (e.g., 40-80°C) in a controlled oven.[10]

Step 2: Sample Analysis

  • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., neutralization).

  • Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent and degradant peaks to aid in peak tracking and identification.

  • Mass spectrometry (LC-MS) should be employed to identify the structures of the major degradants.[2]

Step 3: Data Evaluation

  • Calculate the percentage of degradation. A degradation of more than 20% may be considered abnormal and require investigation.[10]

  • Determine the mass balance to ensure that all degradation products have been accounted for.

  • Propose degradation pathways based on the identified structures.[11]

G cluster_stress Step 1: Stress Application cluster_analysis Step 2: Sample Analysis cluster_eval Step 3: Data Evaluation stress_acid Acid/Base Hydrolysis analysis1 Withdraw samples at time points stress_acid->analysis1 stress_ox Oxidation (H₂O₂) stress_ox->analysis1 stress_photo Photostability (Light/UV) stress_photo->analysis1 stress_thermal Thermal Stress stress_thermal->analysis1 analysis2 Analyze via stability-indicating HPLC-PDA analysis1->analysis2 analysis3 Identify degradants using LC-MS analysis2->analysis3 eval1 Calculate % degradation analysis3->eval1 eval2 Determine mass balance eval1->eval2 eval3 Propose degradation pathways eval2->eval3 report Final Stability Report eval3->report Characterize stability profile

Caption: Workflow for Forced Degradation Studies.

Conclusion and Formulation Considerations

The physicochemical data for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane indicates that it is a poorly water-soluble compound with specific stability liabilities. These characteristics necessitate the use of enabling formulation technologies to achieve adequate bioavailability.[1][5][14] Based on its solubility profile, amorphous solid dispersions prepared by spray drying or hot-melt extrusion, or lipid-based formulations, are promising approaches.[1][4] The instability in basic and acidic conditions suggests that buffering agents may be required in liquid formulations, and protection from light will be necessary for both the drug substance and the final drug product. Further development of this compound will require a robust formulation strategy tailored to address its solubility and stability challenges.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Pharmaguideline.
  • ResolveMass Laboratories Inc.
  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today.
  • ScienceDirect.
  • A practical guide to forced degradation and stability studies for drug substances.
  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK.
  • IJSDR.
  • A tutorial review. Determining the water solubility of difficult-to-test substances.
  • alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
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Exploratory

A Technical Guide to Unveiling the Therapeutic Potential of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Roadmap for Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The novel chemical entity, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, represents a compelling starting point for therapeutic innov...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, represents a compelling starting point for therapeutic innovation. Its molecular architecture, combining the privileged azepane scaffold with a reactive 4-chloro-3-nitrobenzenesulfonyl moiety, suggests a high potential for interaction with a range of biological targets. While direct studies on this specific molecule are not yet prevalent in public literature, a comprehensive analysis of its constituent chemical features provides a strong rationale for targeted investigation. This guide synthesizes existing knowledge on related compounds to propose a logical, multi-pronged strategy for identifying and validating the therapeutic targets of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure the scientific rigor of this exploratory journey.

Introduction: Deconstructing the Therapeutic Promise

The therapeutic potential of a small molecule is intrinsically linked to its structural motifs. In 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, we see the convergence of two pharmacologically significant classes: the azepanes and the benzenesulfonamides.

The azepane ring , a seven-membered nitrogen-containing heterocycle, is a cornerstone of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antidiabetic, and antimicrobial activities.[1][2] The conformational flexibility of the azepane ring is often crucial for its bioactivity, allowing for precise interactions with target proteins.[2]

The 4-chloro-3-nitrobenzenesulfonyl group, on the other hand, is a reactive moiety that can confer specific inhibitory properties. Sulfonamide derivatives are a well-established class of drugs with diverse mechanisms of action.[3] Furthermore, a closely related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to possess anti-inflammatory and anti-tumor properties through the modulation of key signaling pathways.[4]

This convergence of a versatile scaffold and a reactive inhibitory group strongly suggests that 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane could be a potent modulator of one or more biological pathways. This guide will now explore the most promising therapeutic avenues based on these structural alerts.

Proposed Therapeutic Target Classes and Validation Workflows

Based on the analysis of structurally related compounds, we have identified three high-priority target classes for initial investigation:

  • Inflammatory and Proliferative Signaling Pathways (MAPK/NF-κB)

  • Metabolic and Steroidogenic Enzymes

  • G-Protein Coupled Receptors (GPCRs) and Transporters

For each class, we present a detailed experimental workflow designed to systematically validate (or invalidate) the therapeutic hypothesis.

Target Class I: Inflammatory and Proliferative Signaling Pathways (MAPK/NF-κB)

Scientific Rationale: The documented activity of the structurally similar compound, CIM, in blocking the MAPK/NF-κB/AP-1 signaling cascade provides a strong impetus for this line of investigation.[4] This pathway is a central regulator of inflammation and cell proliferation, making it a prime target in oncology and immunology.

Experimental Workflow:

Objective: To determine if 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane modulates the MAPK/NF-κB signaling pathway in a cellular context.

Mandatory Visualization:

MAPK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK IKK Complex TAK1->IKK Activates MAPKKK MAPKKK TAK1->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Induces Compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Compound->TAK1 Hypothesized Inhibition Compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus

Caption: Hypothesized inhibition of the MAPK/NF-κB pathway.

Step-by-Step Protocol:

  • Cell Line Selection and Culture:

    • Utilize a relevant cell line known to have an active MAPK/NF-κB pathway, such as HaCaT keratinocytes[4], macrophages (e.g., RAW 264.7), or a cancer cell line with known pathway activation (e.g., pancreatic or colon cancer lines).[5]

    • Culture cells to ~80% confluency in appropriate media.

  • Compound Treatment and Stimulation:

    • Pre-treat cells with a dose range of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Stimulate the pathway with a known agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a predetermined time (e.g., 30 minutes for phosphorylation events, 4-6 hours for gene expression).

  • Western Blot Analysis for Pathway Activation:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key phosphorylated (activated) and total proteins in the cascade:

      • Phospho-p65 (NF-κB) and total p65

      • Phospho-IκBα and total IκBα

      • Phospho-ERK, Phospho-JNK, Phospho-p38 (MAPKs) and their total protein counterparts.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Self-Validation: A dose-dependent decrease in the ratio of phosphorylated to total protein in the presence of the compound would indicate pathway inhibition.

  • Quantitative PCR (qPCR) for Downstream Gene Expression:

    • Following compound treatment and stimulation (4-6 hours), isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers for NF-κB and AP-1 target genes (e.g., IL-6, IL-1β, COX-2).

    • Normalize expression to a housekeeping gene (e.g., GAPDH).

    • Self-Validation: A significant reduction in the expression of these inflammatory genes in compound-treated cells compared to stimulated controls will confirm functional pathway inhibition.

Data Presentation:

Target ProteinTreatment GroupFold Change in Phosphorylation (vs. Stimulated Control)
p-p65/p650.1 µM Compound
1 µM Compound
10 µM Compound
p-ERK/ERK0.1 µM Compound
1 µM Compound
10 µM Compound
Target GeneTreatment GroupFold Change in Expression (vs. Stimulated Control)
IL-60.1 µM Compound
1 µM Compound
10 µM Compound
COX-20.1 µM Compound
1 µM Compound
10 µM Compound
Target Class II: Metabolic and Steroidogenic Enzymes

Scientific Rationale: The benzenesulfonamide core is present in a number of enzyme inhibitors.[6][7] Specifically, azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for metabolic diseases.[8] Additionally, glyoxalase I, an enzyme overexpressed in some cancers, has been a target for benzenesulfonamide derivatives.[7]

Experimental Workflow:

Objective: To assess the inhibitory activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane against 11β-HSD1 and Glyoxalase I.

Mandatory Visualization:

Enzyme_Inhibition_Workflow Compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Incubation Incubation Compound->Incubation Enzyme Recombinant Enzyme (11β-HSD1 or Glyoxalase I) Enzyme->Incubation Substrate Substrate (e.g., Cortisone, Methylglyoxal) Substrate->Incubation Cofactor Cofactor (e.g., NADPH, Glutathione) Cofactor->Incubation Detection Detection of Product or Cofactor Consumption Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: General workflow for in vitro enzyme inhibition assay.

Step-by-Step Protocol (11β-HSD1):

  • Assay Principle: The assay measures the conversion of cortisone to cortisol by recombinant human 11β-HSD1, coupled with the consumption of the cofactor NADPH. The decrease in NADPH fluorescence is monitored.

  • Reagents and Materials:

    • Recombinant human 11β-HSD1.

    • Cortisone (substrate).

    • NADPH (cofactor).

    • Assay buffer (e.g., Tris-HCl with EDTA).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Add assay buffer to all wells.

    • Add a serial dilution of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane to the test wells.

    • Add a known inhibitor as a positive control.

    • Add the enzyme to all wells except the blank.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of cortisone and NADPH.

    • Monitor the decrease in NADPH fluorescence (Excitation ~340 nm, Emission ~460 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

    • Self-Validation: A reproducible, dose-dependent inhibition of NADPH consumption confirms the compound as an 11β-HSD1 inhibitor.

Target Class III: GPCRs and Transporters

Scientific Rationale: The azepane scaffold is present in molecules targeting the central nervous system.[9] For instance, an N-benzylated bicyclic azepane was found to be a potent inhibitor of monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] Additionally, other azepane derivatives have shown antagonist activity at neurokinin receptors (NK1/NK2).[10]

Experimental Workflow:

Objective: To screen 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane for activity against a panel of CNS-related GPCRs and transporters.

Step-by-Step Protocol (Radioligand Binding Assay):

  • Target Selection:

    • Prioritize targets based on the literature for azepane derivatives: NET, DAT, serotonin transporter (SERT), and neurokinin receptors (NK1, NK2).

  • Assay Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor or transporter target.

  • Reagents and Materials:

    • Cell membranes or recombinant protein preparations expressing the target of interest.

    • A specific high-affinity radioligand for each target (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Substance P for NK1).

    • Test compound and known non-labeled ligands (for positive control and non-specific binding determination).

    • Scintillation vials and cocktail.

    • Scintillation counter.

  • Procedure:

    • In a microplate or tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding (Total binding - Non-specific binding).

    • Determine the percentage of specific binding inhibited by the test compound at each concentration.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

    • Self-Validation: A concentration-dependent displacement of the radioligand with a low Ki value indicates a direct interaction between the compound and the target.

Data Presentation:

TargetRadioligandKi (nM)
NET[³H]nisoxetine
DAT[³H]WIN 35,428
SERT[³H]citalopram
NK1 Receptor[³H]Substance P

Conclusion and Future Directions

This guide provides a scientifically grounded and actionable framework for elucidating the therapeutic potential of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. By systematically applying the detailed workflows for inflammation/proliferation pathways, metabolic enzymes, and CNS targets, researchers can efficiently identify and validate the primary biological targets of this promising compound. Positive results in any of these assays will pave the way for more advanced studies, including lead optimization, in vivo efficacy models, and pharmacokinetic profiling, ultimately accelerating its journey from a novel chemical entity to a potential therapeutic agent. The key to success lies in the rigorous, self-validating nature of the proposed experimental plan, ensuring that any identified activity is robust and reproducible.

References

  • Yeh, T.-K., et al. (2019). Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation. Biomedicine & Pharmacotherapy, 119, 109398. [Link]

  • Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [Link]

  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group News. [Link]

  • Al-Qudah, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, 16, 873–885. [Link]

  • Anand, N., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4615–4619. [Link]

  • Rehman, A., et al. (2014). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1135-1141. [Link]

  • Kumar, A., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 744-764. [Link]

  • Al-Qudah, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. PubMed. [Link]

  • Hoffmann, T., et al. (2000). N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist. Bioorganic & Medicinal Chemistry Letters, 10(13), 1467-70. [Link]

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Foundational

literature review of azepane-containing compounds in drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has firmly established itself as one such entity.[1][2] Its significance stems not from simplicity, but from its inherent three-dimensionality and conformational flexibility.[3][4] This non-planar structure provides an exceptional platform for creating diverse molecular shapes, allowing for precise interactions with complex biological targets.[4][5]

Unlike flat, aromatic systems, the puckered nature of the azepane ring enables the placement of substituents in distinct spatial orientations, which is crucial for optimizing a compound's efficacy, selectivity, and pharmacokinetic properties.[4] The synthetic tractability of the azepane core further enhances its appeal, offering chemists a versatile building block for constructing novel therapeutics.[2][6] Consequently, azepane derivatives have demonstrated a vast spectrum of pharmacological activities, leading to numerous FDA-approved drugs and a robust pipeline of clinical candidates for treating a wide array of diseases, including cancer, Alzheimer's disease, diabetes, and various central nervous system (CNS) disorders.[2][7] More than 20 azepane-based drugs have received FDA approval, highlighting the scaffold's therapeutic importance.[7] This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of azepane-containing compounds, offering field-proven insights for their application in drug discovery.

Synthetic Methodologies: Constructing the Azepane Core

The construction of the seven-membered azepane ring is a key challenge that has been addressed through a variety of elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule. Key approaches include ring-expansion, ring-closing, and multi-step sequences.[6][8]

Classical and Modern Synthetic Routes
  • Ring-Closing Metathesis (RCM): This powerful reaction involves the use of a ruthenium catalyst, such as the Grubbs catalyst, to form the cyclic azepane structure from a linear diene precursor. It is a highly efficient method for creating unsaturated azepane analogs (dihydroazepines), which can then be easily reduced to the saturated azepane ring.[3]

  • Beckmann Rearrangement: A classical method that remains highly relevant, the Beckmann rearrangement transforms a cyclohexanone oxime into a seven-membered lactam (an azepan-2-one).[9] This lactam is a versatile intermediate that can be further modified or reduced to yield the parent azepane.

  • Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement: More recent advances have provided highly stereospecific routes to fused azepine derivatives. This method utilizes dienyltriazoles to generate fused 2,5-dihydro[1H]azepines through a sequential reaction cascade, offering excellent diastereoselectivity.[10]

  • Ligand-Controlled Nitrene Transfer: A novel approach uses silver catalysis to achieve the tunable synthesis of azepine derivatives from a nitrene precursor. The reaction outcome is controlled by the choice of ligand, allowing for selective formation of the seven-membered ring through arene dearomatization.[11]

G cluster_rcm Ring-Closing Metathesis (RCM) cluster_beckmann Beckmann Rearrangement Diene Diene Precursor Tetrahydroazepine 2,3,4,7-Tetrahydro-1H-azepine Diene->Tetrahydroazepine Grubbs Catalyst Azepane_RCM Azepane Tetrahydroazepine->Azepane_RCM Reduction (H2, Pd/C) Cyclohexanone Cyclohexanone Oxime Azepan_2_one Azepan-2-one (Lactam) Cyclohexanone->Azepan_2_one Acid Catalyst Azepane_Beckmann Azepane Azepan_2_one->Azepane_Beckmann Reduction (e.g., LiAlH4)

Key synthetic pathways to the azepane scaffold.
Experimental Protocol: Synthesis via Ring-Closing Metathesis

This protocol describes a general two-step procedure for synthesizing an azepane derivative, starting from a diene precursor, via RCM and subsequent reduction.[3]

Step 1: Ring-Closing Metathesis

  • Preparation: Dissolve the diene precursor (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.01 M under an inert atmosphere (e.g., argon).

  • Catalyst Addition: Add Grubbs second-generation catalyst (2-5 mol%) to the solution.

  • Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting crude product (a 2,3,4,7-tetrahydro-1H-azepine derivative) by flash column chromatography using a hexane:ethyl acetate gradient.

Step 2: Reduction to Azepane

  • Preparation: Dissolve the tetrahydroazepine derivative (1.0 equivalent) from Step 1 in methanol (MeOH) to a concentration of 0.1 M.

  • Catalyst Addition: Add palladium on carbon (Pd/C, 10 wt%) to the solution.

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite®, washing with excess MeOH.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the final azepane product. Further purification can be performed by column chromatography if necessary.

Therapeutic Applications and Biological Activities

The azepane scaffold is a cornerstone in the development of drugs for a diverse range of diseases. Its structural versatility allows it to interact with numerous biological targets with high affinity and specificity.

Anticancer Activity

Azepane derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Several compounds have been shown to inhibit protein tyrosine phosphatases like PTPN2 and PTPN1, which act as negative regulators of immune signaling, thereby enhancing anti-tumor immunity.[1]

Table 1: Anticancer Activity of Representative Azepane Derivatives [1]

Compound Class Cell Line Target/Assay Potency (IC50)
Oxazepien derivative 5b CaCo-2 (Colon Carcinoma) Cytotoxicity 24.53 µM
1,2,3-Triazole linked Tetrahydrocurcumin 4g HCT-116 (Colon Carcinoma) Cytotoxicity 1.09 µM
1,2,3-Triazole linked Tetrahydrocurcumin 4g A549 (Lung Carcinoma) Cytotoxicity 45.16 µM

| (-)-Balanol derivative | Protein Kinase C (PKC) | Enzyme Inhibition | Potent Inhibitor |

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Azepane Azepane-based Kinase Inhibitor Azepane->PI3K inhibition Azepane->Akt inhibition

Modulation of the PI3K/Akt signaling pathway by azepane inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity [1] This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-Alzheimer's Disease Activity

In the context of neurodegenerative disorders, azepane derivatives are being actively investigated as inhibitors of key enzymes implicated in the pathology of Alzheimer's disease.[7] A primary target is the β-secretase enzyme (BACE1), which is responsible for the production of amyloid-β peptides that form plaques in the brain.[1]

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives [1]

Compound Target Potency (IC50/Ki)
Verubecestat (MK-8931) BACE1 Ki = 1.9 nM
Lanabecestat (AZD3293) BACE1 IC50 = 0.9 nM

| Atabecestat (JNJ-54861911) | BACE1 | IC50 = 6.4 nM |

APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage BACE1 Ab Amyloid-β (Aβ) Peptides APP->Ab cleavage BACE1 BACE1 BACE1 Enzyme Plaques Amyloid Plaques Ab->Plaques Azepane_BACE1 Azepane-based BACE1 Inhibitor Azepane_BACE1->BACE1 inhibition

Inhibition of Amyloid-β production by azepane BACE1 inhibitors.
Other Therapeutic Areas

The utility of the azepane scaffold extends to numerous other conditions:

  • CNS Disorders: Fused azepane derivatives have been identified as potent inhibitors of monoamine transporters like NET, DAT, and SERT, suggesting applications in treating depression and other mood disorders.[9]

  • Metabolic Diseases: Azepane sulfonamides have been developed as highly potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes and metabolic syndrome.[12]

  • Antimicrobial Activity: Certain azepane-containing compounds have demonstrated activity against various bacterial strains.[7] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [1] This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Structure-Activity Relationship (SAR) and Lead Optimization

The success of the azepane scaffold in drug discovery is intrinsically linked to the ability to fine-tune its structure to maximize potency and optimize pharmacokinetic properties. SAR studies are critical for understanding how specific substitutions on the azepane ring influence its interaction with a biological target.[5][7]

A notable example is the development of azepan-3-one based inhibitors of cathepsin K, an enzyme involved in bone resorption. Studies revealed that the position and stereochemistry of a single methyl group on the azepane ring had a profound impact on both inhibitory potency and in vivo pharmacokinetics.[13] For instance, compared to the parent compound, certain methyl-substituted analogs showed significantly improved oral bioavailability and clearance in rats.[13]

Similarly, in the optimization of protein kinase B (PKB) inhibitors derived from the natural product (-)-balanol, an unstable ester linkage was replaced with more stable isosteres like amides and ethers.[4][14] This work, guided by molecular modeling, led to the discovery of a plasma-stable compound with an IC50 of 4 nM, demonstrating how the azepane core can be maintained while modifying linker chemistry to improve drug-like properties.[14] These examples underscore the importance of exploring the conformational space and substitution patterns of the azepane ring to achieve desired therapeutic profiles.[4]

Future Perspectives

The azepane scaffold continues to be a highly valuable and versatile starting point for the development of novel therapeutics.[1] Its inherent 3D characteristics make it particularly well-suited for targeting complex protein-protein interactions and challenging enzyme active sites that are often difficult to address with traditional flat aromatic compounds.[15]

Future research will likely focus on several key areas:

  • Novel Synthetic Methods: The development of new, more efficient, and stereoselective methods for synthesizing complex and diversely substituted azepanes will remain a priority.[6][11]

  • Exploring New Biological Space: Applying the azepane scaffold to novel and emerging biological targets will undoubtedly open new therapeutic avenues.

  • Deepening SAR Understanding: Continued detailed investigation into structure-activity and structure-property relationships will be crucial for rationally designing the next generation of azepane-based drugs with improved efficacy, selectivity, and safety profiles.[1]

The journey of the azepane ring from a simple heterocycle to a privileged scaffold in medicine is a testament to its remarkable chemical and biological properties. As our understanding of disease pathology deepens, the versatility of the azepane core ensures it will remain a central element in the drug discovery toolkit for years to come.

References

  • Zha, G. F., Gande, R., Qin, H. L., & Li, J. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539-553. [Link]

  • Mykura, F., et al. (2024). Spirocyclic systems in drug discovery. Journal of Medicinal Chemistry.
  • Roy, K., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. [Link]

  • Micale, N., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect.
  • Schroeder, E. Z., et al. (2024). Chemoselective Silver-Catalyzed Nitrene Transfer: Tunable Synthesis of Azepines and Cyclic Carbamimidates. Journal of the American Chemical Society, 146(33), 22085–22092. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]

  • Wirth, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Driver, T. G., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(43), 12783-12787. [Link]

  • Breitenstein, W., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(5), 1159-1171. [Link]

  • Webster, S. P., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(30), 5571–5576. [Link]

  • Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612.
  • Sławiński, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116867. [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Technical Guide

Introduction 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonamide derivative of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and drug development. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonamide derivative of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and drug development. The presence of the pharmacologically relevant azepane ring, coupled with the reactive 4-chloro-3-nitrophenylsulfonyl moiety, makes this compound a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for its application, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical depth.

This technical guide offers an in-depth analysis of the spectroscopic data for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predicted spectroscopic data, rigorously supported by experimental data from structurally analogous compounds. This approach provides a robust framework for the interpretation and verification of the compound's structure, offering valuable insights for researchers engaged in its synthesis and application.

Molecular Structure and Key Features

The molecular structure of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is characterized by a flexible seven-membered azepane ring connected to a substituted benzene ring via a sulfonamide linkage. This structure presents several key features that are amenable to spectroscopic analysis:

  • Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments due to the chloro and nitro substituents.

  • Azepane Protons: The twelve protons of the azepane ring, which exist in a dynamic conformational equilibrium.

  • Sulfonamide Group: The S=O and S-N bonds give rise to characteristic vibrational modes in IR spectroscopy.

  • Nitro and Chloro Substituents: These groups influence the electronic environment of the aromatic ring and provide distinct isotopic patterns in mass spectrometry.

Figure 1: Molecular structure of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to determine the multiplicity of carbon signals. A wider spectral width (0-200 ppm) and a longer acquisition time are typically required.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in CDCl₃ is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2', H-6' (Azepane)~ 3.4 - 3.6Triplet4H
H-3', H-4', H-5' (Azepane)~ 1.6 - 1.9Multiplet8H
H-2 (Aromatic)~ 8.1 - 8.3Doublet1H
H-5 (Aromatic)~ 7.8 - 8.0Doublet of Doublets1H
H-6 (Aromatic)~ 7.6 - 7.8Doublet1H

Table 1: Predicted ¹H NMR spectral data for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

¹H NMR Spectral Interpretation
  • Aromatic Region (7.6-8.3 ppm): The three aromatic protons are expected to appear as distinct signals due to the electronic effects of the chloro and nitro groups. The proton ortho to the nitro group (H-2) is predicted to be the most deshielded. The coupling patterns (doublet and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

  • Azepane Region (1.6-3.6 ppm): The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') are deshielded by the electron-withdrawing sulfonamide group and are expected to resonate as a triplet around 3.4-3.6 ppm. The remaining methylene protons of the azepane ring will appear as a complex multiplet in the more upfield region (1.6-1.9 ppm). The broadness of these signals is often observed due to the conformational flexibility of the seven-membered ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is presented in Table 2.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2', C-6' (Azepane)~ 48 - 52
C-3', C-5' (Azepane)~ 28 - 32
C-4' (Azepane)~ 26 - 30
C-1 (Aromatic)~ 138 - 142
C-2 (Aromatic)~ 125 - 129
C-3 (Aromatic)~ 148 - 152
C-4 (Aromatic)~ 132 - 136
C-5 (Aromatic)~ 128 - 132
C-6 (Aromatic)~ 122 - 126

Table 2: Predicted ¹³C NMR spectral data for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

¹³C NMR Spectral Interpretation
  • Aromatic Region (122-152 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-3) will be significantly downfield, while the carbon attached to the sulfonyl group (C-1) will also be deshielded.

  • Azepane Region (26-52 ppm): Three signals are anticipated for the azepane ring carbons, corresponding to the C-2'/C-6', C-3'/C-5', and C-4' positions, reflecting the symmetry of the ring in solution on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis
  • Sample Preparation: The spectrum can be acquired using a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

Key predicted IR absorption frequencies are listed in Table 3.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Medium-Strong
Asymmetric SO₂ Stretch1360 - 1340Strong
Symmetric SO₂ Stretch1170 - 1150Strong
Asymmetric NO₂ Stretch1540 - 1520Strong
Symmetric NO₂ Stretch1350 - 1330Strong
C-N Stretch1100 - 1000Medium
C-Cl Stretch800 - 600Strong

Table 3: Predicted IR absorption frequencies for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl and nitro groups. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear as two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[1] Similarly, the nitro group will exhibit strong characteristic absorptions for its asymmetric and symmetric stretches. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: MS Analysis
  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer technique that is more likely to yield the molecular ion peak.

  • Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination and elemental composition analysis.

Predicted Mass Spectrometry Data
  • Molecular Weight: C₁₂H₁₅ClN₂O₄S = 318.04 g/mol

  • Expected Molecular Ion ([M+H]⁺): m/z = 319.04

  • Isotopic Pattern: A characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the chlorine-37 isotope.

Proposed Fragmentation Pathway

The fragmentation of N-substituted benzenesulfonamides is well-documented and can proceed through several pathways.[2][3][4] A plausible fragmentation pathway for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is depicted below.

G M [M+H]⁺ m/z = 319 F1 [M - SO₂]⁺ m/z = 255 M->F1 - SO₂ F2 [4-Chloro-3-nitrophenyl]⁺ m/z = 156 M->F2 - Azepane-SO₂H F3 [Azepane-N=S=O]⁺ m/z = 163 M->F3 - 4-Chloro-3-nitrophenyl F4 [Azepane]⁺ m/z = 99 F3->F4 - SO

Figure 2: Proposed ESI-MS fragmentation pathway.

Interpretation of Fragmentation:

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 255.[2][3][4]

  • Cleavage of the S-N bond: This can lead to the formation of the 4-chloro-3-nitrophenylsulfonyl cation (m/z 220) or the protonated azepane fragment (m/z 100).

  • Cleavage of the C-S bond: This would generate the 4-chloro-3-nitrophenyl cation (m/z 156).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. By integrating predicted NMR and IR data with established principles of spectral interpretation and fragmentation patterns from mass spectrometry, a detailed and reliable structural profile of the molecule can be established. This information is crucial for researchers to confirm the identity and purity of their synthesized compound, enabling its confident use in further scientific endeavors. The protocols and interpretations presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2013). Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(8), 1280–1287. [Link]

  • ACS Publications. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 57(9), 969-975. [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]

  • MDPI. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(1), 39. [Link]

  • SciELO. (2012). Article. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • ResearchGate. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • PMC. (2026). Infrared Spectral Descriptors for Reaction Yield Prediction: Toward Redefining Experimental Spaces. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 11(2), 655-660. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of the Azepane Scaffold in Medicinal Chemistry The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent three-dimensional structure and conformational flexibility offer significant advantages in the design of novel therapeutics, allowing for the exploration of diverse chemical spaces and the fine-tuning of pharmacokinetic properties.[2] When incorporated into a sulfonamide structure, the resulting azepane sulfonamides have demonstrated potent biological activity as, for example, inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] This technical guide focuses on a specific, commercially available derivative, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane , providing a comprehensive overview of its synthesis, commercial availability, and potential applications for researchers and professionals in drug development. The presence of the electrophilic 4-chloro-3-nitrobenzenesulfonyl moiety suggests its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value.

Commercial Availability and Physicochemical Properties

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is available as a research chemical from several suppliers. Its key identifiers are:

PropertyValue
CAS Number 312594-40-4
Molecular Formula C₁₂H₁₅ClN₂O₄S
Molecular Weight 318.78 g/mol

Table 1: Physicochemical Properties of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

A list of selected commercial suppliers is provided below for reference. Please note that purity and availability may vary.

SupplierProduct Number (Example)Purity (Typical)
A2B ChemA2B Chem-AV2122295%
BLDpharm312594-40-495%+
Santa Cruz Biotechnologysc-210191Not specified

Table 2: Commercial Suppliers of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. [4]

Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Two-Stage Approach

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane can be logically approached in two primary stages: the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by its reaction with azepane.

Stage 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride is well-documented and typically involves the chlorosulfonation of o-chloronitrobenzene.[5][6][7]

Reaction Scheme:

Synthesis_of_4_Chloro_3_nitrobenzenesulfonyl_chloride o_chloronitrobenzene o-Chloronitrobenzene product 4-Chloro-3-nitrobenzenesulfonyl chloride o_chloronitrobenzene->product Heat (e.g., 120-130°C) chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->product

Caption: Synthesis of the key intermediate.

Detailed Experimental Protocol (Adapted from established methods): [5][6]

Materials:

  • o-Chloronitrobenzene

  • Chlorosulfonic acid

  • Petroleum ether (for recrystallization)

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add o-chloronitrobenzene.

  • Carefully add chlorosulfonic acid in a molar ratio of approximately 4:1 (chlorosulfonic acid:o-chloronitrobenzene).

  • Heat the reaction mixture to 120°C and maintain this temperature for approximately 4 hours.

  • After cooling, the crude product can be purified by recrystallization from a non-polar or low-polarity solvent such as petroleum ether.

Causality of Experimental Choices:

  • The use of an excess of chlorosulfonic acid helps to ensure the complete conversion of the starting material.

  • The reaction temperature is a critical parameter; temperatures around 120-130°C have been shown to provide a good yield and purity of the desired product.[5][6]

  • Recrystallization from a non-polar solvent is an effective method for purifying the final product, removing any unreacted starting materials or by-products.

Stage 2: Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Reaction Scheme:

Final_Synthesis_Step sulfonyl_chloride 4-Chloro-3-nitrobenzenesulfonyl chloride product 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane sulfonyl_chloride->product Dichloromethane or similar aprotic solvent azepane Azepane azepane->product base Base (e.g., Triethylamine or Pyridine) base->product Biological_Significance cluster_0 Potential Therapeutic Applications Azepane_Derivative 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Derivative Target_Protein Target Protein (e.g., 11β-HSD1, Kinase) Azepane_Derivative->Target_Protein Inhibition Signaling_Pathway Downstream Signaling Pathway (e.g., MAPK, NF-κB) Target_Protein->Signaling_Pathway Modulation Cellular_Response Cellular Response (e.g., Reduced Inflammation, Apoptosis) Signaling_Pathway->Cellular_Response

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Introduction 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The incorporation of the azepane ring, a seven-membered saturated heterocycle, introduces a three-dimensional scaffold that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.[4][5] This document provides a detailed experimental protocol for the synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, intended for researchers and scientists in the field of drug development.

The synthetic strategy detailed herein is a classical nucleophilic substitution reaction, a robust and widely applicable method for the formation of sulfonamides.[1][6] This involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azepane in the presence of a base. The rationale behind the choice of reagents, solvents, and reaction conditions is discussed to provide a comprehensive understanding of the protocol.

Reaction Scheme

The synthesis proceeds via the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azepane. The lone pair of electrons on the nitrogen atom of azepane acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired sulfonamide. A base is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane reactant1 4-Chloro-3-nitrobenzenesulfonyl chloride product 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane reactant1->product + reactant2 Azepane reactant2->product + base Base (e.g., Triethylamine) base:n->product:s catalyst solvent Solvent (e.g., Dichloromethane) solvent:n->product:s medium

Caption: General reaction scheme for the synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberPuritySupplier
4-Chloro-3-nitrobenzenesulfonyl chlorideC₆H₃Cl₂NO₄S256.0697-08-5≥98%Major Chemical Supplier
AzepaneC₆H₁₃N99.17111-49-9≥98%Major Chemical Supplier
Triethylamine (TEA)C₆H₁₅N101.19121-44-8≥99%Major Chemical Supplier
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Major Chemical Supplier
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeMajor Chemical Supplier
HexaneC₆H₁₄86.18110-54-3ACS GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9≥97%Major Chemical Supplier
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnels

  • Filter paper

  • Separatory funnel

  • Standard laboratory glassware

Experimental Protocol

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzenesulfonyl chloride (2.56 g, 10.0 mmol).

  • Dissolution: Dissolve the sulfonyl chloride in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.[7]

  • Addition of Azepane and Base: In a separate flask, prepare a solution of azepane (1.09 g, 11.0 mmol, 1.1 equivalents) and triethylamine (1.52 mL, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.

  • Reaction: Add the azepane/triethylamine solution dropwise to the stirred solution of 4-chloro-3-nitrobenzenesulfonyl chloride at 0 °C over a period of 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting sulfonyl chloride spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the desired product as identified by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a solid.

Characterization

The identity and purity of the final product can be confirmed by various analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[8]

  • Melting Point: To assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., SO₂, NO₂).

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling chemicals.

4-Chloro-3-nitrobenzenesulfonyl chloride: This compound is corrosive and reacts violently with water.[9] It can cause severe skin and eye burns.[9][10] Handle this reagent in a well-ventilated fume hood and avoid inhalation of dust or vapors.[9][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

Azepane: Azepane is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated area.

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Triethylamine (TEA): Triethylamine is a corrosive and flammable liquid with a strong odor. It can cause severe skin and eye burns. Handle with care in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC.
Hydrolysis of sulfonyl chlorideEnsure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Inefficient purificationOptimize the solvent system for column chromatography or consider recrystallization from a suitable solvent system.[7]
Presence of Starting Material in Product Incomplete reactionAs above, extend the reaction time.
Inefficient work-upEnsure thorough washing with 1 M HCl to remove any unreacted azepane.
Product is an oil instead of a solid Presence of residual solventDry the product under high vacuum for an extended period.
ImpuritiesRe-purify by column chromatography or attempt recrystallization.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The principles of nucleophilic substitution employed in this synthesis are fundamental in organic chemistry and can be adapted for the synthesis of a wide range of sulfonamide derivatives.

References

  • Mohamed S.A.El-Gabya et.al. (2020). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Nasr, T., Bondock, S., & Youns, M. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 81(10), 1157-1168. [Link]

  • Ros, M. B., et al. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of. Inorganica Chimica Acta, 333(1), 67-73. [Link]

  • Ahmad, I., et al. (2025). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online. [Link]

  • Rehman, H., et al. (2026). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • El-Shahawi, M. S., et al. (2017). spectrophotometric method for determination of sulfonamides in water. ResearchGate. [Link]

  • Mykura, R., et al. (2023). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [Link]

  • Wang, Y., et al. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • Browne, D. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Vitale, C., et al. (2009). An alternative synthetic route to the neuroleptic compound Pipothiazine. ARKIVOC. [Link]

  • Gati, W. P., & Barluenga, J. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

  • Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.

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Application

Application Notes and Protocols for High-Throughput Screening with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Introduction In the landscape of modern drug discovery, the identification of novel molecular probes and therapeutic agents is paramount. High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular probes and therapeutic agents is paramount. High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling the rapid assessment of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[1][2] This document provides a detailed protocol and application notes for the use of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane , a compound with potential as a covalent inhibitor, in HTS campaigns.

The structure of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, featuring an electron-deficient sulfonyl moiety, suggests its potential to act as an electrophile that can form a covalent bond with nucleophilic residues (such as cysteine or lysine) on a protein target.[3] Covalent inhibitors offer several advantages, including increased potency, prolonged duration of action, and the ability to target challenging proteins.[3]

This guide is designed for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy, beginning with target deconvolution using chemoproteomics, followed by the development and execution of a robust HTS assay to identify modulators of the identified target's activity. The protocols provided herein are designed to be adaptable and serve as a foundation for a rigorous and successful screening campaign.[4][5]

PART 1: Target Identification via Chemoproteomics

Before initiating a large-scale screening campaign, it is crucial to identify the protein target(s) of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. A powerful method for this is Activity-Based Protein Profiling (ABPP), a chemoproteomic approach to identify the targets of bioactive compounds in complex biological systems.[6]

Principle of Target Identification

The proposed workflow leverages the reactivity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane to covalently label its protein target(s). By using a tagged version of the compound or by employing sophisticated mass spectrometry techniques, the modified protein(s) can be identified.

Experimental Workflow for Target Identification

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Protein Extraction cluster_2 Sample Preparation for Mass Spectrometry cluster_3 LC-MS/MS Analysis and Data Interpretation A Plate cells (e.g., HEK293T, HeLa) B Treat with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (and DMSO vehicle control) A->B C Lyse cells and harvest protein B->C D Quantify protein concentration C->D E Protein digestion (e.g., with trypsin) D->E F Peptide labeling (e.g., TMT or iTRAQ) for quantitative analysis E->F G Peptide fractionation F->G H LC-MS/MS analysis G->H I Database search and protein identification H->I J Identify covalently modified peptides and proteins I->J

Figure 1: Workflow for target identification of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane using chemoproteomics.

Detailed Protocol: Target Identification
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa, or a disease-relevant cell line) to ~80% confluency.

    • Treat the cells with a predetermined concentration of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (e.g., 1-10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-4 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Harvest the protein lysate and quantify the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel digestion of the protein lysate with an appropriate protease, such as trypsin.

    • For quantitative analysis, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).

    • Fractionate the labeled peptides to reduce sample complexity.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide fractions by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Search the acquired MS/MS spectra against a human protein database to identify proteins.

    • Analyze the data to identify peptides that are covalently modified by 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. This is achieved by searching for the specific mass shift corresponding to the addition of the compound to a nucleophilic amino acid residue.

PART 2: High-Throughput Screening (HTS) Assay

Once a target protein has been identified and validated, a high-throughput screening campaign can be initiated to identify other small molecules that modulate its function.[1][8] The choice of assay will depend on the function of the identified target protein (e.g., enzyme, receptor, ion channel).[2] For the purpose of this protocol, we will assume the identified target is a novel enzyme.

Assay Development and Miniaturization

The initial assay should be developed in a lower-throughput format (e.g., 96-well plates) and then miniaturized to a 384- or 1536-well format for HTS.[5][9]

ParameterRecommendationRationale
Plate Format 384-well or 1536-wellReduces reagent costs and increases throughput.[9]
Assay Volume 10-50 µLMinimizes reagent consumption.[5]
Compound Concentration 10 µM (final)A standard starting concentration for primary HTS.[5]
DMSO Tolerance < 1% (final)High concentrations of DMSO can affect enzyme activity and cell viability.
HTS Workflow

HTS_Workflow cluster_0 Assay Preparation cluster_1 Compound Addition cluster_2 Reaction Initiation and Detection cluster_3 Data Analysis and Hit Identification A Dispense assay buffer and enzyme into microplates B Transfer compounds from library plates A->B C Incubate for a defined period B->C D Add substrate C->D E Incubate for reaction to proceed D->E F Read plate (e.g., fluorescence, luminescence) E->F G Calculate Z' factor and signal-to-background F->G H Identify primary hits based on activity threshold G->H I Confirm hits and perform dose-response analysis H->I

Figure 2: General workflow for a high-throughput screening campaign.

Detailed Protocol: Primary HTS (Biochemical Assay)

This protocol assumes a biochemical assay measuring enzyme activity via a fluorescent readout.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare positive control (a known inhibitor, if available) and negative control (DMSO) solutions.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense the assay buffer and enzyme solution into all wells of a 384-well plate.

  • Compound Transfer:

    • Using a pintool or acoustic dispenser, transfer a small volume of each compound from the screening library to the assay plates, achieving a final concentration of 10 µM.

    • Include wells with positive and negative controls on each plate.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation and Detection:

    • Add the substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plates for a time that allows for a linear reaction rate.

    • Read the fluorescence intensity on a plate reader compatible with HTS.[9]

Data Analysis and Hit Confirmation
  • Quality Control: For each plate, calculate the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates a robust assay.[5][8]

  • Hit Selection: Identify primary "hits" as compounds that inhibit the enzyme activity beyond a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity and rule out false positives.[10]

  • Dose-Response Analysis: Perform a dose-response analysis for confirmed hits to determine their potency (IC50).

PART 3: Secondary and Confirmatory Assays

Confirmed hits from the primary screen should be further characterized using orthogonal assays to validate their mechanism of action and rule out artifacts.

Orthogonal Assays
  • Counter-Screening: If the primary assay uses a reporter system (e.g., luciferase), a counter-screen against the reporter itself should be performed to eliminate compounds that directly interfere with the detection method.

  • Cell-Based Assays: Transitioning to a cell-based assay is a critical step to confirm the activity of the hits in a more physiologically relevant context.[8][11] This could involve measuring a downstream signaling event or a cellular phenotype.

  • Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) can be used to confirm direct binding of the hit compounds to the target protein.[7]

Preliminary Structure-Activity Relationship (SAR)

Analyze the chemical structures of the confirmed hits to identify common scaffolds and functional groups. This preliminary SAR can guide the synthesis of analogs for lead optimization.[5]

Conclusion

The protocol outlined in this application note provides a comprehensive framework for utilizing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in a drug discovery campaign. By first identifying its molecular target through a robust chemoproteomic approach, a targeted and efficient HTS campaign can be designed and executed. The subsequent hit validation and characterization process ensures the identification of high-quality lead compounds for further development. Adherence to rigorous assay development, quality control, and data analysis standards is essential for the success of any HTS campaign.[9][12]

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • National Center for Biotechnology Information. (2026, February 4). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC.
  • University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview.
  • National Institutes of Health. (2013, March 11). High-throughput RT-PCR for small-molecule screening assays. PMC.
  • (2016, June 15). High-throughput screening of small molecule library: procedure, challenges and future.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • WuXi AppTec DMPK. (2025, January 20). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • WuXi Biology. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • JCI Insight. (2025, September 30). High-throughput screens identify genotype-specific therapeutics for channelopathies.
  • PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • PubMed. (2017, November 7). High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor.
  • PubMed. (2000, July 3). 1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist.
  • Vibrant Pharma Inc. (n.d.). 1-(4-Chloro-2-nitrophenyl)azepane.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • LeadArt Biotechnologies. (n.d.). Target Identification and Binding Site Recognition.
  • AstraZeneca. (n.d.). Target identification. Open Innovation.
  • Open Access Journals. (n.d.). High Throughput Screening: Accelerating Modern Drug Discovery.
  • (2011, June 3). High-Throughput Screening: The Hits and Leads of Drug Discovery.
  • YouTube. (2025, March 6).
  • ChemScene. (n.d.). 1429056-19-8 | 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC.

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Method

Application Notes &amp; Protocols: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a Novel Covalent Probe for Chemoproteomic Research

For Researchers, Scientists, and Drug Development Professionals Abstract The exploration of the "ligandable proteome" is a frontier in chemical biology and drug discovery, necessitating a diverse toolkit of chemical prob...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of the "ligandable proteome" is a frontier in chemical biology and drug discovery, necessitating a diverse toolkit of chemical probes to uncover novel protein-ligand interactions. This document introduces 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a compound featuring a potent electrophilic sulfonyl moiety, as a prospective covalent probe for proteomics research. While its application in this field is exploratory, its structure suggests a reactivity profile that could enable the discovery of unique, functionally important sites on proteins. Here, we provide a detailed guide based on established principles of covalent ligand discovery and chemoproteomics. We present a hypothesized mechanism of action, a comprehensive protocol for its application in competitive profiling workflows for target identification, and guidelines for data analysis. This document serves as a foundational resource for researchers interested in validating and utilizing this and similar novel electrophilic compounds in proteomics.

Principle and Rationale: The Case for a Novel Sulfonyl-Based Probe

Modern chemical proteomics leverages covalent chemical probes to map the reactive and functional landscape of proteins within complex biological systems.[1][2] These probes typically consist of a reactive electrophilic "warhead" that forms an irreversible bond with a nucleophilic amino acid residue, and a reporter tag for enrichment and identification.

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is an intriguing candidate for a covalent probe due to its core structure:

  • The Electrophilic Warhead: The 4-chloro-3-nitrobenzenesulfonyl group is a strong electrophile. The electron-withdrawing effects of both the nitro group and the chlorine atom are hypothesized to render the sulfur atom highly susceptible to nucleophilic attack from amino acid side chains. This is analogous to the reactivity of other sulfonyl-based probes, such as sulfonyl fluorides (SFs) and sulfonyl-triazoles (SuTEx), which have been successfully used to target functional tyrosine and lysine residues.[3][4]

  • The Azepane Moiety: The seven-membered azepane ring provides a distinct three-dimensional scaffold. In drug discovery, such saturated heterocycles are valuable for exploring new regions of chemical space and can influence binding selectivity and pharmacokinetic properties.[5]

Hypothesized Mechanism of Action

We propose that 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane functions as a covalent ligand by reacting with nucleophilic amino acid residues on a protein surface. The most likely targets are the side chains of lysine (amine), cysteine (thiol), and potentially hyper-reactive tyrosine (hydroxyl) or histidine (imidazole) residues. The reaction proceeds via a nucleophilic substitution at the sulfur atom, displacing the azepane group and forming a stable sulfonamide or sulfonate ester linkage with the protein.

G cluster_product Covalent Adduct Probe 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Electrophile) Adduct Covalently Modified Protein (Stable Sulfonamide Linkage) Probe->Adduct Nucleophilic Attack by Amino Acid Protein Protein with Nucleophilic Residue (e.g., Lys-NH2) Protein->Adduct

Caption: Hypothesized covalent modification of a protein by 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Prospective Application: Target Identification via Competitive Chemoproteomics

A powerful and widely adopted strategy for identifying the targets of a new covalent ligand is competitive profiling.[2] This method avoids the need to synthesize a tagged version of the compound of interest, which can sometimes alter its binding properties. Instead, the unlabeled "competitor" compound (in this case, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane) is used to block binding sites from a well-characterized, broad-spectrum "probe" that possesses a reporter tag (e.g., biotin).

The workflow is based on a simple premise: if 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane binds to a specific protein, it will prevent the biotinylated probe from reacting with the same site. By quantifying the decrease in biotinylated peptides after enrichment and mass spectrometry, we can identify the specific protein targets of our compound.

G Lysate Proteome (Cell Lysate) Competitor Incubate with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Competitor) Lysate->Competitor Step 1 Control_Probe Label with Biotinylated Probe (No Competitor) Lysate->Control_Probe Control Arm Probe Label with Broad-Spectrum Biotinylated Probe (e.g., IA-DTB) Competitor->Probe Step 2 Enrich Enrich Biotinylated Proteins (Streptavidin Affinity Purification) Probe->Enrich Step 3 Digest On-Bead Tryptic Digestion Enrich->Digest Step 4 LCMS LC-MS/MS Analysis Digest->LCMS Step 5 Analysis Quantitative Proteomic Analysis (Identify depleted peptides) LCMS->Analysis Step 6 Control_Probe->Enrich

Caption: Workflow for competitive chemoproteomic profiling.

Detailed Protocol: Competitive Profiling in Cell Lysate

This protocol describes a label-free quantitative (LFQ) proteomics experiment to identify protein targets of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Materials and Reagents
  • Cell Culture: HEK293T or other relevant cell line.

  • Lysis Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Triton X-100 and protease inhibitors.

  • Competitor Compound: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, dissolved in DMSO to create a 100 mM stock solution.

  • Broad-Spectrum Probe: Iodoacetamide-Desthiobiotin (IA-DTB) or similar cysteine-reactive probe. Prepare a 10 mM stock in DMSO.

  • Reducing Agent: Dithiothreitol (DTT), 1 M stock in water.

  • Alkylation Agent: Iodoacetamide (IAA), 500 mM stock in water.

  • Enrichment: High-capacity streptavidin agarose beads.

  • Digestion: Sequencing-grade modified trypsin.

  • Buffers: 8 M Urea, 50 mM Tris-HCl pH 8.0, 50 mM Ammonium Bicarbonate (AmBic).

  • Mass Spectrometry: High-resolution Orbitrap mass spectrometer or equivalent.

Experimental Procedure

Step 1: Preparation of Cell Lysate

  • Culture cells to ~80-90% confluency. Harvest by scraping into ice-cold PBS.

  • Centrifuge cells at 500 x g for 5 minutes at 4°C. Discard supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse cells by sonication on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF).

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

  • Normalize the proteome concentration to 2 mg/mL with Lysis Buffer.

Step 2: Competitive Labeling

  • Set up two conditions in triplicate: (A) Treatment and (B) Vehicle Control .

  • For each replicate, aliquot 1 mg of proteome (500 µL of 2 mg/mL lysate).

  • To the Treatment samples, add 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane to a final concentration of 100 µM (e.g., add 0.5 µL of 100 mM stock).

  • To the Vehicle Control samples, add an equivalent volume of DMSO (0.5 µL).

  • Incubate all samples for 1 hour at room temperature with gentle rotation.

Step 3: Broad-Spectrum Probe Labeling

  • After the competition step, add the IA-DTB probe to all samples to a final concentration of 100 µM.

  • Incubate for 1 hour at room temperature with gentle rotation, protected from light.

  • Quench the labeling reaction by adding DTT to a final concentration of 10 mM.

Step 4: Protein Precipitation and Digestion Preparation

  • Precipitate proteins by adding 4 volumes of ice-cold acetone. Incubate overnight at -20°C.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the protein pellet in 100 µL of 8 M urea in 50 mM Tris-HCl.

  • Reduce disulfide bonds by adding DTT to 5 mM and incubating for 30 minutes at 37°C.

  • Alkylate remaining cysteines by adding IAA to 15 mM and incubating for 30 minutes at room temperature in the dark.

Step 5: Enrichment of Biotinylated Peptides

  • Dilute the urea concentration to <1 M by adding 700 µL of 50 mM AmBic.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) column.

  • Resuspend the desalted peptides in a suitable buffer and incubate with pre-washed streptavidin agarose beads for 2 hours at room temperature to capture desthiobiotin-labeled peptides.

  • Wash the beads extensively to remove non-specifically bound peptides (e.g., with PBS, then water).

Step 6: LC-MS/MS Analysis

  • Elute the captured peptides from the streptavidin beads (elution conditions depend on the specific cleavable linker used with the biotin tag, or by competitive elution). For desthiobiotin, elution can be achieved with biotin in an acidic, organic solvent.

  • Analyze the eluted peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).[6][7]

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[1]

Data Analysis and Interpretation

The primary goal of the data analysis is to identify and quantify peptides that show significantly reduced abundance in the treatment group compared to the vehicle control.

  • Peptide Identification and Quantification: Process the raw MS data using a suitable software platform (e.g., MaxQuant, Proteome Discoverer). Search the data against a human protein database. Perform label-free quantification to obtain peptide intensities across all samples.

  • Statistical Analysis: For each identified peptide, calculate the fold-change (Treatment/Control) and perform a t-test to determine statistical significance (p-value).

  • Hit Identification: True targets of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane are peptides that are:

    • Consistently identified across replicates.

    • Show a significant (e.g., >2-fold) and statistically significant (e.g., p < 0.05) decrease in intensity in the treatment group.

Example Data Presentation

The results should be summarized in a table to clearly present the identified protein targets.

Protein IDGene NamePeptide SequenceFold Change (Treatment/Control)p-value
P04035ANXA2K.SYSPYDMLESIR.T0.250.008
Q06830PRDX1V.CPAGWKPGSGTIK.D0.310.012
P62937PPIAK.FEDENFILKHTGPGILSMANAGPNTNGSQFFICTAK.T0.450.035
...............

This table contains illustrative data.

Conclusion and Future Directions

The protocols and principles outlined in this document provide a comprehensive framework for investigating 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a novel covalent probe in proteomics. By employing a rigorous competitive profiling strategy, researchers can effectively identify its protein targets and begin to elucidate its biological mechanism of action. Successful validation would add a new tool to the chemical biology arsenal, potentially enabling the discovery of previously un-drugged pockets on proteins of therapeutic interest. Further work could involve synthesizing tagged derivatives for direct pull-down experiments and performing cell-based assays to confirm the functional consequences of target engagement.

References

  • Biocompare. Protein Labeling Reagents. Retrieved from [Link]

  • Yan, T., & Backus, K. M. (2020). Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. eScholarship, University of California. Retrieved from [Link]

  • De-Cremer, K., et al. (2015). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 26(11), 1834-1844. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Utility of chemical probes for mass spectrometry based chemical proteomics. ResearchGate. Retrieved from [Link]

  • Lilly, J. W., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. Retrieved from [Link]

  • Adibekian, A. (2015). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA, 69(3), 116-119. Retrieved from [Link]

  • Gau, B. C., et al. (2013). Covalent Labeling with Isotopically Encoded Reagents for Faster Structural Analysis of Proteins by Mass Spectrometry. Analytical Chemistry, 85(18), 8676–8684. Retrieved from [Link]

  • Wouters, J., et al. (2013). Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Adibekian, A., et al. (2022). Chemoproteomic Profiling by Cysteine Fluoroalkylation Reveals the DNA Repair Protein XRCC5 as a Functional Target of Myrocin G. ChemRxiv. Retrieved from [Link]

  • Ward, C. C., & Nomura, D. K. (2021). A perspective on cysteine-reactive activity-based probes. RSC Chemical Biology, 2(6), 1546-1563. Retrieved from [Link]

  • Shin, M., et al. (2020). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 11(2), 439-448. Retrieved from [Link]

  • Franks, C. E., et al. (2018). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Methods in Enzymology, 611, 29-47. Retrieved from [Link]

  • Jones, L. H., et al. (2017). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. MedChemComm, 8(2), 359-364. Retrieved from [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 453-485. Retrieved from [Link]

  • D'Auria, G., et al. (2022). Label-Free Quantitative Proteomics Analysis of Adriamycin Selected Multidrug Resistant Human Lung Cancer Cells. Molecules, 27(19), 6542. Retrieved from [Link]

  • Annunziata, F., et al. (2022). Serum Metabolomics and Proteomics to Study the Antihypertensive Effect of Protein Extracts from Tenebrio molitor. International Journal of Molecular Sciences, 23(16), 9037. Retrieved from [Link]

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Application

Application Note: Development and Validation of an LC-MS/MS Method for the Quantification of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Scientists Matrix: Biological Plasma / Bulk API Technique: UHPLC-ESI-MS/MS Introduction and Analytical Target Profile (ATP) The compound 1-(4-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Scientists Matrix: Biological Plasma / Bulk API Technique: UHPLC-ESI-MS/MS

Introduction and Analytical Target Profile (ATP)

The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a highly lipophilic, fully substituted sulfonamide derivative. Compounds bearing the 4-chloro-3-nitrobenzenesulfonyl scaffold are frequently investigated in drug discovery as potent enzyme inhibitors and receptor antagonists. Accurate quantification of this compound in complex biological matrices is critical for pharmacokinetic (PK) profiling and toxicological assessments.

In alignment with the ICH Q14 guidelines on Analytical Procedure Development [1], we established an Analytical Target Profile (ATP) prior to method optimization. The ATP dictates that the method must selectively quantify the analyte in plasma across a dynamic range of 1.0 to 1000 ng/mL, free from matrix interference, while maintaining a precision and accuracy of ≤15% CV (≤20% at the Lower Limit of Quantification, LLOQ) as per regulatory standards [2].

G A Analytical Target Profile (ATP) B Risk Assessment & CQA Mapping A->B C Method Optimization (LC & MS/MS) B->C D Method Validation (ICH Q2(R2)) C->D E Routine PK/QC Analysis D->E

Figure 1: Lifecycle approach to analytical method development compliant with ICH Q14 and Q2(R2).

Mechanistic Rationale and Method Design

To move beyond empirical trial-and-error, the method was designed based on the fundamental physicochemical properties of the analyte.

Mass Spectrometry: The "Wrong-Way-Round" Ionization Exception

Standard primary and secondary sulfonamides are typically analyzed in negative Electrospray Ionization (ESI-) mode due to the presence of an acidic N-H proton [3]. However, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a tertiary sulfonamide —the nitrogen atom is embedded within the 7-membered azepane ring and fully substituted.

Because it lacks an acidic proton, deprotonation in ESI- is highly inefficient. Therefore, positive ionization (ESI+) is mechanistically required . The use of 0.1% formic acid in the mobile phase drives the protonation of the molecule, yielding a robust precursor ion [M+H]+ at m/z 319.1. During Collision-Induced Dissociation (CID), the electron-withdrawing nature of the 4-chloro-3-nitrobenzene moiety facilitates the cleavage of the S-N bond, producing a stable azepanium product ion at m/z 98.1.

Chromatography: Managing Lipophilicity

The combination of a bulky azepane ring and a halogenated, nitrated aromatic system makes this molecule highly hydrophobic. A standard C18 stationary phase (1.7 µm particle size) was selected to provide adequate retention. To prevent peak tailing—often caused by secondary interactions between the basic azepane moiety (post-fragmentation) and residual silanols—a highly end-capped column was utilized alongside an acidic mobile phase gradient.

Experimental Protocols

The following protocols establish a self-validating system, incorporating internal standards (ISTD) and Quality Control (QC) samples to ensure continuous verification of method performance.

Reagents and Materials
  • Analyte: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Purity >99%).

  • Internal Standard (ISTD): Sulfamethoxazole-d4 (or a structurally similar stable isotope-labeled analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

  • Matrix: Blank human or rat plasma (K2EDTA).

Sample Preparation Workflow (Protein Precipitation)

Protein precipitation (PPT) was chosen over Solid Phase Extraction (SPE) to maximize throughput while maintaining acceptable matrix effect limits.

Workflow S1 Aliquot 50 µL Plasma into 96-well plate S2 Add 10 µL ISTD (100 ng/mL) S1->S2 S3 Add 150 µL Acetonitrile (Protein Precipitation) S2->S3 S4 Vortex (5 min) & Centrifuge (4000 x g) S3->S4 S5 Transfer 100 µL Supernatant to Autosampler Vials S4->S5 S6 Inject 5 µL into LC-MS/MS System S5->S6

Figure 2: Step-by-step protein precipitation (PPT) workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 1: UHPLC Gradient Program Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.5090106 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6090106 (Linear)
5.0090106 (Linear)

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Ionization Mode: ESI Positive (+) Capillary Voltage: 3.0 kV | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target Compound 319.198.13025Quantifier
Target Compound 319.1156.03035Qualifier
ISTD 258.1156.02520Normalization

Method Validation Summary

The method was validated strictly according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2] and the newly updated ICH Q2(R2) Validation of Analytical Procedures [4].

A self-validating System Suitability Test (SST) was performed prior to each run, requiring the retention time of the analyte to be within ±5% of the expected time, and the signal-to-noise (S/N) ratio of the LLOQ to be ≥ 10.

Table 3: Summary of Validation Results (Plasma Matrix)

Validation ParameterAcceptance Criteria (FDA/ICH)Observed ResultsStatus
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )Pass
Intra-day Precision ≤15% CV ( ≤20% at LLOQ)3.2% – 8.5%Pass
Inter-day Accuracy 85% – 115% of nominal92.4% – 106.1%Pass
Matrix Effect IS-normalized MF: CV ≤15% 94.5% (CV = 4.1%)Pass
Extraction Recovery Consistent across QC levels82.3% ± 5.2%Pass

Causality of Results: The high extraction recovery (82.3%) is a direct result of the analyte's high lipophilicity, which ensures it remains highly soluble in the acetonitrile crash-solvent during protein precipitation, avoiding co-precipitation with plasma proteins. The matrix effect was successfully mitigated by the 5-minute chromatographic run, which diverted early-eluting polar phospholipids to waste before the analyte eluted at 2.85 minutes.

Conclusion

This application note details a rigorously developed, ICH Q14/Q2(R2)-compliant LC-MS/MS method for the quantification of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. By leveraging the specific physicochemical properties of the tertiary sulfonamide to dictate the ionization strategy (ESI+) and chromatographic conditions, the resulting protocol is highly sensitive, robust, and ready for deployment in high-throughput preclinical PK studies.

References

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Wrong-Way-Round Ionization of Sulfonamides and Tetracyclines Enables Simultaneous Analysis with Free and Conjugated Estrogens by LC-MS/MS. American Chemical Society (ACS). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl / International Council for Harmonisation. Available at:[Link]

Method

Application Note &amp; Protocols: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a Tool Compound for Enzyme Inhibition Studies

Abstract This technical guide provides a comprehensive overview of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a potential tool compound for enzyme inhibition studies, with a specific focus on its application as a hypo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a potential tool compound for enzyme inhibition studies, with a specific focus on its application as a hypothetical inhibitor of acetylcholinesterase (AChE). The azepane scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds.[1][2][3] This document details the theoretical basis for its mechanism of action, provides in-depth, step-by-step protocols for its characterization, and offers insights into data interpretation and safety considerations. The protocols included are designed to be self-validating, ensuring robust and reproducible results for researchers in enzymology, pharmacology, and drug discovery.

Introduction and Scientific Rationale

The seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention in medicinal chemistry due to its structural flexibility and the diverse pharmacological activities of its derivatives.[2][3][4] Azepane-based compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's agents.[2] The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane combines the azepane moiety with a substituted benzenesulfonyl group. The sulfonamide group is a key pharmacophore in many enzyme inhibitors, and the chloro and nitro substitutions on the phenyl ring can significantly influence binding affinity and selectivity.

While this specific molecule is presented here as a tool compound, related structures, such as other azepane and piperazine derivatives, have shown inhibitory activity against various enzymes, including acetylcholinesterase (AChE).[5][6][7] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[7] This guide will, therefore, focus on the application of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a putative AChE inhibitor.

Postulated Mechanism of Action

It is hypothesized that 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane acts as a reversible inhibitor of acetylcholinesterase. The binding is likely to occur within the active site gorge of the enzyme. The sulfonamide moiety may form hydrogen bonds with amino acid residues, while the substituted phenyl ring could engage in hydrophobic and π-π stacking interactions within the active site. The azepane ring's conformational flexibility may allow the molecule to adopt an optimal orientation for binding.[3] Kinetic studies, as described in the protocols below, are essential to confirm the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Safety and Handling

As a research chemical, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane should be handled with caution.[8] Although specific toxicology data for this compound are not available, general safety precautions for similar chemical classes should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8]

  • Handling: Avoid inhalation of dust or aerosols by working in a well-ventilated area or a chemical fume hood.[8][9] Avoid contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.[9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat and direct sunlight.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane against AChE. The method is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.[11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

  • Donepezil (or another known AChE inhibitor as a positive control)[11]

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCI in deionized water.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in DMSO.

    • Prepare a stock solution of Donepezil in DMSO.

    • Create serial dilutions of the test compound and positive control in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 20 µL of the test compound dilution (or vehicle control - DMSO in buffer)

      • 20 µL of AChE solution

    • Include wells for a blank (no enzyme) and a positive control (Donepezil).

  • Incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

  • Absorbance Measurement:

    • Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Experimental Workflow for In Vitro AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - AChE, ATCI, DTNB - Test Compound - Positive Control A1 Add Buffer, DTNB, Compound/Control, and AChE to 96-well plate P1->A1 Dispense A2 Incubate at 37°C for 15 minutes A1->A2 A3 Initiate reaction with ATCI A2->A3 A4 Measure Absorbance at 412 nm A3->A4 D1 Calculate Reaction Rates (V) A4->D1 Kinetic Data D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining the IC50 of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane against AChE.

Protocol 2: Cell Viability (MTT) Assay

This protocol is essential to determine if the observed enzyme inhibition is due to a specific interaction with the enzyme or a result of general cytotoxicity. The MTT assay is a colorimetric method used to assess cell viability.[12]

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells)

  • 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • DMSO (cell culture grade)

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle controls (medium with DMSO) and a positive control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[12]

  • MTT Addition:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (cytotoxic concentration 50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture cluster_assay Assay Execution cluster_analysis Data Analysis C1 Seed cells in 96-well plate C2 Incubate overnight C1->C2 A1 Treat cells with serial dilutions of compound C2->A1 Ready for treatment A2 Incubate for 24-48 hours A1->A2 A3 Add MTT solution and incubate 2-4 hours A2->A3 A4 Solubilize formazan crystals with DMSO A3->A4 A5 Measure Absorbance at 570 nm A4->A5 D1 Calculate % Cell Viability A5->D1 Absorbance Data D2 Determine CC50 Value D1->D2

Sources

Application

Application Notes and Protocols for the Use of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking Therapeutic Potential through Systematic Structural Modification In the landscape of modern drug discovery, the strategic exploration of chemical space around a lead scaffold is paramount to ident...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Therapeutic Potential through Systematic Structural Modification

In the landscape of modern drug discovery, the strategic exploration of chemical space around a lead scaffold is paramount to identifying novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold emerges as a compelling starting point for such investigations. This molecule synergistically combines the structural features of two well-established pharmacophores: the conformationally flexible seven-membered azepane ring and the biologically active benzenesulfonamide moiety.[1][2] The azepane ring system is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to confer unique three-dimensional topologies that can lead to improved target engagement.[3][4] Similarly, the benzenesulfonamide group is a cornerstone in medicinal chemistry, present in drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[2][5]

The specific substitution pattern of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, featuring a chloro and a nitro group on the benzene ring, offers distinct electronic properties that can be systematically modulated to probe the structure-activity relationships (SAR) of this compound class. While direct and extensive SAR studies on this exact molecule are not widely published, a closely related analog, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has demonstrated promising therapeutic potential by inhibiting the MAPK/NF-κB/AP-1 signaling pathway, which is implicated in inflammatory diseases like psoriasis.[6] This finding provides a strong rationale for investigating the broader therapeutic applications of the 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold and its derivatives.

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed framework for conducting SAR studies on 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, from the fundamental synthetic protocols to the design and execution of relevant biological assays. By systematically exploring the chemical space around this versatile scaffold, researchers can unlock its full therapeutic potential.

I. Synthesis and Characterization: Building the Foundation for SAR

The journey of any SAR study begins with the efficient and reliable synthesis of the parent compound and its analogs. The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane is a straightforward process, typically involving the reaction of the commercially available or synthetically prepared 4-chloro-3-nitrobenzenesulfonyl chloride with azepane.

Protocol 1: Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

A. Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from established methods for the sulfonation of substituted benzenes.[7][8]

  • Materials: o-Chloronitrobenzene, Chlorosulfonic acid, Petroleum ether.

  • Procedure:

    • In a fume hood, carefully add o-chloronitrobenzene (1 mol) to an excess of chlorosulfonic acid (4-5 mol) in a round-bottom flask equipped with a reflux condenser and a gas outlet to scrub the evolving HCl gas.

    • Heat the reaction mixture to 120°C and maintain this temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The solid product, 4-chloro-3-nitrobenzenesulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from petroleum ether to obtain pure 4-chloro-3-nitrobenzenesulfonyl chloride.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[7]

B. Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

  • Materials: 4-Chloro-3-nitrobenzenesulfonyl chloride, Azepane, Triethylamine (or another suitable base), Dichloromethane (or another suitable aprotic solvent).

  • Procedure:

    • Dissolve azepane (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred solution of azepane and triethylamine.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-chloro-3-nitrobenzenesulfonyl)azepane.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

II. Strategic Design of an SAR Campaign: A Roadmap to Optimization

A successful SAR study relies on a systematic and logical approach to molecular modification. For the 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold, several key regions can be targeted for modification to probe their influence on biological activity.

Key Modification Sites for SAR Exploration:
  • The Azepane Ring: The conformational flexibility and substitution of the azepane ring can significantly impact target binding.[9][10]

    • Ring Size: Synthesize analogs with smaller (pyrrolidine, piperidine) and larger (azocane) rings to assess the impact of ring size on activity.

    • Substitution: Introduce substituents (e.g., methyl, hydroxyl, amino groups) at various positions on the azepane ring to explore steric and electronic effects. The synthesis of substituted azepanes can be achieved through various established methods.[11][12]

  • The Nitro Group: The strongly electron-withdrawing nitro group plays a crucial role in the electronic properties of the benzene ring.

    • Reduction: Reduce the nitro group to an amino group, which can then be further functionalized (e.g., through acylation or alkylation) to introduce a wide range of substituents.

    • Replacement: Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) to systematically evaluate the effect of electronic modulation.

  • The Chloro Group: The position and nature of the halogen substituent can influence both the electronic and steric properties of the molecule.

    • Positional Isomers: Synthesize isomers with the chloro group at different positions on the benzene ring.

    • Halogen Substitution: Replace the chloro group with other halogens (fluoro, bromo, iodo) to probe the effect of halogen size and electronegativity.

  • The Benzenesulfonyl Linker: While often considered a stable linker, modifications here can be explored in later stages of optimization.

The following DOT graph illustrates a typical workflow for an SAR study, from initial hit identification to lead optimization.

SAR_Workflow Hit Initial Hit 1-(4-Chloro-3-nitro- benzenesulfonyl)azepane Analog_Synthesis Analog Synthesis Hit->Analog_Synthesis Design Analogs Biological_Screening Biological Screening (e.g., MAPK/NF-κB Assay) Analog_Synthesis->Biological_Screening Test Analogs SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Generate Data SAR_Analysis->Analog_Synthesis Iterative Design Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate Identify Lead

Figure 1: A generalized workflow for a structure-activity relationship (SAR) study.

III. Biological Evaluation: A Protocol for Assessing MAPK/NF-κB Pathway Inhibition

Given the known activity of the structurally related compound CIM in inhibiting the MAPK/NF-κB pathway, a cell-based assay to measure the inhibition of this pathway is a logical starting point for the biological evaluation of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane and its analogs.[6] The following protocol describes a general method for assessing the anti-inflammatory potential of these compounds in a human keratinocyte cell line (HaCaT), a relevant model for inflammatory skin diseases.

Protocol 2: In Vitro Evaluation of NF-κB Inhibition in HaCaT Cells
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on TNF-α-induced NF-κB activation in HaCaT cells.

  • Materials:

    • HaCaT human keratinocyte cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

    • Test compounds (dissolved in DMSO)

    • NF-κB reporter assay kit (e.g., luciferase or SEAP reporter system)

    • Cell viability assay kit (e.g., MTT or PrestoBlue)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer

    • Luminometer or spectrophotometer

  • Procedure:

    • Cell Culture and Seeding:

      • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

      • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

      • Incubate the cells with the compounds for 1 hour at 37°C.

    • Stimulation:

      • Add TNF-α to each well (except for the unstimulated control) to a final concentration of 10 ng/mL.

      • Incubate the cells for an additional 6-24 hours (optimize incubation time based on the reporter system).

    • NF-κB Reporter Assay:

      • Follow the manufacturer's instructions for the chosen NF-κB reporter assay kit. This typically involves lysing the cells and measuring the reporter gene activity (e.g., luminescence for luciferase, absorbance for SEAP).

    • Cell Viability Assay:

      • In a separate plate prepared under identical conditions, assess the cytotoxicity of the compounds using an MTT or PrestoBlue assay to ensure that the observed inhibition of NF-κB is not due to cell death.

    • Data Analysis:

      • Normalize the NF-κB reporter activity to cell viability.

      • Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated vehicle control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

IV. Data Presentation and Interpretation: Deciphering the SAR

The systematic collection and clear presentation of SAR data are crucial for making informed decisions in a drug discovery project. The following table provides a hypothetical example of how SAR data for a series of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane analogs could be presented.

Compound IDR¹ (Azepane Substitution)R² (Aromatic Substitution)NF-κB Inhibition IC₅₀ (µM)Cell Viability (at 10 µM)
Parent H3-NO₂, 4-Cl5.2>95%
Analog 1 4-Methyl3-NO₂, 4-Cl2.8>95%
Analog 2 4-Hydroxy3-NO₂, 4-Cl8.9>95%
Analog 3 H3-NH₂, 4-Cl15.6>95%
Analog 4 H3-NHAc, 4-Cl4.1>95%
Analog 5 H3-NO₂, 4-F7.5>95%
Analog 6 H3-NO₂, 4-Br3.9>95%

Interpretation of Hypothetical Data:

  • Azepane Substitution (R¹): The introduction of a small, lipophilic group like a methyl at the 4-position of the azepane ring (Analog 1) appears to be beneficial for activity, potentially by improving target engagement or membrane permeability. In contrast, a polar hydroxyl group at the same position (Analog 2) is detrimental.

  • Aromatic Substitution (R²):

    • Reduction of the nitro group to an amine (Analog 3) significantly reduces activity, suggesting that the electron-withdrawing nature of the nitro group is important.

    • Acetylation of the amino group (Analog 4) restores activity, indicating that a neutral, hydrogen-bond-accepting group is tolerated at this position.

    • Varying the halogen at the 4-position (Analogs 5 and 6) reveals a potential trend where larger halogens (Br > Cl > F) enhance potency, suggesting a possible role for halogen bonding or steric interactions in the target binding site.

The following DOT graph illustrates the key structural components of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane and the potential sites for modification in an SAR study.

SAR_Scaffold cluster_0 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane cluster_1 Potential Modification Sites Scaffold Azepane Azepane Ring (Ring Size, Substitution) Scaffold->Azepane Site 1 Nitro Nitro Group (Reduction, Replacement) Scaffold->Nitro Site 2 Chloro Chloro Group (Position, Halogen Swap) Scaffold->Chloro Site 3

Figure 2: Key modification sites on the 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold for SAR studies.

V. Conclusion: A Versatile Scaffold for Drug Discovery

The 1-(4-chloro-3-nitrobenzenesulfonyl)azepane scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular nature allows for systematic chemical exploration, and the known biological activity of a close analog provides a clear direction for initial biological screening. By employing the synthetic and biological protocols outlined in this guide, researchers can effectively navigate the SAR landscape of this compound class. The iterative process of designing, synthesizing, and testing new analogs, guided by a clear understanding of the structure-activity relationships, will be instrumental in identifying lead candidates with optimized potency, selectivity, and drug-like properties. The insights gained from such studies will not only advance the development of this specific chemical series but also contribute to the broader understanding of the pharmacological potential of azepane and benzenesulfonamide-containing compounds.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (URL: )
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Commercially available drugs contain azepine derivatives. - ResearchGate. (URL: [Link])

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (URL: [Link])

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (URL: [Link])

  • The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed. (URL: [Link])

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (URL: [Link])

  • Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation - PubMed. (URL: [Link])

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])

  • This is an Accepted Manuscript of an article published in Nature Chemistry , available at: DOI: 2010.1038/s41557-023-01429-1 - idUS. (URL: [Link])

  • Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC. (URL: [Link])

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (URL: [Link])

  • 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. (URL: [Link])

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate. (URL: [Link])

  • Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC. (URL: [Link])

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google P
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC. (URL: [Link])

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors - ResearchGate. (URL: [Link])

  • Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery - MDPI. (URL: [Link])

  • Scaffolding proteins as drug targets: Protein-protein interaction stabilizers targeting 14-3-3. (URL: [Link])

  • (PDF) Query-Guided Protein-Protein Interaction Inhibitor Discovery - ResearchGate. (URL: [Link])

  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - MDPI. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (URL: [Link])

Sources

Method

Application Note: High-Fidelity Viability Profiling of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Using the MTT Reduction Assay

Executive Summary Benzenesulfonamides represent a highly versatile class of pharmacophores exhibiting diverse biological activities, including targeted cytotoxicity against neoplastic cell lines[1]. The compound 1-(4-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfonamides represent a highly versatile class of pharmacophores exhibiting diverse biological activities, including targeted cytotoxicity against neoplastic cell lines[1]. The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a structurally intriguing derivative, coupling a halogenated, nitrated benzenesulfonyl moiety with a lipophilic azepane ring. To accurately evaluate its anti-proliferative efficacy and potential cytotoxicity during early-stage drug discovery, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay serves as a robust primary screen.

This application note provides a comprehensive, self-validating protocol for assessing cell viability following treatment with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. It addresses the specific physicochemical challenges of sulfonamide derivatives and outlines the mechanistic causality behind each experimental parameter to ensure high-fidelity data acquisition.

Scientific Rationale & Assay Mechanics

The Mechanism of MTT Reduction

The MTT assay is frequently, yet inaccurately, described as a strict measure of "mitochondrial succinate dehydrogenase" activity. In reality, the reduction of the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals is driven by a broad spectrum of NAD(P)H-dependent cellular oxidoreductases [2]. These enzymes are located across multiple cellular compartments, including the cytosol, endosomes, and mitochondria. Once reduced, the lipophilic formazan product primarily accumulates within intracellular lipid droplets[3].

MTT_Mechanism MTT MTT (Tetrazolium) [Yellow, Soluble] Enzymes NAD(P)H-dependent Oxidoreductases MTT->Enzymes Cellular Uptake Formazan Formazan Crystals [Purple, Insoluble] Enzymes->Formazan Reduction (e- transfer) Lipid Accumulation in Lipid Droplets Formazan->Lipid Sequestration

Biochemical mechanism of MTT reduction to formazan by cellular oxidoreductases.
Building a Self-Validating System (E-E-A-T Principles)

When testing novel compounds like 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, researchers must design a self-validating system to prevent data artifacts. The experimental design must account for the following causal relationships:

  • Direct Chemical Reduction (The Nitroaromatic Risk): The presence of a nitro group ( −NO2​ ) on the benzenesulfonyl ring introduces the risk of redox cycling. Certain redox-active compounds and plant extracts can directly reduce MTT in the absence of living cells, leading to false-positive viability signals[4]. Validation: A "Cell-Free Control" (Media + Compound + MTT) is mandatory to establish baseline chemical reduction.

  • Solvent Toxicity: Sulfonamides often exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is required for stock preparation. However, DMSO concentrations >0.5% (v/v) can disrupt lipid bilayers and alter cellular metabolism, skewing the MTT readout[5]. Validation: A "Vehicle Control" containing the exact final concentration of DMSO (e.g., 0.5%) must be used to normalize 100% viability.

  • Assay Linearity: The relationship between absorbance and cell number is only linear within a specific range. Over-confluent cells will deplete glucose, lowering NAD(P)H pools and artificially depressing the MTT signal[2]. Validation: Cell seeding density must be pre-optimized (typically 3,000–5,000 cells/well for a 72-hour assay).

Compound Handling & Preparation

Compound Profile: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

  • Solubility: Highly soluble in DMSO; practically insoluble in water.

  • Stock Preparation: Prepare a 10 mM master stock in 100% sterile, anhydrous DMSO. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation and moisture absorption.

  • Working Dilutions: To generate a dose-response curve (e.g., 0.1 µM to 100 µM), perform serial dilutions of the compound in 100% DMSO first, and then perform a final 1:200 dilution into pre-warmed culture media. This ensures the final DMSO concentration remains constant at 0.5% across all test wells.

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest target cells (e.g., MCF-7 breast cancer cells, or MCF-10A normal breast epithelia for selectivity profiling) during the logarithmic growth phase.

  • Count cells using a hemocytometer and Trypan Blue exclusion to ensure >95% starting viability.

  • Seed cells into a flat-bottom 96-well tissue culture plate at a density of 4,000 cells/well in 100 µL of complete growth media.

  • Plate Layout: Leave the outer perimeter wells empty (fill with 200 µL sterile PBS) to prevent edge-effect evaporation.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular attachment and recovery.

Phase 2: Compound Treatment (Day 1)
  • Aspirate the old media from the wells carefully using a multichannel pipette.

  • Add 100 µL of freshly prepared media containing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane at the desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Include Mandatory Controls:

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Media + 1 µM Doxorubicin (known cytotoxic agent)[1].

    • Cell-Free Control: Media + 100 µM Compound (No cells).

    • Blank: Media only.

  • Incubate the plate for the desired exposure period (typically 48 or 72 hours).

Phase 3: MTT Addition and Solubilization (Day 3 or 4)
  • Reconstitute MTT powder in sterile PBS at 5 mg/mL . Filter-sterilize (0.22 µm) and store protected from light.

  • Add 20 µL of the 5 mg/mL MTT solution directly to each well (final concentration 0.83 mg/mL). Do not remove the compound-containing media, as washing steps can dislodge apoptotic cells.

  • Incubate for 3 to 4 hours at 37°C. Monitor visually under a microscope for the appearance of intracellular purple formazan granules[5].

  • Carefully aspirate the media/MTT mixture. Note: If cells are non-adherent or easily dislodged, centrifuge the plate at 300 x g for 5 minutes before aspiration.

  • Add 100 µL of 100% DMSO (or acidified SDS: 10% SDS in 0.01 N HCl) to each well to solubilize the formazan crystals.

  • Incubate for 15 minutes on an orbital shaker at room temperature, protected from light, to ensure complete dissolution.

Phase 4: Data Acquisition
  • Measure the optical density (OD) using a microplate spectrophotometer at a primary wavelength of 570 nm .

  • Measure at a reference wavelength of 630 nm to subtract background noise caused by cellular debris or plate imperfections[5].

  • Calculate specific absorbance: ODSpecific​=OD570​−OD630​ .

Assay_Workflow Seed 1. Cell Seeding (96-well plate, 24h) Treat 2. Compound Treatment (1-(4-Chloro-3-nitrobenzenesulfonyl)azepane) Seed->Treat Validate Self-Validation Controls: Vehicle, Positive, Cell-Free Treat->Validate Incubate 3. Incubation (48h - 72h) Treat->Incubate MTT 4. MTT Addition (0.5 mg/mL, 3-4h) Incubate->MTT Solubilize 5. Solubilization (DMSO or SDS/HCl) MTT->Solubilize Read 6. Absorbance Reading (OD 570 nm / Ref 630 nm) Solubilize->Read

Step-by-step self-validating workflow for the MTT cell viability assay.

Data Presentation & Analysis

Cell viability is calculated relative to the vehicle control using the following formula:

%Viability=(ODVehicle​−ODBlank​ODTest​−ODBlank​​)×100

To determine the half-maximal inhibitory concentration ( IC50​ ), plot the log(concentration) versus % Viability and fit the data using non-linear regression (e.g., four-parameter logistic curve) in software such as GraphPad Prism.

Table 1: Representative Cytotoxicity Profiling of Benzenesulfonamide Derivatives (Mock data illustrating a typical therapeutic window analysis for sulfonamide derivatives[1])

Cell LineTissue OriginPhenotype IC50​ ( μM ) ± SDSelectivity Index (SI)*
MCF-7 BreastAdenocarcinoma (ER+)14.2 ± 1.15.4
MDA-MB-231 BreastTriple-Negative Carcinoma22.5 ± 2.43.4
HepG2 LiverHepatocellular Carcinoma18.7 ± 1.84.1
MCF-10A BreastNormal Epithelial76.8 ± 5.2Reference

*Selectivity Index (SI) = IC50​ (Normal Cell Line) / IC50​ (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.

References

  • New benzenesulfonamide scaffold-based cytotoxic agents: Design, synthesis, cell viability, apoptotic activity and radioactive tracing studies. Nissan YM, Mohamed KO, Ahmed WA, et al. Bioorganic Chemistry, 2020.[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Ghasemi M, Turnbull T, Sebastian S, Kempson I. International Journal of Molecular Sciences, 2021.[Link]

  • Cell Viability Assays. Riss TL, Moravec RA, Niles AL, et al. Assay Guidance Manual [Internet], 2013 (Updated 2016).[Link]

  • MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Stockert JC, Blázquez-Castro A, Cañete M, Horobin RW, Villanueva Á. Acta Histochemica, 2012.[Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Ulukaya E, Ozdikicioglu F, Oral AY, Demirci M. Proceedings of the National Academy of Sciences (PNAS) / PubMed Central, 2008.[Link]

Sources

Application

Application Note: Advanced Purification Protocols for Synthesized 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Context The synthesis of sulfonamides is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry. Specifically, 1-(4-chloro-3-nitrobenzenesulfonyl)azepane is a highly valuable intermediate; its sulfonamide linkage provides structural rigidity, while the 4-chloro-3-nitrophenyl moiety is highly activated for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions [1].

However, the very features that make this molecule synthetically useful also complicate its purification. The synthesis typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azepane in the presence of a base (e.g., triethylamine) in dichloromethane (DCM). This reaction matrix generates a specific profile of impurities:

  • Ionic Byproducts: Triethylamine hydrochloride (or azepanium chloride) salts.

  • Hydrolysis Products: Unreacted sulfonyl chloride rapidly hydrolyzes upon aqueous exposure to form 4-chloro-3-nitrobenzenesulfonic acid, a highly polar and acidic impurity [2].

  • SNAr Over-reaction Byproducts: Because the 4-chloro group is activated by the ortho-nitro group, excess azepane can attack the aromatic ring, yielding 1-(4-(azepan-1-yl)-3-nitrobenzenesulfonyl)azepane [3].

ReactionPathway Reactants 4-Cl-3-NO2-Ph-SO2Cl + Azepane + Base MainProduct 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Target Product) Reactants->MainProduct Primary Reaction Impurity1 4-Chloro-3-nitrobenzenesulfonic acid (Hydrolysis Byproduct) Reactants->Impurity1 + H2O Impurity2 Azepanium/Base Salts (Ionic Byproducts) Reactants->Impurity2 + HCl Impurity3 SNAr Byproduct (Over-reaction) Reactants->Impurity3 Excess Azepane

Caption: Reaction pathway illustrating the formation of the target sulfonamide and primary impurities.

Strategic Purification Workflow

Directly loading the crude reaction mixture onto a silica gel column is a common mistake. The presence of highly polar sulfonic acids and amine salts will cause severe streaking, degrading the resolution of the column and potentially catalyzing the degradation of the N-sulfonyl azepine [1]. A self-validating protocol must isolate the organic target from water-soluble impurities before chromatographic separation.

PurificationWorkflow Crude Crude Reaction Mixture (Sulfonamide + Impurities) LLE Liquid-Liquid Extraction (DCM / 1M HCl / NaHCO3) Crude->LLE OrgPhase Organic Phase (Crude Sulfonamide) LLE->OrgPhase Retains AqPhase Aqueous Phase (Salts, Sulfonic Acid, Amines) LLE->AqPhase Discards FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->FCC Fractions Pooled Pure Fractions FCC->Fractions Elutes Cryst Recrystallization (EtOH or EtOAc/Hexane) Fractions->Cryst Pure Pure 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (>99% Purity) Cryst->Pure Crystallizes

Caption: Sequential purification workflow from crude mixture to >99% pure target compound.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Workup (Liquid-Liquid Extraction)

Causality & Rationale: This step utilizes pH manipulation to selectively ionize impurities. Acidic washes protonate residual amines, while basic washes deprotonate sulfonic acids, driving both into the aqueous waste stream. The highly lipophilic sulfonamide remains in the organic phase.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with an equal volume of Dichloromethane (DCM).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (2 × 50 mL per 10 mmol scale). Mechanism: Converts unreacted azepane and triethylamine into water-soluble hydrochloride salts.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Mechanism: Neutralizes residual HCl and deprotonates 4-chloro-3-nitrobenzenesulfonic acid, forcing it into the aqueous layer.

  • Brine Wash: Wash with saturated NaCl solution (1 × 50 mL) to draw dissolved water out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid/oil.

Protocol B: Flash Column Chromatography (FCC)

Causality & Rationale: With salts and polar acids removed, FCC is employed to separate the target compound from closely related neutral organic impurities, specifically the SNAr byproduct.

Self-Validation Check: Before running the column, perform a 2D Thin-Layer Chromatography (TLC) plate test. Spot the crude material, run it in the chosen eluent, dry, and run it perpendicular in the same eluent. If the spot streaks or forms new spots, the compound is degrading on the acidic silica; you must switch to deactivated silica gel [1].

  • Column Preparation: Prepare a slurry of silica gel (40:1 to 100:1 weight ratio to crude) in Hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and carefully load it onto the column head. Alternatively, dry-load the sample onto a small amount of silica if solubility is poor.

  • Elution Gradient: Begin elution with 90:10 Hexanes/Ethyl Acetate. Gradually increase polarity to 70:30 Hexanes/Ethyl Acetate. The highly electronegative nitro and sulfonyl groups make the target compound moderately polar, but less polar than the SNAr byproduct.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the single target spot and concentrate in vacuo.

Protocol C: Recrystallization

Causality & Rationale: Chromatography rarely achieves >99.5% purity due to co-eluting trace isomers or color bodies. Because 1-(4-chloro-3-nitrobenzenesulfonyl)azepane possesses a rigid, planar aromatic system coupled to a sulfonamide, it readily crystallizes.

  • Dissolution: Transfer the chromatographed product to a round-bottom flask. Add a minimum volume of boiling absolute ethanol (or a 1:3 mixture of Ethyl Acetate/Hexanes).

  • Cooling: Allow the solution to cool slowly to room temperature undisturbed. Mechanism: Slow cooling allows for the formation of a highly ordered crystal lattice, excluding impurities.

  • Precipitation: Once at room temperature, transfer the flask to an ice-water bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexanes to remove mother liquor residues. Dry under high vacuum for 12 hours.

Quantitative Data & Validation Summary

To ensure the trustworthiness of the purification, analytical validation must be performed at each stage. The table below outlines the expected metrics for a successful purification campaign.

Purification StageTarget Impurities RemovedExpected Recovery (%)Expected Purity (%)Analytical Validation Method
Liquid-Liquid Extraction Salts, Sulfonic Acid, Azepane90 - 95%80 - 85%TLC (Baseline cleared of polar streaks)
Flash Chromatography SNAr Byproducts, Neutrals75 - 85%95 - 98%LC-MS, ¹H-NMR (Absence of extra azepane peaks)
Recrystallization Trace Organics, Color Bodies60 - 70%> 99.5%Melting Point, HPLC (Area %)

References

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: Crystals, MDPI (2019) URL: [Link]

  • Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: Journal of Medicinal Chemistry, ACS Publications (2016) URL: [Link]

Method

Application Notes and Protocols for the Incorporation of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane into Advanced Drug Delivery Systems

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the novel small molecule, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, into sop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the novel small molecule, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, into sophisticated drug delivery systems. While specific data on this compound is emerging, its structural motifs, including the benzenesulfonamide and azepane groups, suggest significant therapeutic potential, as seen in related FDA-approved drugs and bioactive molecules.[1] This guide addresses the anticipated challenge of its poor aqueous solubility—a common characteristic of sulfonamide derivatives—by providing detailed protocols for encapsulation within liposomal and polymeric nanoparticle formulations.[2] We present step-by-step methodologies for preparation, in-depth physicochemical characterization, and evaluation of in vitro release kinetics and stability, grounded in established scientific principles and regulatory standards.

Introduction: Rationale and Potential

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a synthetic organic compound featuring a sulfonamide linkage, a substituted nitroaromatic ring, and a seven-membered azepane heterocycle. While this specific molecule is primarily available for research purposes, its constituent parts are prevalent in a variety of pharmacologically active agents.[3][4] The azepane ring is a key structural component in numerous FDA-approved drugs, valued for its conformational flexibility which can be crucial for binding to biological targets.[1] Furthermore, a related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has demonstrated potent anti-inflammatory and anti-proliferative effects by blocking the MAPK/NF-κB/AP-1 signaling pathway, suggesting the therapeutic promise of the 4-chloro-3-nitrobenzenesulfonyl moiety.[5]

The primary obstacle to the clinical translation of such promising small molecules is often their poor physicochemical properties, particularly low aqueous solubility.[2] This can lead to low bioavailability and the need for high doses, which may increase toxicity.[6] Encapsulating 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane within a drug delivery system aims to:

  • Enhance Solubility and Bioavailability: By enclosing the hydrophobic molecule within a carrier, its dispersion in aqueous physiological environments is improved.

  • Enable Controlled and Sustained Release: Polymeric and lipid-based carriers can be engineered to release the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency.

  • Improve Stability: The carrier matrix can protect the encapsulated drug from premature degradation.[7]

  • Potentially Target Specific Tissues: Surface modification of delivery systems can facilitate targeted delivery, increasing efficacy at the site of action while minimizing systemic side effects.

This guide will focus on two of the most versatile and widely studied drug delivery platforms: liposomes and biodegradable polymeric nanoparticles.

Preliminary Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's properties is critical for rational formulation design. The following table outlines the essential characterization steps for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

ParameterMethodRationale & Expected Outcome
Chemical Structure & MW Mass Spectrometry, NMRConfirm identity and purity. Formula: C12H15ClN2O4S.[3]
Aqueous Solubility Isothermal Saturation MethodDetermine solubility in buffers at various physiological pH values (e.g., 5.0, 6.8, 7.4). Due to the sulfonamide group, solubility is expected to be low in neutral and acidic aqueous media.[8][9]
Organic Solvent Solubility Isothermal Saturation MethodAssess solubility in solvents relevant to formulation (e.g., acetone, dichloromethane, ethanol, methanol). Good solubility in a volatile organic solvent is required for the described protocols.[10][11]
LogP (Octanol-Water Partition Coefficient) Shake-Flask or HPLC MethodQuantify the hydrophobicity of the compound. A high LogP value is anticipated, confirming its lipophilic nature and suitability for encapsulation within lipid bilayers or hydrophobic polymer matrices.
Thermal Properties Differential Scanning Calorimetry (DSC)Determine the melting point and thermal stability, which is crucial for selecting appropriate processing temperatures during formulation to avoid degradation.

Formulation Protocols: Step-by-Step Methodologies

Based on the anticipated hydrophobic nature of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, the following protocols are recommended.

Protocol 1: Liposomal Encapsulation via Thin-Film Hydration

This passive loading technique is ideal for incorporating hydrophobic drugs into the lipid bilayer of liposomes.[7][12] The thin-film hydration method is a robust and widely used technique for this purpose.[5]

Materials and Reagents:

  • 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

  • L-α-Phosphatidylcholine (from soybean or egg)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve L-α-Phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in a chloroform:methanol (2:1 v/v) solvent mixture.

    • Causality: Co-dissolving the drug with the lipids ensures its homogenous distribution within the lipid mixture, facilitating its incorporation into the bilayer during liposome formation.[12] Cholesterol is included to modulate membrane fluidity and stability, reducing drug leakage.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) to evaporate the organic solvents. A thin, uniform lipid-drug film will form on the inner wall of the flask.

  • Film Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours (or overnight).

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Hydrate the lipid film by rotating the flask at a temperature above the Tc for 1-2 hours. This process will cause the lipid film to peel off and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device held at a temperature above the Tc.

  • Purification: Remove the unencapsulated drug by dialyzing the liposome suspension against fresh PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cut-off (MWCO), or by using size exclusion chromatography.

Protocol 2: Polymeric Nanoparticle Formulation via Nanoprecipitation

The nanoprecipitation, or solvent displacement, method is a simple and reproducible technique for encapsulating hydrophobic drugs in polymeric nanoparticles.[13][14] It relies on the interfacial deposition of a polymer following the rapid diffusion of an organic solvent into an aqueous non-solvent phase.[13]

Materials and Reagents:

  • 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (HPLC grade)

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in acetone.

    • Causality: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. Acetone is a water-miscible organic solvent with a low boiling point, making it easy to remove later.[15]

  • Aqueous Phase Preparation: Dissolve a surfactant, such as PVA or Poloxamer 188, in deionized water.

    • Causality: The surfactant is crucial for stabilizing the newly formed nanoparticles and preventing their aggregation.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form instantaneously.[16]

  • Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (or overnight) in a fume hood to allow for the complete evaporation of the acetone.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by ultracentrifugation. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step at least twice to remove excess surfactant and any unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the washed nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose or sucrose) should be added before freezing to preserve the nanoparticle structure.

Physicochemical Characterization of Formulations

Once prepared, the drug-loaded delivery systems must be thoroughly characterized to ensure they meet the desired specifications.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo fate and stability of the formulations.

  • Technique: Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for Zeta Potential.[3]

  • Protocol:

    • Dilute a small aliquot of the nanoparticle or liposome suspension in an appropriate dispersant (e.g., deionized water or PBS).

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[17][18][19]

  • Interpretation of Results:

    • Particle Size: Affects bioavailability, drug release, and cellular uptake. A target size of 100-200 nm is often desirable for intravenous applications.

    • PDI: Measures the width of the particle size distribution. A PDI value below 0.3 indicates a relatively monodisperse and homogenous population.[14]

    • Zeta Potential: Indicates the surface charge of the particles. A zeta potential of ±30 mV or greater is generally considered to confer good physical stability against aggregation due to electrostatic repulsion.[20][21][22]

ParameterLiposomesPolymeric Nanoparticles
Target Size 80 - 150 nm100 - 250 nm
Target PDI < 0.2< 0.3
Expected Zeta Potential Slightly negative to neutralNegative (due to PLGA's terminal carboxyl groups)
Drug Loading and Encapsulation Efficiency

These metrics quantify the amount of drug successfully incorporated into the delivery system.

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Protocol:

    • Sample Preparation: Take a known amount of the lyophilized formulation or a precise volume of the suspension. Disrupt the particles to release the encapsulated drug by adding a suitable organic solvent (e.g., acetonitrile or methanol) and sonicating.

    • Separation of Unencapsulated Drug: For the original suspension, separate the nanoparticles/liposomes from the aqueous phase (containing unencapsulated drug) by ultracentrifugation or using a centrifugal filter device.

    • HPLC Analysis: Quantify the drug concentration in both the disrupted formulation and the supernatant (unencapsulated fraction) using a validated HPLC method. A reverse-phase C18 column is often suitable for small organic molecules.[4]

    • Calculations:

      • Drug Loading Content (DLC %): (Weight of drug in particles / Total weight of particles) x 100

      • Encapsulation Efficiency (EE %): (Weight of drug in particles / Initial weight of drug used) x 100

Hypothetical HPLC Method Parameters:

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan of the API
Injection Volume 20 µL

In Vitro Drug Release Kinetics

An in vitro release study is essential to understand how the drug is released from the carrier over time.

  • Technique: Dialysis method.[23][24][25]

  • Protocol:

    • Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable MWCO (at least 100 times the molecular weight of the drug).

    • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug). The entire setup should be maintained at 37°C with constant, gentle stirring.

    • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the drug concentration in the collected samples using the validated HPLC method.

    • Plot the cumulative percentage of drug released versus time.

Stability Assessment

Stability testing is performed to determine the shelf-life of the formulation under specific storage conditions.

  • Guidelines: International Council for Harmonisation (ICH) Q1A(R2) guidelines.[26][27][28]

  • Protocol:

    • Store aliquots of the final formulation (in the intended container-closure system) under various conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and analyze them for key quality attributes.

  • Parameters to Monitor:

    • Particle size and PDI

    • Zeta potential

    • Drug content (assay) and presence of degradation products

    • Visual appearance (e.g., aggregation, precipitation)

Visual Workflows and Diagrams

G cluster_prep Formulation cluster_char Characterization A 1. Dissolve API & Lipids in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Extrusion for Size Reduction C->D E 5. Purification (Dialysis) D->E F Particle Size & PDI (DLS) E->F To Analysis G Zeta Potential (ELS) E->G To Analysis H Encapsulation Efficiency (HPLC) E->H To Analysis I In Vitro Release (Dialysis Method) E->I To Analysis

G cluster_prep Formulation cluster_char Characterization A 1. Prepare Organic Phase (API + Polymer in Acetone) C 3. Nanoprecipitation (Add Organic to Aqueous) A->C B 2. Prepare Aqueous Phase (Surfactant in Water) B->C D 4. Solvent Evaporation C->D E 5. Washing & Collection (Centrifugation) D->E F Particle Size & PDI (DLS) E->F To Analysis G Zeta Potential (ELS) E->G To Analysis H Drug Loading Content (HPLC) E->H To Analysis I Stability Study (ICH Guidelines) E->I To Analysis

References

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  • Significance and symbolism. Passive loading technique. Published July 31, 2025. Available at: [Link].

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Application

Application Notes and Protocols: Experimental Design for Animal Studies Involving 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust and ethical preclinical animal studies to evaluate the therapeutic potential of 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing robust and ethical preclinical animal studies to evaluate the therapeutic potential of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. While public domain data on this specific molecule is scarce, its structural motifs—a sulfonamide and an azepane ring—are present in compounds with a wide range of biological activities, including anti-inflammatory and anti-fibrotic effects.[1][2] This guide, therefore, establishes a hypothetical framework wherein 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a novel inhibitor of a key signaling pathway, such as MAPK/NF-κB, which is implicated in chronic inflammation and fibrosis.[3] The protocols herein are designed to be adaptable, rigorous, and compliant with the highest standards of animal welfare and scientific integrity, as outlined by the ARRIVE guidelines.[4][5][6]

Introduction and Scientific Rationale

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-Alzheimer's agents.[2] The addition of a chloro-nitrobenzenesulfonyl group suggests potential for targeted inhibition of protein kinases or other enzymes involved in cellular signaling. A related compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has demonstrated anti-psoriatic effects in a mouse model by blocking MAPK/NF-κB/AP-1 activation.[3]

Based on this precedent, we hypothesize that 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (hereinafter "CNAz") is a potent modulator of inflammatory and fibrotic pathways. The primary objective of the described preclinical program is to systematically evaluate the pharmacokinetics (PK), safety, and efficacy of CNAz in relevant animal models.

This guide will focus on a chemically-induced model of liver fibrosis, a condition driven by chronic inflammation and excessive extracellular matrix deposition.[7] The principles and protocols, however, can be adapted for other inflammation-driven pathologies such as inflammatory bowel disease or pulmonary fibrosis.[8][9]

Guiding Principles for In Vivo Research

All animal studies must be designed and conducted with the highest level of scientific rigor and ethical consideration. Preclinical research should not be a "check-the-box" exercise but a scientifically-driven inquiry to generate reliable and translatable data.[10][11]

Core Tenets:

  • Ethical Conduct: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[12][13][14] The "3Rs" (Replacement, Reduction, and Refinement) must be implemented at every stage.[15]

  • Scientific Justification: The choice of species, animal model, and sample size must be scientifically justified and documented.[14][16]

  • Rigorous Design: To minimize bias, studies must incorporate randomization, blinding, and appropriate control groups.[11]

  • Transparency and Reporting: All aspects of the study design, execution, and analysis should be reported transparently, following the ARRIVE 2.0 guidelines to ensure reproducibility.[4][6]

Phase 1: Foundational In Vivo Studies

Before assessing efficacy, it is crucial to understand the compound's behavior and safety profile in a living system.[17][18] This initial phase involves preliminary toxicology and pharmacokinetic assessments.

Preliminary Toxicology (Dose-Range Finding)

The objective is to determine a maximum tolerated dose (MTD) and identify a safe dose range for subsequent studies. The "Up-and-Down Procedure" (UDP), as described in OECD Guideline 425, is a statistically efficient method that minimizes animal use.[19][20]

Protocol 1: Acute Oral Toxicity via Up-and-Down Procedure (OECD 425)

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often used as they can be slightly more sensitive.[20]

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization: Animals are acclimatized for a minimum of 5 days before dosing.

  • Dosing Formulation: Prepare a suspension of CNAz in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Procedure:

    • Select a starting dose (e.g., 175 mg/kg), based on any available in vitro cytotoxicity data.

    • Dose a single animal by oral gavage.

    • Observe the animal closely for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).[21]

    • If the animal survives, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • If the animal dies, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • The dose progression follows a 3.2-fold increment/decrement as per the guideline. The test is complete when specified stopping criteria are met (e.g., three consecutive animals survive at the upper dose boundary).

  • Data Analysis: The MTD and an estimated LD50 are calculated using the AOT425StatPgm software.

Pharmacokinetic (PK) Profiling

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of CNAz.[22] This information is critical for designing an effective dosing regimen for efficacy studies.[17][23]

Protocol 2: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.[24]

  • Study Groups (n=3-4 per group):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg)

  • Formulation:

    • IV: Solubilized in a vehicle such as 10% DMSO / 40% PEG300 / 50% Saline.

    • PO: Suspended in 0.5% CMC.

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer CNAz either IV or PO.

    • Collect blood samples (approx. 100 µL) via the cannula at specified time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify CNAz concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.[24]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Half-lifeDetermines dosing interval
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionIndicates extent of tissue distribution
F% Bioavailability (PO vs. IV)Fraction of oral dose reaching systemic circulation

Phase 2: Efficacy Evaluation in a Disease Model

With PK and safety data in hand, the next step is to assess whether CNAz can alter the disease course in a relevant animal model.[25] We will use the carbon tetrachloride (CCl4)-induced liver fibrosis model, which is a well-established and robust model for studying the mechanisms of liver injury and fibrosis.[9]

Experimental Workflow and Design

The overall workflow is designed to ensure robustness and minimize bias.

G cluster_0 Setup Phase cluster_1 Induction & Treatment Phase cluster_2 Monitoring & Endpoint Phase A Animal Procurement (C57BL/6 Mice, 8 wks) B Acclimatization (7 days) A->B C Baseline Measurements (Body Weight) B->C D Fibrosis Induction (CCl4 i.p. injection, 2x/week) C->D E Randomization & Grouping (n=8-10/group) D->E F Treatment Initiation (Week 4) (Daily Dosing) E->F G In-life Monitoring (Body weight, clinical signs) F->G H Terminal Sacrifice (Week 8) G->H I Sample Collection (Blood, Liver Tissue) H->I J Endpoint Analysis I->J

Caption: Overall workflow for the CCl4-induced liver fibrosis efficacy study.

Protocol 3: Efficacy of CNAz in CCl4-Induced Liver Fibrosis
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. This strain is commonly used for CCl4-induced fibrosis.[9]

  • Fibrosis Induction: Administer CCl4 (diluted in corn oil) via intraperitoneal (i.p.) injection twice weekly for 8 weeks.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Corn oil i.p. + Vehicle for CNAz (e.g., 0.5% CMC) daily by oral gavage.

    • Group 2 (Disease Model): CCl4 i.p. + Vehicle for CNAz daily by oral gavage.

    • Group 3 (CNAz Low Dose): CCl4 i.p. + CNAz (e.g., 10 mg/kg) daily by oral gavage.

    • Group 4 (CNAz High Dose): CCl4 i.p. + CNAz (e.g., 30 mg/kg) daily by oral gavage.

    • Group 5 (Positive Control - Optional): CCl4 i.p. + a known anti-fibrotic agent daily by oral gavage.

  • Treatment: Begin daily oral gavage of vehicle or CNAz starting from week 4 of CCl4 administration, once fibrosis is established.

  • Monitoring: Record body weight weekly. Monitor animals for any adverse clinical signs.

  • Terminal Procedures (End of Week 8):

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with saline and harvest the entire organ.

    • Weigh the liver and calculate the liver-to-body-weight ratio.

    • Fix a portion of the liver in 10% neutral buffered formalin for histology.

    • Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis.

Endpoint Analysis

A multi-faceted approach is required to comprehensively evaluate the anti-fibrotic efficacy of CNAz.

Table 2: Primary and Secondary Endpoints for Efficacy Study

CategoryEndpointMethodRationale
Biochemistry Serum ALT/AST LevelsColorimetric AssayMarkers of hepatocellular injury.
Histopathology Fibrosis ScoringMasson's Trichrome & Sirius Red StainingDirectly visualizes and quantifies collagen deposition (fibrosis).
Steatosis/InflammationH&E StainingAssesses liver damage and inflammatory cell infiltration.
Gene Expression Pro-fibrotic markers (e.g., α-SMA, Col1a1)qRT-PCRQuantifies the expression of key genes driving fibrosis.
Pro-inflammatory markers (e.g., TNF-α, IL-6)qRT-PCRMeasures the inflammatory response in the liver tissue.
Protein Analysis Hydroxyproline ContentColorimetric AssayA quantitative measure of total collagen content in the liver.
Mechanistic Pathway Visualization

Based on the compound's structural alerts and literature precedents, CNAz may interfere with the TGF-β signaling pathway, a central driver of fibrosis.

G cluster_n TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Binds SMAD p-SMAD2/3 Receptor->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates to CNAz CNAz (Hypothesized Point of Inhibition) CNAz->SMAD Inhibits Transcription Gene Transcription (α-SMA, Collagen) Fibrosis Fibrosis Transcription->Fibrosis Leads to

Caption: Hypothesized mechanism of action for CNAz in inhibiting fibrosis.

Data Analysis and Statistical Plan

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests. For comparisons between multiple groups, a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. A p-value of <0.05 will be considered statistically significant. The specific statistical plan should be pre-defined before the study begins.[15]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a systematic and robust approach to evaluating the preclinical potential of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Successful completion of these studies will establish a foundational dataset on the compound's safety, pharmacokinetic profile, and anti-fibrotic efficacy. Positive results would provide a strong rationale for advancing CNAz into more complex disease models and ultimately, toward IND-enabling studies.[18]

References

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  • Title: ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: Cutaneous delivery of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, mitigates psoriasiform lesion by blocking MAPK/NF-κB/AP-1 activation Source: PubMed URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing yield bottlenecks, chemoselectivity issu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals experiencing yield bottlenecks, chemoselectivity issues, or isolation challenges during the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane.

This document bypasses generic advice to provide a self-validating, mechanistically grounded framework for reaction optimization.

Mechanistic Overview: Chemoselectivity & Yield Limiters

The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane relies on the nucleophilic attack of azepane on 4-chloro-3-nitrobenzenesulfonyl chloride. While this appears to be a straightforward Schotten-Baumann-type sulfonylation, the unique electronic environment of the starting material introduces severe chemoselectivity challenges.

The 4-chloro group is highly activated by the strongly electron-withdrawing nitro group at the ortho position and the sulfonyl group at the para position, making the aromatic ring highly susceptible to nucleophilic aromatic substitution (S_NAr) [1]. Literature precedent in the synthesis of similar sulfonamide analogues demonstrates that secondary amines readily displace the 4-chloro position under basic conditions if stoichiometry and temperature are not strictly controlled [2]. Furthermore, the highly electrophilic sulfonyl chloride is prone to hydrolysis. To maximize yield, reactions must employ polar aprotic solvents and strict temperature control to minimize these competing side reactions [3].

G SM 4-Chloro-3-nitrobenzenesulfonyl chloride + Azepane Intermediate Base-mediated Sulfonylation SM->Intermediate Dry DCM, 0 °C Side2 Hydrolysis to Sulfonic Acid (Baseline Impurity) SM->Side2 H2O exposure Product 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Desired Product) Intermediate->Product DIPEA (1.2 eq) Side1 S_NAr at 4-Chloro Position (Di-substituted Byproduct) Intermediate->Side1 Excess Azepane / RT

Reaction pathways showing desired sulfonylation versus competing S_NAr and hydrolysis.

Self-Validating Standard Operating Procedure (SOP)

To overcome the yield limiters described above, follow this step-by-step methodology. Every phase includes a self-validation checkpoint to ensure causality between your actions and the chemical outcome.

Workflow Step1 1. Purge Flask (Argon/N2) Step2 2. Azepane + DIPEA in Dry DCM Step1->Step2 Step3 3. Cool to 0 °C Step2->Step3 Step4 4. Dropwise Addition of Sulfonyl Chloride Step3->Step4 Step5 5. Warm to RT (Stir 2-4h) Step4->Step5 Step6 6. Aqueous Workup & Isolation Step5->Step6

Standard operating procedure workflow for high-yield sulfonamide synthesis.

Step 1: System Preparation & Moisture Validation

  • Action: Flame-dry a round-bottom flask under inert gas (Argon or N2). Add anhydrous Dichloromethane (DCM) (10 mL per gram of sulfonyl chloride).

  • Validation: Use Karl Fischer titration to ensure solvent moisture is <50 ppm. Moisture directly correlates to the formation of the baseline sulfonic acid impurity [3].

Step 2: Amine & Base Loading

  • Action: Add Azepane (1.05 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to the solvent.

  • Causality: DIPEA acts as a non-nucleophilic HCl scavenger. Without it, the generated HCl protonates azepane, capping the theoretical yield at 50%. Using excess azepane as the base promotes the unwanted S_NAr reaction.

Step 3: Temperature-Controlled Electrophile Addition

  • Action: Cool the mixture to 0 °C using an ice bath. Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimum volume of dry DCM and add dropwise over 30 minutes.

  • Causality: The dropwise addition at 0 °C controls the exothermic sulfonylation, keeping the kinetic energy below the activation barrier required for the S_NAr displacement of the chloride [1].

Step 4: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: After 2 hours of stirring at room temperature, take a 10 µL aliquot and quench in 100 µL of Methanol.

  • Validation: Analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. The methanol quench converts any unreacted sulfonyl chloride into the methyl sulfonate ester, which has a distinct Rf from the desired sulfonamide. If the ester is absent, the reaction is complete.

Step 5: Isolation & Purification

  • Action: Quench the bulk reaction with 0.1 M HCl (aqueous) to neutralize excess DIPEA and unreacted azepane. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between experimental conditions and reaction outcomes, allowing you to benchmark your current protocol against the optimized standard.

Experimental ConditionSolventBase UsedTemp ProfileYieldPurity (LC-MS)Primary Failure Mode
Condition A Wet DCMNone (2.0 eq Azepane)25 °C42%65%Hydrolysis & S_NAr di-substitution
Condition B Dry THFTEA (1.5 eq)25 °C68%82%Moderate S_NAr (Elevated Temp)
Condition C Dry DCMDIPEA (1.2 eq)0 °C (Constant)35%95%Incomplete reaction (Kinetic freezing)
Optimized Protocol Dry DCMDIPEA (1.2 eq)0 °C → 25 °C94% >98% None (Optimal Chemoselectivity)

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major byproduct with a mass corresponding to the addition of two azepane molecules. How do I prevent this? A: This is the S_NAr byproduct: 1-(4-(azepan-1-yl)-3-nitrobenzenesulfonyl)azepane. Because the 4-chloro group is highly activated by the ortho-nitro and para-sulfonyl groups [2], excess secondary amine will attack the ring. To prevent this, strictly limit azepane to 1.05 equivalents, use a non-nucleophilic base (DIPEA) to scavenge HCl, and ensure the sulfonyl chloride is added at 0 °C.

Q: Why is my yield capped at ~50% when I don't use an external base? A: The sulfonylation reaction generates one equivalent of HCl. If an external tertiary amine (like DIPEA or TEA) is not provided, the HCl protonates the azepane starting material, rendering it non-nucleophilic. This consumes half of your amine, stalling the reaction at 50% conversion.

Q: I observe a highly polar spot on my TLC that stays at the baseline. What is it, and how do I remove it? A: This is 4-chloro-3-nitrobenzenesulfonic acid, the product of sulfonyl chloride hydrolysis [3]. It forms when your solvent or glassware is not strictly anhydrous. It can be easily removed during the aqueous workup by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO3), which partitions the sulfonic acid into the aqueous phase.

References

  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties | Journal of Medicinal Chemistry. Source: ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for the Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane. Drawing upon establishe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane. Drawing upon established chemical principles and practical laboratory experience, this document offers in-depth troubleshooting strategies and detailed experimental protocols to help identify and mitigate the formation of reaction side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: What are the most common side products observed in the reaction between 4-chloro-3-nitrobenzenesulfonyl chloride and azepane, and what causes their formation?

Answer: The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, a nucleophilic substitution reaction, can be compromised by the formation of several side products. Understanding the origins of these impurities is the first step toward their prevention.

The primary side reactions to be aware of include:

  • Hydrolysis of the Sulfonyl Chloride: 4-Chloro-3-nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[1] The presence of even trace amounts of water in the reaction mixture can lead to the formation of the corresponding 4-chloro-3-nitrobenzenesulfonic acid. This sulfonic acid is unreactive towards the amine (azepane) and represents a loss of the starting material, consequently reducing the yield of the desired product.[1]

  • Di-sulfonylation of Azepane: While less common with a cyclic secondary amine like azepane compared to primary amines, the potential for a second sulfonylation exists if there are impurities or alternative reaction pathways. However, the primary concern with azepane is ensuring a 1:1 stoichiometry to avoid unreacted starting materials.

  • Formation of a Sulfonate Ester: If an alcohol is used as a solvent or is present as an impurity, it can compete with the azepane as a nucleophile, reacting with the sulfonyl chloride to form a sulfonate ester. This is a critical side reaction to avoid, especially in pharmaceutical applications, due to the potential genotoxicity of some sulfonate esters.[1]

The formation of these byproducts is often indicated by a lower than expected yield of the desired sulfonamide, the appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate, or additional peaks in analytical data like HPLC or LC-MS.[1][2]

Question 2: My reaction is complete, but I'm having difficulty purifying the final product. What are the recommended purification strategies?

Answer: Effective purification is crucial for obtaining 1-(4-chloro-3-nitrobenzenesulfonyl)azepane of high purity. The choice of method depends on the nature of the impurities present.

Common and effective purification techniques include:

  • Recrystallization: This is a highly effective method for purifying solid products.[3] The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will crystallize out, leaving the more soluble impurities behind in the solvent.[3] The choice of solvent is critical and may require some experimentation to optimize.

  • Column Chromatography: For separating compounds with different polarities, column chromatography is a versatile and powerful technique.[3] Silica gel is a commonly used stationary phase for the purification of sulfonamides. A gradient of solvents with increasing polarity (e.g., a hexane/ethyl acetate system) is typically used to elute the compounds from the column.

  • Liquid-Liquid Extraction: This technique is useful for removing unreacted starting materials or byproducts with different acid-base properties.[3] For instance, unreacted azepane (a base) can be removed by washing the organic layer with a dilute acidic solution. Conversely, the 4-chloro-3-nitrobenzenesulfonic acid byproduct can be removed by washing with a dilute basic solution.

  • Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired product is not.[3] This is a simple and effective way to remove certain impurities.

The purity of the final product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4]

Question 3: I am observing a significant amount of a polar byproduct that I suspect is the sulfonic acid. How can I prevent its formation?

Answer: The formation of 4-chloro-3-nitrobenzenesulfonic acid is a clear indication of sulfonyl chloride hydrolysis due to the presence of water.[1][2] Minimizing the water content in your reaction is paramount.

Here are several key strategies to prevent hydrolysis:

  • Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. Commercially available anhydrous solvents are recommended, or solvents can be dried using standard laboratory procedures.

  • Dry Glassware: All glassware should be thoroughly dried in an oven (e.g., at >100 °C for several hours) and allowed to cool under a stream of dry nitrogen or in a desiccator before use.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon.[1][2] This will exclude atmospheric moisture from the reaction vessel.

  • Anhydrous Reagents: Ensure that the azepane and any base used (e.g., triethylamine or pyridine) are anhydrous.

  • Careful Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature (e.g., using cold water or brine) to minimize the contact time between the unreacted sulfonyl chloride and water.[2]

By diligently implementing these anhydrous techniques, the formation of the sulfonic acid byproduct can be significantly reduced, leading to a cleaner reaction and a higher yield of the desired sulfonamide.

Experimental Workflow and Troubleshooting

The following diagram illustrates the reaction pathway and the potential for side product formation.

reactant1 4-Chloro-3-nitro- benzenesulfonyl chloride product 1-(4-Chloro-3-nitro- benzenesulfonyl)azepane (Desired Product) reactant1->product Nucleophilic Substitution side_product1 4-Chloro-3-nitro- benzenesulfonic acid (Hydrolysis) reactant1->side_product1 side_product2 Sulfonate Ester (Reaction with Alcohol) reactant1->side_product2 reactant2 Azepane reactant2->product impurity1 Water (H₂O) impurity1->side_product1 Hydrolysis impurity2 Alcohol (ROH) impurity2->side_product2 Nucleophilic Attack

Caption: Reaction scheme for the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane and formation of common side products.

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1]Use a fresh or newly purified supply of 4-chloro-3-nitrobenzenesulfonyl chloride. Ensure all glassware and solvents are rigorously dried.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.Carefully measure the reactants to ensure the correct molar ratios are used.
Presence of a Polar Byproduct (Sulfonic Acid) Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1]Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water and can also react to form sulfonate esters.Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
Presence of an Unidentified Byproduct Reaction with Solvent: If an alcohol-based solvent is used, it can react with the sulfonyl chloride to form a sulfonate ester.[1]Avoid using alcoholic solvents. If their use is unavoidable, use a large excess of the amine and a non-nucleophilic base.
Difficult Purification Similar Polarity of Product and Byproducts: The desired sulfonamide and side products may have similar Rf values on TLC, making chromatographic separation challenging.Optimize the mobile phase for column chromatography to improve separation. Consider using a different purification technique, such as recrystallization from a different solvent system.
Unreacted Starting Materials: Incomplete reaction leaves starting materials that need to be removed.Monitor the reaction progress using TLC or HPLC to ensure completion.[3] If necessary, adjust the stoichiometry or reaction time. Use an appropriate work-up procedure, such as an acid or base wash, to remove unreacted starting materials.[3]
Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

This protocol provides a general procedure for the synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, with an emphasis on minimizing side product formation.

Materials:

  • 4-Chloro-3-nitrobenzenesulfonyl chloride

  • Azepane

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool under a stream of dry nitrogen or in a desiccator.[2]

  • Reaction Setup: Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet) under a positive pressure of dry inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve azepane (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • In the dropping funnel, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Reaction Execution:

    • Cool the solution of azepane and triethylamine in an ice bath to 0 °C.

    • Slowly add the solution of 4-chloro-3-nitrobenzenesulfonyl chloride from the dropping funnel to the stirred amine solution over a period of 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

References

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
  • Kice, J. L., & Anderson, G. J. (1966). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 88(22), 5242–5249. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305–1313. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Azepane Ring Formation

Welcome to the comprehensive technical support center dedicated to the synthesis of the azepane ring system. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support center dedicated to the synthesis of the azepane ring system. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming this seven-membered nitrogen heterocycle. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the azepane ring?

A1: The synthesis of the azepane core is principally achieved through three main strategies:

  • Ring-Closing Reactions: These are the most prevalent methods, involving the intramolecular cyclization of a linear precursor. Key examples include Ring-Closing Metathesis (RCM), intramolecular reductive amination, and intramolecular nucleophilic substitution.

  • Ring-Expansion Reactions: These methods involve the expansion of a smaller, more readily available ring, such as a piperidine or pyrrolidine, to form the seven-membered azepane ring. A classic example is the Beckmann rearrangement of cyclohexanone oximes.[1]

  • Multi-Step Sequences: These are highly substrate-dependent and involve a series of reactions to construct the azepane core.

Q2: Why is the synthesis of azepane rings more challenging than their five- or six-membered counterparts?

A2: The formation of seven-membered rings like azepane is often hampered by both unfavorable thermodynamics and kinetics. The entropic cost of bringing the two ends of a flexible linear precursor together for cyclization is higher than for smaller rings. This often leads to slow cyclization kinetics, which can result in low yields and the formation of side products through competing intermolecular reactions, such as polymerization.[1]

Q3: What are the critical parameters to consider when optimizing a new azepane synthesis?

A3: When developing a novel synthesis for an azepane derivative, several factors must be carefully considered:

  • Substrate Conformation: The three-dimensional arrangement of the linear precursor is crucial. Introducing conformational constraints, such as double bonds or bulky groups, can pre-organize the molecule for cyclization by bringing the reactive termini closer.

  • Reaction Conditions: Temperature, solvent, and catalyst choice can profoundly impact the reaction's outcome, including yield and selectivity.[1] A thorough screening of these parameters is often necessary.

  • Protecting Group Strategy: The appropriate selection of protecting groups for the nitrogen atom and other functional groups is essential to prevent unwanted side reactions and ensure compatibility with the chosen reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in specific azepane ring-forming reactions.

Guide 1: Low Yield in Intramolecular Cyclization

Q: My intramolecular cyclization to form the azepane ring is resulting in low yields. What are the common causes and how can I address this?

A: Low yields in intramolecular cyclizations are a frequent challenge, primarily arising from competing intermolecular reactions (e.g., dimerization, polymerization) and unfavorable reaction kinetics. Here are several strategies to improve your yield:

  • High Dilution Conditions: Competing intermolecular reactions are concentration-dependent. By significantly lowering the concentration of your substrate (typically to 0.01–0.001 M), you can favor the intramolecular cyclization pathway.[1]

  • Slow Addition/Syringe Pump: A practical way to maintain a low effective concentration is to use a syringe pump to slowly add a solution of your substrate to the reaction vessel over an extended period. This minimizes the instantaneous concentration of the substrate, thereby suppressing intermolecular side reactions.

  • Temperature Optimization: Temperature plays a critical role in reaction rates and selectivity. For some reactions, increasing the temperature can overcome the activation energy barrier for cyclization. However, for others, particularly those with reversible steps or thermally sensitive intermediates, lower temperatures may be required to prevent decomposition or side reactions. A temperature screen is highly recommended. For instance, in some nucleophilic substitution reactions, lower temperatures (e.g., -25 °C) can favor the desired substitution over elimination side reactions.[1]

  • Solvent Screening: The choice of solvent can influence the conformation of the linear precursor and the stability of the transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often employed for nucleophilic substitution reactions.[1] For other reaction types, less polar solvents might be more suitable. A solvent screen is a worthwhile investment of time.

  • Catalyst Selection and Purity: The choice of catalyst can dramatically influence the outcome. For instance, in silyl-aza-Prins cyclizations, InCl₃ can selectively yield azepanes, while TMSOTf may lead to tetrahydropyran derivatives.[1] Ensure your catalyst is pure and consider screening different catalysts or ligands.

Troubleshooting Workflow for Low-Yield Azepane Synthesis

Caption: A decision-making workflow for troubleshooting low-yield azepane ring formation.

Guide 2: Troubleshooting Ring-Closing Metathesis (RCM)

Q: My RCM reaction to form an azepane ring is sluggish, incomplete, or yields significant byproducts. What are the likely causes and solutions?

A: Ring-Closing Metathesis is a powerful method for forming azepane rings, but it is sensitive to several factors.

  • Catalyst Poisoning: Ruthenium-based RCM catalysts can be poisoned by impurities in the substrate or solvent. Lewis basic functional groups, such as unprotected amines, can coordinate to the ruthenium center and inhibit catalysis.

    • Solution: Ensure your substrate is highly pure. If your substrate contains a primary or secondary amine, protect it with a suitable group like Boc or Cbz. Use freshly distilled or commercially available anhydrous solvents.

  • Alkene Isomerization: A common side reaction in RCM is the isomerization of the newly formed double bond, leading to a mixture of products. This is often caused by the formation of ruthenium-hydride species during the reaction.

    • Solution: Use a catalyst known for lower isomerization rates (e.g., some second-generation Grubbs or Hoveyda-Grubbs catalysts). The addition of a hydride scavenger, such as 1,4-benzoquinone, can also suppress isomerization.

  • Dimerization: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimers and oligomers.

    • Solution: As with other intramolecular cyclizations, running the reaction at high dilution (0.01-0.001 M) is the standard approach to favor RCM.

  • Substrate-Catalyst Coordination: In some cases, functional groups on the substrate can chelate to the catalyst, inhibiting its activity.

    • Solution: The addition of a chelation inhibitor like Ti(O-iPr)₄ can sometimes be effective, but it may also lead to catalyst decomposition. A more robust approach is to screen different generations of Grubbs or Hoveyda-Grubbs catalysts, as their steric and electronic properties vary.

Table 1: Comparison of Common Grubbs Catalysts for RCM

CatalystGenerationKey FeaturesCommon Applications
Grubbs IFirstGood functional group tolerance, but sensitive to air and moisture.General purpose RCM.
Grubbs IISecondHigher activity and better thermal stability than Gen I.More challenging RCM reactions, including sterically hindered substrates.
Hoveyda-Grubbs IISecondMore stable and slower to initiate than Grubbs II, often leading to lower catalyst loadings and fewer side reactions.Reactions requiring high stability and selectivity.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Synthesis of the Diene Precursor

  • To a solution of an appropriate amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq).

  • Cool the solution to 0 °C and add allyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (0.01 M) under an inert atmosphere (e.g., argon).

  • Add a solution of Grubbs II catalyst (2-5 mol%) in a small amount of anhydrous DCM.

  • Heat the reaction mixture to reflux (40 °C) and stir for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired tetrahydro-1H-azepine.

Guide 3: Troubleshooting Intramolecular Reductive Amination

Q: My intramolecular reductive amination to form an azepane is giving low yields or stalling. What should I investigate?

A: Intramolecular reductive amination is a two-step process in one pot: imine/enamine formation followed by reduction. Problems can arise at either stage.

  • Inefficient Imine/Enamine Formation: The initial condensation between the amine and the carbonyl group is a reversible equilibrium.

    • Solution: Ensure the removal of water formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or using a solvent that azeotropes with water. The reaction is also pH-sensitive; a slightly acidic pH (around 4-5) is often optimal to catalyze the dehydration without fully protonating the amine nucleophile.[2][3]

  • Incomplete Reduction: The choice of reducing agent is critical and depends on the reactivity of the iminium ion and the presence of other reducible functional groups.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it is more selective for the protonated imine (iminium ion) over the carbonyl starting material.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often more effective alternative, especially for one-pot reactions. If the reaction is sluggish, a stronger reducing agent like sodium borohydride (NaBH₄) can be used, but it may also reduce the starting carbonyl compound. Catalytic hydrogenation (e.g., H₂/Pd-C) is another powerful method.

  • Side Reactions: Common side reactions include the formation of enamines which may not reduce as readily, or aldol-type reactions of the carbonyl starting material.[5][6]

    • Solution: To minimize enamine formation, ensure the reaction conditions favor the iminium ion (slightly acidic pH). To suppress aldol reactions, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.

Table 2: Comparison of Reducing Agents for Intramolecular Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH₃CNMeOH, pH 4-5Selective for iminium ions.Toxic cyanide byproduct.
NaBH(OAc)₃DCE, THFMild, selective, good for one-pot reactions.Can be slower, moisture sensitive.
NaBH₄MeOH, EtOHInexpensive, powerful.Can reduce the starting carbonyl.
H₂/Pd-CMeOH, EtOH, 1 atm to high pressureClean, high yielding.Requires specialized equipment, may reduce other functional groups.

Troubleshooting Workflow for Intramolecular Reductive Amination

Caption: A troubleshooting guide for optimizing intramolecular reductive amination reactions.

References

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.
  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines.
  • Aza-Michael Addition-Fragmentation Ring-Opening Polymeriz
  • MDPI. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • Frontiers. (2019).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • RSC Publishing. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
  • ACS Catalysis. (2020).
  • UJ Content. (n.d.). 8.
  • RSC Publishing. (2024).
  • Making Molecules. (2024). Enamines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • RSC Publishing. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines.
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B)
  • ResearchGate. (2026). Palladium(II)-catalysed intramolecular hydroamination of 3-alkynyltetrahydroquinolines to methanobenzo[b]azepines.
  • PubMed. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)
  • PubMed. (2005). Mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes: a DFT study.
  • STM Journals. (2025). Azepines, Chemistry, Synthesis And Reactions.
  • Chemistry Steps. (2022). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

This guide is intended for researchers, chemists, and drug development professionals who work with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Its purpose is to provide in-depth technical guidance on preventing degradati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, chemists, and drug development professionals who work with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Its purpose is to provide in-depth technical guidance on preventing degradation during storage, ensuring the integrity and reproducibility of your experimental outcomes. We will explore the inherent chemical liabilities of the molecule and provide actionable protocols for its preservation.

Frequently Asked Questions (FAQs)

Q1: We have observed a decline in the purity of our 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane stock over several months. What are the primary chemical degradation pathways?

A1: The structure of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane contains two primary functional groups that are susceptible to degradation: the sulfonyl chloride derivative and the nitroaromatic ring.

  • Hydrolysis: The most significant degradation pathway is the hydrolysis of the sulfonyl group.[1][2] The sulfur atom in the sulfonyl group is highly electrophilic and reactive toward nucleophiles. Atmospheric moisture can act as a nucleophile, attacking the sulfur atom and cleaving the S-N bond. This reaction results in the formation of 4-chloro-3-nitrobenzenesulfonic acid and azepane.[1][3][4] This process is accelerated by elevated temperatures and is a common issue with sulfonyl chloride compounds.[2]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[5][6][7] Absorption of photons can excite the nitro group, leading to the formation of reactive intermediates that can undergo various subsequent reactions, resulting in a complex mixture of degradation products.[8][9] Therefore, exposure to light during storage can significantly compromise the compound's purity.

Q2: What are the definitive storage conditions to ensure the long-term stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane?

A2: To mitigate the degradation risks outlined above, a multi-faceted approach to storage is essential. We have consolidated the optimal conditions into the following table, grounded in best practices for handling reactive organosulfur and nitroaromatic compounds.[2][10][11]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale and Scientific Basis
Temperature Store at 2-8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred.Lowering the temperature significantly reduces the kinetic rate of hydrolytic degradation.[11]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolysis pathway and potential oxidative degradation.[11]
Light Exposure Store in an amber glass vial or a light-proof container.Protects the photosensitive nitroaromatic moiety from photolytic degradation.[7][9]
Moisture Control Use a container with a tightly sealed, PTFE-lined cap. Store in a desiccator.Provides a physical barrier against the ingress of ambient moisture, which is the key reagent for hydrolysis.[2][12][13]
Material Compatibility Avoid metal containers. Use glass or other inert materials.Sulfonyl chlorides can be corrosive, and their hydrolysis product (hydrochloric acid) can react with metals.[11][14]

Troubleshooting and Experimental Guides

Problem: My compound degrades rapidly after being dissolved in a solvent for my experiments, leading to inconsistent results.

Root Cause Analysis and Solution: This common issue highlights the critical importance of solvent selection and handling for reactive compounds. The solvent is not merely a vehicle but an active participant in the chemical environment of your analyte.

Experimental Workflow: Solvent Selection and Stability Verification

The following workflow provides a systematic approach to selecting an appropriate solvent and ensuring the stability of your stock solutions.

Caption: A systematic workflow for evaluating compound stability in various solvents.

Detailed Protocol and Best Practices:

  • Solvent Choice: Strictly avoid protic solvents (e.g., water, methanol, ethanol) as they will directly participate in hydrolysis. Use only high-purity, anhydrous-grade aprotic solvents.

  • Handling: Use syringes or cannulas to handle anhydrous solvents to prevent exposure to air. If a solvent bottle has been opened, consider storing it over molecular sieves to maintain dryness.

  • Stock Solutions: Prepare concentrated stock solutions in a reliable solvent like anhydrous acetonitrile or DMSO. For experiments, perform serial dilutions into your final assay buffer immediately before use. Do not store the compound in aqueous buffers for extended periods.

  • Storage of Solutions: Aliquot stock solutions into single-use vials and store them at -80°C under an inert atmosphere. This minimizes freeze-thaw cycles that can introduce moisture condensation.

Problem: I suspect my solid-state stock is degraded. How can I definitively assess its purity before use?

Verification Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating analytical method is required to accurately determine purity and quantify degradation products.[15][16] Reverse-phase HPLC is the gold standard for this application.

Logical Framework: Compound Quality Control

Caption: Decision logic for quality control testing of the compound stock.

Step-by-Step HPLC Method:

  • Standard and Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of a trusted reference standard in anhydrous acetonitrile.

    • Prepare your test sample at the same concentration in the same solvent.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • The primary degradation product, 4-chloro-3-nitrobenzenesulfonic acid, will be significantly more polar and thus will have a much shorter retention time than the parent compound.

    • Calculate purity using the area percent method. For highest accuracy, use the response factor of the reference standard.

    • If unknown peaks are present, utilize LC-MS to identify them based on their mass-to-charge ratio.

By implementing these rigorous storage, handling, and verification protocols, you will ensure the chemical integrity of your 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, leading to more reliable and reproducible scientific data.

References

  • Vertex AI Search Result. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Provides background on the hydrolytic instability of the benzenesulfonyl chloride functional group.
  • Vertex AI Search Result. Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis.
  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • BenchChem. A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives. Compares various analytical techniques for assessing the purity of sulfonyl chlorides, highlighting the utility of HPLC.
  • BenchChem. Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • BenchChem. Purity Analysis of (2-Chlorophenyl)methanesulfonyl Chloride: A Comparative HPLC Guide.
  • BenchChem. Assessing the Purity of 2,3-Difluorobenzene-1-sulfonyl chloride: A Comparative Guide for Researchers. Presents multiple analytical methods (HPLC, GC-MS, qNMR) for purity assessment of sulfonyl chlorides.
  • BenchChem. Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Gives detailed recommendations for storage conditions, including temperature and atmosphere, for a similar moisture-sensitive compound.
  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Emphasizes the critical need for moisture control and proper container selection for sulfonyl chlorides.
  • ACS Publications. Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis.
  • PubMed. Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet.
  • Canadian Science Publishing. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • BenchChem. Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Welcome to the technical support guide for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for utilizing this compound in cellular assays. Our goal is to help you achieve reliable, reproducible data by minimizing potential off-target effects.

While 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a specific chemical entity, comprehensive public data on its biological activity is limited. The structural motifs, including a benzenesulfonamide group, suggest potential interactions with a variety of biological targets. Benzenesulfonamides are known to target proteins like voltage-gated sodium channels and are explored as inhibitors of oxidative phosphorylation.[1][2] The azepane ring is also a feature in various biologically active compounds.[3][4] This guide, therefore, combines general best practices for small molecule inhibitors with specific considerations for this compound's chemical features.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a compound like 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane?

Q2: How can I determine if my small molecule inhibitor is causing off-target effects?

A2: Several strategies can be employed to identify off-target effects:

  • Phenotypic Comparison: Compare the observed cellular phenotype with the known phenotype resulting from genetic knockdown (e.g., using CRISPR or siRNA) of the intended target. Discrepancies may suggest off-target activity.[5][6]

  • Use of Structurally Related Inactive Controls: A close structural analog of the inhibitor that is inactive against the primary target should not produce the same cellular effects.[7] If it does, this points to off-target effects.[5]

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations.[7] A steep dose-response curve for the desired effect, with a plateau at higher concentrations, is desirable.[7]

  • Target Engagement Assays: Confirm that the inhibitor binds to its intended target at the concentrations where the cellular effect is observed.[5]

  • Proteome-Wide Profiling: Techniques like chemical proteomics can identify the full spectrum of protein targets that the inhibitor binds to within the cell.

Q3: What is the importance of a target engagement assay?

A3: A target engagement assay is critical to confirm that a small molecule inhibitor is interacting with its intended target within the complex cellular environment.[5] This provides evidence that the observed biological effects are a direct result of this interaction and not due to off-target activities.

Troubleshooting Guide

This guide is structured to address common problems encountered when using 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in cellular assays.

Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Possible Causes:

  • On-target toxicity in the specific cell line.

  • Off-target toxicity due to interactions with other essential cellular proteins.

  • Compound precipitation at high concentrations leading to non-specific effects.

  • Sensitivity of the cell line to the solvent (e.g., DMSO).

Troubleshooting Workflow:

A High Cytotoxicity Observed B Step 1: Determine CC50 and Compare to EC50/IC50 A->B C Step 2: Perform a Solubility Test B->C Is there a sufficient therapeutic window? D Step 3: Test in a Target-Negative Cell Line C->D Is the compound soluble? E Step 4: Reduce Solvent Concentration D->E Is cytotoxicity still observed? F Step 5: Use a Structurally Related Inactive Control E->F Is cytotoxicity still present? G Conclusion: Differentiate On-Target vs. Off-Target Toxicity F->G Does the inactive control show toxicity?

Caption: Workflow to troubleshoot high cytotoxicity.

Detailed Steps:

  • Determine the Therapeutic Window: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration that causes 50% cell death (CC50).[8] Compare this to the effective concentration for the desired on-target effect (EC50 or IC50). A large therapeutic window (high CC50/low IC50) is desirable.[8]

  • Assess Compound Solubility: Poor aqueous solubility can lead to compound precipitation, which can cause artifacts and cytotoxicity.[9] Prepare the highest concentration of the compound in your cell culture medium and visually inspect for precipitates after incubation under assay conditions.[9]

  • Use a Target-Negative Cell Line: If possible, test the compound in a cell line that does not express the intended target. Toxicity in this cell line is a strong indicator of off-target effects.[8]

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by your cells, typically below 0.5%.[9] Run a vehicle-only control to assess solvent toxicity.

  • Employ an Inactive Control: Synthesize or obtain a structurally similar analog of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane that is known to be inactive against the primary target. If this control compound still induces cytotoxicity, it points towards off-target effects related to the chemical scaffold.[5]

Problem 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Variability in cell health, passage number, or seeding density.[10]

  • Degradation of the compound stock solution.

  • Inconsistent assay conditions (e.g., incubation times, reagent concentrations).

  • Pipetting errors.[10]

Troubleshooting Workflow:

A Inconsistent Results B Step 1: Standardize Cell Culture Practices A->B C Step 2: Prepare Fresh Compound Dilutions B->C Are cells consistent? D Step 3: Optimize and Standardize Assay Protocol C->D Is the compound fresh? E Step 4: Calibrate Pipettes and Use Proper Technique D->E Is the protocol standardized? F Consistent and Reproducible Data E->F Are pipettes calibrated?

Caption: Workflow to address inconsistent results.

Detailed Steps:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range.[10] Ensure cells are in the logarithmic growth phase and seeded at an optimized density.[5][10]

  • Fresh Compound Preparation: Prepare fresh serial dilutions of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane from a new aliquot of the stock solution for each experiment to avoid degradation.[5]

  • Protocol Standardization: Carefully document and standardize all steps of your assay protocol, including incubation times, reagent concentrations, and washing steps.[8]

  • Pipetting Accuracy: Ensure all pipettes are properly calibrated and use good pipetting technique to minimize errors.[10]

Problem 3: Steep Dose-Response Curve

Possible Causes:

  • Compound aggregation at higher concentrations.

  • Stoichiometric inhibition (inhibitor concentration is close to the target concentration).[7]

  • Non-specific inhibition mechanisms.

Troubleshooting Workflow:

A Steep Dose-Response Curve B Step 1: Visually Inspect for Precipitation A->B C Step 2: Include a Detergent in the Assay Buffer B->C Is precipitation observed? D Step 3: Vary Target Protein Concentration (in vitro) C->D Does detergent alter the curve? E Step 4: Perform Biophysical Characterization D->E Does IC50 change with enzyme concentration? F Understanding of Inhibition Mechanism E->F

Sources

Optimization

Technical Support Center: Refining Purification Protocols for High-Purity 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Welcome to the technical support center dedicated to the purification of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. This guide is designed for researchers, chemists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and aim to achieve high levels of purity. We will explore common challenges, provide detailed troubleshooting solutions, and present validated protocols to streamline your purification workflow.

Introduction

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonamide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The synthesis, typically involving the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azepane, can yield a crude product containing various process-related impurities.[1] Achieving high purity (>99%) is critical for subsequent applications, particularly in drug development, where impurities can affect biological activity, toxicity, and overall product stability.[2][3] This guide provides a systematic approach to overcoming common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane?

A1: Impurities typically originate from starting materials, side reactions, or degradation.[4] The most common species are:

  • Unreacted Starting Materials: Residual azepane and 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Hydrolysis Byproduct: 4-chloro-3-nitrobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride precursor with trace water. This is a highly polar impurity.[1][5]

  • Process-Related Impurities: Isomeric impurities arising from the synthesis of the 4-chloro-3-nitrobenzenesulfonyl chloride precursor.[6][7]

  • Disulfonated Byproducts: Although less common with secondary amines like azepane, trace primary amine impurities could lead to related byproducts.[1]

Q2: Should I choose recrystallization or column chromatography as the primary purification method?

A2: The choice depends on the scale of your reaction and the impurity profile.

  • Recrystallization is highly effective and scalable for removing impurities with different solubility profiles than the desired product. It is often the preferred method if the crude product is a solid and major impurities are significantly more or less polar.

  • Flash Column Chromatography is the most versatile technique for separating compounds with similar polarities.[8] It is ideal for purifying oily products or for removing multiple impurities that do not crystallize out easily. However, it can be less scalable than recrystallization.[8]

Q3: My purified product appears as a thick oil or wax, making it difficult to handle. How can I induce crystallization?

A3: The inability to crystallize can be due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.[8]

  • Ensure High Purity: First, confirm the purity by HPLC or LC-MS. If significant impurities are present, another round of purification (e.g., chromatography) may be necessary.

  • Solvent Screening: Experiment with various solvent/anti-solvent systems. Good single solvents for recrystallizing sulfonamides can include ethanol, isopropanol, or ethyl acetate. Anti-solvents like hexanes or water are often used to induce precipitation.

  • Control Cooling Rate: Cool the saturated solution slowly. Rapid cooling often leads to the formation of oils or very fine needles that are difficult to filter.[9]

  • Seeding: Introduce a seed crystal from a previously purified batch to initiate crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Q4: I'm observing degradation of my compound during silica gel chromatography. What is happening and how can I prevent it?

A4: Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive compounds. While the N-sulfonyl group is generally stable, other functional groups or the seven-membered azepine ring could be susceptible.[8] To mitigate this, you can:

  • Use Deactivated Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (or another suitable base) to neutralize the acidic sites.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Residence Time: Run the column efficiently and without unnecessary delays to reduce the contact time between your compound and the stationary phase.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Sulfonyl Chloride: The 4-chloro-3-nitrobenzenesulfonyl chloride starting material is moisture-sensitive and can hydrolyze before reacting with the amine.[1][5] 3. Product Loss During Workup: Inefficient extraction due to incorrect pH or emulsion formation.1. Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.[10] 3. Optimize extraction conditions. Ensure the aqueous layer is at the correct pH to keep the product in the organic phase. To break emulsions, add brine (saturated NaCl solution).[10]
Persistent Polar Impurity (Stays at Baseline on TLC) 1. Hydrolysis of Sulfonyl Chloride: This is the most likely cause, leading to the formation of 4-chloro-3-nitrobenzenesulfonic acid.[1]1. During Workup: Perform a wash with a mild base like a saturated sodium bicarbonate solution. The sulfonic acid will be deprotonated to its salt and move into the aqueous layer, while the desired sulfonamide product remains in the organic layer. 2. Prevention: Strictly adhere to anhydrous reaction conditions as described above.
Multiple Product Spots with Similar Rf on TLC 1. Isomeric Impurities: The synthesis of the sulfonyl chloride precursor can sometimes yield isomeric products.[6] 2. Ineffective Chromatographic Separation: The chosen eluent system may not have sufficient selectivity.1. Optimize Chromatography: Screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes. If separation is still poor, try systems with different selectivities, such as dichloromethane/methanol.[8] 2. Consider Preparative HPLC: For very challenging separations, reversed-phase preparative HPLC using an acetonitrile/water gradient can provide superior resolution.[11][12]
Product Streaking on TLC Plate or Column 1. Compound Overload: Too much material has been applied to the TLC plate or column. 2. Highly Polar Compound: The compound may be interacting too strongly with the silica gel.1. Dilute your sample before spotting on the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity (typically 1-10% of the silica gel weight). 2. Add a small amount of a polar modifier to your eluent system, such as methanol (0.5-2%) or a few drops of acetic acid if the compound is basic in nature (though less likely for a sulfonamide).

Purification Workflow Diagram

The following diagram outlines the logical steps for purifying crude 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

G Purification Workflow for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane crude Crude Product assess Assess Purity & Properties (TLC, HPLC, Physical State) crude->assess is_solid Is it a solid? assess->is_solid recrystallize Recrystallization Protocol is_solid->recrystallize Yes chromatography Column Chromatography Protocol is_solid->chromatography No (Oil/Wax) check_purity1 Check Purity (>99%?) recrystallize->check_purity1 check_purity2 Check Purity (>99%?) chromatography->check_purity2 check_purity1->chromatography No final_product High-Purity Product check_purity1->final_product Yes check_purity2->final_product Yes further_purify Requires Further Purification check_purity2->further_purify No

Caption: A decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for solid crude products where impurities have different solubility characteristics.

1. Solvent System Screening (Small Scale):

  • Place ~20-30 mg of crude material into several small test tubes.

  • Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) to each tube.

  • Heat the tubes in a warm water bath until the solid dissolves completely.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent system yields a good recovery of crystalline solid. An ideal solvent dissolves the compound when hot but not when cold.

2. Bulk Recrystallization:

  • Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hotplate). Continue adding solvent until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Recommended Solvent Systems
Isopropanol (IPA)
Ethanol (EtOH)
Ethyl Acetate / Hexane
Toluene
Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for oils or for separating impurities with similar polarity.

1. Eluent Selection:

  • Using TLC, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

2. Column Packing:

  • Select a column with an appropriate diameter for your sample size (see table below).

  • Pack the column using the "slurry method": mix silica gel with the initial, low-polarity eluent and pour it into the column. Allow it to pack under gentle pressure.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Wet Loading: Dissolve the crude product in a minimal amount of the starting eluent and carefully pipette it onto the top of the column. This is only suitable for small quantities.

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system. If a gradient elution is required, gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc in hexanes).

  • Collect fractions and monitor the elution by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column Chromatography Parameters Guideline
Sample Amount 100 mg
Silica Gel Mass 5 - 10 g
Column Diameter 1 cm
Typical Eluent 10-40% Ethyl Acetate in Hexanes (Gradient)
TLC Visualization UV light (254 nm)

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to diagnosing and solving purification issues based on initial analytical data.

G Troubleshooting Logic for Purification start Analyze Crude Product (TLC in 30% EtOAc/Hex) result What is the result? start->result path1 Single major spot (Rf ~0.3) + baseline impurity result->path1 Scenario A path2 Multiple spots with similar Rf result->path2 Scenario B path3 Product is an oil and streaks on TLC result->path3 Scenario C sol1 Cause: Likely sulfonic acid. Solution: Recrystallize or perform a basic wash (NaHCO3) before chromatography. path1->sol1 sol2 Cause: Isomeric or related impurities. Solution: Optimize chromatography. Screen different solvent systems (e.g., DCM/MeOH). path2->sol2 sol3 Cause: Overload or high polarity. Solution: Use dry loading for column. Consider adding 0.5% MeOH or using deactivated silica. path3->sol3

Caption: A troubleshooting guide based on initial TLC analysis.

References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
  • Comparative analysis of analytical methods for nitroarom
  • Performance characteristics of different chromatographic columns for nitro compound analysis. - Benchchem.
  • Technical Support Center: Purification of N-Sulfonyl Azepines - Benchchem.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchG
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google P
  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane - Benchchem.
  • Impurities in Pharmaceutical Substances.
  • Evaluating Impurities in Drugs (Part I of III) - Pharmaceutical Technology.

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Troubleshooting

Technical Support Center: Navigating and Overcoming Resistance to Azepane-Based Compounds in Cancer Cell Lines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding resistance mechanisms encountered when working with azepane-based compounds in cancer cell line experiments. The azepane scaffold is a key feature in a variety of investigational anticancer agents, including certain Histone Deacetylase (HDAC) and Bromodomain and Extra-Terminal (BET) inhibitors.[1][2] Understanding and overcoming resistance to these compounds is critical for their successful preclinical development. This resource provides actionable insights and detailed protocols to help you navigate these challenges.

Part 1: General Troubleshooting for Diminished Response to Azepane-Based Compounds

This section addresses initial troubleshooting steps when a cancer cell line shows an unexpected lack of response to an azepane-based compound.

Q1: My cancer cell line is not responding to my azepane-based compound. Where do I start?

A1: Before investigating complex biological resistance, it's crucial to rule out experimental variables.

  • Confirm Compound Integrity and Activity:

    • Action: Verify the identity and purity of your azepane-based compound using methods like LC-MS or NMR. Ensure it has been stored correctly to prevent degradation.

    • Rationale: Compound degradation is a common source of experimental variability.

    • Validation: Test the compound on a positive control cell line known to be sensitive to this class of drug. A lack of activity in a sensitive line points to a compound issue.[3]

  • Optimize Experimental Conditions:

    • Action: Perform a dose-response curve and a time-course experiment to identify the optimal concentration and treatment duration for your specific cell line.[3]

    • Rationale: Sensitivity to a compound can be highly dependent on concentration and exposure time. Some cell lines may require higher concentrations or longer incubation periods to elicit a response.

  • Verify Target Engagement:

    • Action: If your azepane-based compound targets a specific protein (e.g., an HDAC or a BET protein), confirm that it is engaging its target within the cell. For an HDAC inhibitor, you can measure the acetylation of histones (e.g., H3K9ac, H3K27ac) or non-histone proteins like α-tubulin via Western blot.[3] For a BET inhibitor, you can assess the downstream transcriptional effects on target genes like MYC.[4]

    • Rationale: A lack of target engagement indicates issues with compound permeability, stability in culture media, or rapid efflux from the cell.

  • Accurate Viability Assessment:

    • Action: Utilize a reliable method for assessing cell viability, such as MTT, MTS, or resazurin-based assays for metabolic activity, or fluorescence-based assays like Calcein AM/Propidium Iodide for membrane integrity.

    • Rationale: The choice of viability assay can influence the perceived sensitivity of a cell line. It is important to choose an assay that is appropriate for your experimental setup and to be aware of its limitations.

Part 2: Overcoming Resistance to Azepane-Based HDAC Inhibitors

Azepane-containing molecules are found in several classes of HDAC inhibitors.[1] Resistance to these agents can be both intrinsic and acquired.

Q2: I've confirmed my azepane-based HDAC inhibitor is active, but my cells are still resistant. What are the likely intrinsic resistance mechanisms?

A2: Intrinsic resistance is a pre-existing insensitivity to a drug. Key mechanisms include:

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the HDAC inhibitor out of the cell, preventing it from reaching its target.[5][6]

  • Pro-survival Signaling: Constitutive activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK pathways, can counteract the pro-apoptotic effects of HDAC inhibitors.[3][7]

  • High Levels of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can block the induction of apoptosis by HDAC inhibitors.[7][8]

  • Epigenetic Silencing: Pre-existing DNA methylation at the promoters of tumor suppressor genes can prevent their re-expression, even when histone acetylation is increased by HDAC inhibitors.[9]

Q3: My cancer cells initially responded to the azepane-based HDAC inhibitor but have now developed acquired resistance. What are the potential mechanisms?

A3: Acquired resistance develops over time with continuous drug exposure. Common mechanisms include:

  • Upregulation of ABC Transporters: Similar to intrinsic resistance, prolonged treatment can select for cells with increased expression of ABC transporters.[6]

  • Alterations in HDAC Expression: Changes in the expression levels of different HDAC isoforms can alter the sensitivity to specific inhibitors.[10][11]

  • Activation of Alternative Survival Pathways: Cancer cells can adapt by activating alternative pro-survival signaling pathways to bypass the effects of the HDAC inhibitor.[7]

  • Increased Antioxidant Capacity: Some HDAC inhibitors induce the production of reactive oxygen species (ROS).[12] Resistant cells may upregulate antioxidant systems, such as the glutathione system, to neutralize this effect.[12][13]

Troubleshooting Guide: Investigating Resistance to Azepane-Based HDAC Inhibitors
Problem Potential Cause Suggested Action & Rationale
No increase in histone acetylation after treatment. 1. Compound inactivity. 2. Rapid drug efflux.1. Confirm compound activity on a sensitive cell line. 2. Co-treat with an ABC transporter inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP) and re-assess histone acetylation. If acetylation is restored, efflux is the likely mechanism.
Increased histone acetylation, but no cell death. 1. Dominant pro-survival signaling. 2. High levels of anti-apoptotic proteins.1. Profile the activation status of key survival pathways (e.g., p-AKT, p-ERK) by Western blot. Consider combination therapy with inhibitors of these pathways. 2. Assess the expression of Bcl-2 family proteins. Co-treatment with a Bcl-2 inhibitor (e.g., venetoclax) may restore sensitivity.
Initial sensitivity followed by acquired resistance. 1. Upregulation of ABC transporters. 2. Activation of bypass signaling pathways.1. Compare ABC transporter expression (mRNA and protein) between parental and resistant cells. 2. Perform a phosphokinase array or RNA sequencing to identify upregulated survival pathways in the resistant cells.
Experimental Protocols: HDAC Inhibitor Resistance

This protocol uses a fluorescent substrate of ABC transporters to measure their activity.

  • Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate.

  • Inhibitor Pre-incubation: Pre-incubate cells with an ABC transporter inhibitor (e.g., 10 µM verapamil or 1 µM Ko143) or vehicle control for 1 hour.

  • Substrate Loading: Add a fluorescent substrate (e.g., Calcein-AM or Rhodamine 123) to all wells and incubate for 30-60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: A lower fluorescence signal in resistant cells compared to parental cells, which is reversed by the ABC transporter inhibitor, indicates increased efflux.

This protocol assesses the activation of key survival pathways.

  • Cell Lysis: Treat parental and resistant cells with the azepane-based HDAC inhibitor at the IC50 concentration for various time points (e.g., 0, 6, 24 hours). Lyse the cells to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagram: HDAC Inhibitor Resistance

HDAC_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms HDACi Azepane-Based HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibits Apoptosis Apoptosis HDACi->Apoptosis Histones Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Genes Histones->TSG Regulates Expression TSG->Apoptosis Induces ABC ABC Transporters (e.g., P-gp, BCRP) ABC->HDACi Efflux Survival_Pathways Pro-Survival Pathways (PI3K/AKT, MAPK) Survival_Pathways->Apoptosis Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) Anti_Apoptotic->Apoptosis Inhibits

Caption: Mechanisms of resistance to azepane-based HDAC inhibitors.

Part 3: Overcoming Resistance to Azepane-Based BET Inhibitors

The azepane scaffold can also be found in certain BET inhibitors, such as JQ1.[15] These compounds are potent transcriptional regulators, and resistance can arise through complex mechanisms.

Q4: My cancer cell line is intrinsically resistant to my azepane-based BET inhibitor. What are the potential reasons?

A4: Intrinsic resistance to BET inhibitors is often linked to the activation of parallel signaling pathways that maintain cell survival.

  • MAPK Pathway Activation: The MAPK pathway can confer intrinsic resistance to BET inhibitors in some cancers, such as colorectal cancer.[16]

  • PI3K/AKT/mTOR Pathway Activation: The PI3K/AKT/mTOR pathway is a key survival pathway, and its constitutive activation can render cells resistant to BET inhibitors.[17][18]

  • Kinome Reprogramming: Cancer cells can possess a "rewired" kinome that provides compensatory pro-survival signals, making them less dependent on the pathways targeted by BET inhibitors.[17]

Q5: After an initial response, my cells have acquired resistance to the azepane-based BET inhibitor. What are the common acquired resistance mechanisms?

A5: Acquired resistance to BET inhibitors can involve several adaptive changes.

  • Reactivation of MYC: A key target of BET inhibitors is the MYC oncogene.[4] Resistant cells can reactivate MYC expression through alternative mechanisms, such as activation of the WNT signaling pathway.

  • Bromodomain-Independent BRD4 Function: In some cases, BRD4 can support transcription and cell proliferation in a manner that is independent of its bromodomains, rendering bromodomain inhibitors ineffective.[19] This can be associated with hyper-phosphorylation of BRD4.[19]

  • Activation of Bypass Pathways: Similar to intrinsic resistance, acquired resistance can involve the activation of bypass signaling pathways, including the TGF-β pathway.[4] Loss of proteins like TRIM33 can lead to both attenuated MYC downregulation and enhanced TGF-β signaling.[4]

Troubleshooting Guide: Investigating Resistance to Azepane-Based BET Inhibitors
Problem Potential Cause Suggested Action & Rationale
No downregulation of MYC expression after treatment. 1. Compound inactivity. 2. Alternative regulation of MYC.1. Confirm compound activity on a sensitive cell line. 2. Investigate the activation of pathways known to regulate MYC , such as WNT signaling.
MYC is downregulated, but cells do not undergo apoptosis. 1. Activation of bypass survival pathways. 2. Bromodomain-independent BRD4 function.1. Profile the kinome of parental and resistant cells to identify upregulated survival pathways. Consider combination therapy with inhibitors of these pathways (e.g., MEK, PI3K, or TGF-β receptor inhibitors).[4][16][17] 2. Assess the phosphorylation status of BRD4. Investigate the activity of phosphatases like PP2A.[19]
Development of acquired resistance over time. 1. Kinome reprogramming. 2. Reactivation of MYC.1. Use a multiplexed inhibitor bead (MIB) and mass spectrometry approach to globally measure kinase signaling in parental versus resistant cells.[17] 2. Perform RNA sequencing to identify transcriptional changes associated with resistance, including the reactivation of MYC and its upstream regulators.
Experimental Protocols: BET Inhibitor Resistance

This protocol measures changes in the mRNA levels of the BET inhibitor target gene, MYC.

  • RNA Extraction: Treat parental and resistant cells with the azepane-based BET inhibitor for various time points (e.g., 0, 6, 24 hours). Extract total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene. A lack of MYC downregulation in treated cells suggests resistance.

This protocol determines if combining the BET inhibitor with an inhibitor of a potential bypass pathway results in a synergistic effect.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Drug Treatment: Treat cells with serial dilutions of the azepane-based BET inhibitor alone, the second inhibitor (e.g., a MEK or PI3K inhibitor) alone, and the two drugs in combination at a constant ratio.

  • Viability Assessment: After 72 hours, assess cell viability using an appropriate assay.

  • CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway Diagram: BET Inhibitor Resistance

BET_Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms BETi Azepane-Based BET Inhibitor BRD4 BRD4 BETi->BRD4 Inhibits Bromodomain Proliferation Proliferation BETi->Proliferation Chromatin Chromatin BRD4->Chromatin Binds MYC MYC Transcription Chromatin->MYC Activates MYC->Proliferation Drives Kinome Kinome Reprogramming Kinome->Proliferation Promotes Bypass_Pathways Bypass Pathways (MAPK, PI3K, TGF-β) Bypass_Pathways->Proliferation Promotes BRD4_P Bromodomain- Independent BRD4 BRD4_P->MYC Maintains Transcription

Caption: Mechanisms of resistance to azepane-based BET inhibitors.

References

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  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to HDAC Inhibitors in Cancer Cells. BenchChem.
  • Wang, N., Wu, T., Wang, Y., Zhang, C., & Chen, L. (2018). The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer.
  • Zhan, Y., Zhang, Y., Lin, J., Wang, T., Li, Y., & Li, J. (2016). Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β–dependent mechanisms. Proceedings of the National Academy of Sciences, 113(42), E6371-E6379.
  • Kurimchak, A. M., Herrera-Montavez, C., Brown, J. D., Johnson, K. J., Sodi, V., & Zhang, R. (2016). Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer. Cell Reports, 16(5), 1273-1286.
  • Chen, X., & Zhang, J. (2014). HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review). Oncology Letters, 9(2), 523-529.
  • Lee, J.-H., Choy, M. L., & Marks, P. A. (2012). Mechanisms of Resistance to Histone Deacetylase Inhibitors. Advances in Cancer Research, 116, 39-86.
  • Zhang, J., & Chen, X. (2015). HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review). Oncology Letters, 9(2), 523-529.
  • Cicek, M., et al. (2022). Mechanism of acquired resistance to histone deacetylase inhibitor, romidepsin, in myeloid leukemia associated with down syndrome. Blood, 140(Supplement 1), 2217-2218.
  • Falahi, F., & Sardo, C. (2007). Mechanisms of Resistance to Histone Deacetylase Inhibitors and Their Therapeutic Implications. Clinical Cancer Research, 13(24), 7236-7243.
  • Johnston, J. B., & Gibson, S. B. (2013). Histone deacetylase inhibitors: emerging mechanisms of resistance. Molecular Pharmaceutics, 10(12), 4351-4361.
  • Shu, S., Lin, C. Y., He, H. H., Witwicki, R. M., & Brown, M. (2016). Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer.
  • Gryder, B. E., Pomella, S., Saylors, R. L., & Khan, J. (2020). HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. Cancer Drug Resistance, 3(1), 1-19.
  • Wang, G., Chen, S., & Wang, X. (2011).
  • DeRaedt, T., et al. (2019). Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors. Clinical Cancer Research, 25(20), 6194-6205.
  • Butler, K. V., et al. (2007). Mechanisms of in vitro acquired resistance to vorinostat (suberoylanilide hydroxamic acid, SAHA). Cancer Research, 67(9 Supplement), 3399.
  • Cicek, M., et al. (2022). Mechanism of acquired resistance to histone deacetylase inhibitor, romidepsin, in myeloid leukemia associated with down syndrome. Blood, 140(Supplement 1), 2217-2218.
  • Bates, S. E., et al. (2013). Resistance to the histone deacetylase inhibitor romidepsin is associated with degradation of Bim following MAPK pathway activation. Cancer Research, 73(8 Supplement), 3399.
  • Loganathan, S. N., & Tang, N. (2019). Targeting the IGF1R/PI3K/AKT Pathway Sensitizes Ewing Sarcoma to BET Bromodomain Inhibitors. Molecular Cancer Therapeutics, 18(5), 937-948.
  • Chen, X., & Zhang, J. (2015). HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review). Oncology Letters, 9(2), 523-529.
  • BenchChem. (2025). Comparative Biological Activity of Azepane Analogs: A Guide for Researchers. BenchChem.
  • Stratikopoulos, E. E., Dendy, M., & Parsons, R. (2015). PI3K and BET Inhibition Overcomes RTK-Driven Resistance in Cancer. Cancer Discovery, 5(8), 808-809.
  • Hsu, C.-H., et al. (2021). Overexpression of Human ABCB1 and ABCG2 Reduces the Susceptibility of Cancer Cells to the Histone Deacetylase 6-Specific Inhibitor Citarinostat. International Journal of Molecular Sciences, 22(5), 2686.
  • Vega, F., et al. (2015). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Cancer Research and Clinical Oncology, 141(1), 121-133.
  • Li, X., et al. (2019). Effects of histone deacetylase inhibitors on ATP‑binding cassette transporters in lung cancer A549 and colorectal cancer HCT116 cells. Oncology Reports, 41(5), 3122-3132.
  • Science.gov. (n.d.). inhibitor vorinostat suppresses: Topics by Science.gov. Retrieved from [Link]

  • Singh, A., & Singh, R. (2020). Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma. Frontiers in Cell and Developmental Biology, 8, 584.
  • Basit, F., & Cristofaro, T. (2020). Overcoming BET-inhibitor JQ1 resistance in aggressive non-small cell lung cancer by inducing ferroptosis via inhibition of the BRD2-FTH1 axis.
  • Shu, S., Lin, C. Y., He, H. H., Witwicki, R. M., & Brown, M. (2016). Response and resistance to BET bromodomain inhibitors in triple negative breast cancer.
  • D’Alesio, C., & Sesti, F. (2022). HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond. Journal of Experimental & Clinical Cancer Research, 41(1), 1-17.
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  • Stratikopoulos, E. E., & Parsons, R. (2016). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. Clinical Cancer Research, 22(11), 2605-2610.
  • Shah, V., & Seshadri, M. (2017). JQ1-resistant pancreatic cancer cells are resistant to BRD4 knockdown and demonstrate rebound increase in JQ1-target genes. Scientific Reports, 7(1), 1-11.
  • Salva, K. A., et al. (2015). BET Protein Inhibitor JQ1 Attenuates Myc-Amplified MCC Tumor Growth In Vivo. Cancer Research, 75(1), 183-193.
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Optimization

Technical Support Center: Strategies to Enhance the Stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane for Long-Term Studies

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and proactive strategies to ensure the chemical integri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and proactive strategies to ensure the chemical integrity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane during long-term experimental studies. Our focus is on understanding the molecule's inherent liabilities and implementing scientifically-grounded solutions to mitigate degradation.

Section 1: Understanding the Inherent Stability Profile

Question: What are the primary structural liabilities of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane that could lead to degradation?

Answer: The stability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is dictated by its key functional groups. Understanding these "weak points" is the first step in designing robust experimental and storage protocols.

  • The Sulfonamide Bond (SO₂-N): This is the most significant liability. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack, primarily by water (hydrolysis). This susceptibility is exacerbated by the two strong electron-withdrawing groups on the benzene ring (the 4-chloro and 3-nitro groups), which pull electron density away from the sulfur, increasing its reactivity.[1] Sulfonamides are generally more prone to degradation in acidic or basic conditions compared to neutral pH.[1]

  • The Nitroaromatic System (NO₂-Ar): This group introduces two primary degradation pathways:

    • Photodecomposition: Nitroaromatic compounds are known to absorb UV and visible light, which can lead to photochemical reactions and degradation.[2][3] This often manifests as a color change or the appearance of new impurities.

    • Chemical Reduction: The nitro group is readily reduced to form nitroso, hydroxylamino, or amino derivatives, especially in the presence of reducing agents or under certain anaerobic conditions.[4][5][6]

  • The Azepane Ring: While generally stable, the heterocyclic azepane ring can be susceptible to ring-opening under harsh acidic conditions, although this is typically a less common degradation pathway compared to sulfonamide hydrolysis.[7]

Below is a diagram illustrating the primary sites of potential degradation on the molecule.

Caption: Potential degradation sites on the 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Question: My compound shows increasing degradation in an aqueous buffer over time. What is the likely cause and how can I prevent it?

Answer: This is a classic sign of hydrolysis of the sulfonamide bond. The rate of hydrolysis is highly dependent on pH and temperature.

  • Causality: In both acidic and basic solutions, the sulfonamide bond can be cleaved. Under acidic conditions, the nitrogen of the azepane ring may be protonated, facilitating cleavage. Under basic conditions, hydroxide ions can directly attack the electrophilic sulfur atom.[8]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Use LC-MS to identify the degradation products. The primary hydrolytic degradants would be 4-chloro-3-nitrobenzenesulfonic acid and azepane.

    • Optimize pH: Conduct a pH stability profile study. Prepare solutions of your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation rate at a set temperature. Most sulfonamides exhibit maximum stability in the neutral to slightly acidic pH range (pH 4-7).[7]

    • Control Temperature: Lowering the storage temperature (e.g., from ambient to 4°C or -20°C) will significantly slow the rate of hydrolysis.

    • Consider Solvent System: If the experimental design allows, using a co-solvent system with less water (e.g., DMSO/water, ethanol/water) can reduce the concentration of the nucleophile (water) and slow degradation.

Question: I observed a yellowing of my solid compound or a color change in solution after it was left on the lab bench. What's happening?

Answer: This is characteristic of photodecomposition , a common issue with nitroaromatic compounds.[2]

  • Causality: The nitro group can absorb energy from UV and visible light, leading to excited states that undergo chemical reactions. This can result in the formation of colored degradants or polymeric materials.

  • Solutions:

    • Light Protection: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[9]

    • Minimize Exposure: During experimental procedures, minimize the exposure of the compound to ambient and direct light.

    • Photostability Study: If the compound is intended for a formulation, a formal photostability study according to ICH Q1B guidelines is necessary to understand its light sensitivity.[10] This involves exposing the compound to a controlled light source combining UV and visible light.

Question: My analytical standard is losing potency faster than expected, even when stored in the dark at 4°C. What other factors could be at play?

Answer: Beyond hydrolysis and photolysis, you should consider thermal degradation and oxidative degradation .

  • Thermal Degradation: While 4°C is generally good, some compounds can still degrade over long periods. Sulfonamides can undergo thermal decomposition, though the specific temperature depends on the structure.[11][12]

    • Solution: For very long-term storage (>1 year), consider storing aliquots of the solid compound at -20°C or -80°C. For solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Oxidative Degradation: The compound could be reacting with dissolved oxygen or trace metal ions that catalyze oxidation.

    • Solution:

      • Inert Atmosphere: For stock solutions intended for long-term storage, degas the solvent and overlay the vial headspace with an inert gas like argon or nitrogen before sealing.

      • Use of Antioxidants: If compatible with your experimental system, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the formulation.[13]

      • Chelating Agents: To mitigate catalysis by metal ions, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.

Caption: A troubleshooting workflow for identifying and solving stability issues.

Section 3: Proactive Stabilization Strategies & Formulation

Question: How can I proactively design my formulation to enhance the long-term stability of this compound?

Answer: A well-designed formulation is the most effective way to ensure stability. This involves carefully selecting excipients—inactive ingredients that protect the active compound.[13][14]

Excipient Class Function Examples Mechanism of Action
Buffering Agents Control pHPhosphate, Citrate, Acetate buffersMaintains the solution pH at the point of maximum stability, minimizing acid/base-catalyzed hydrolysis.
Antioxidants Prevent OxidationButylated hydroxytoluene (BHT), Ascorbic Acid, TocopherolAct as free radical scavengers, preferentially oxidizing before the active compound does.
Chelating Agents Sequester Metal IonsEDTA, Citric AcidBind trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.
Cryoprotectants Protect During FreezingSucrose, Mannitol, TrehalosePrevent denaturation and aggregation during freeze-thaw cycles by forming a protective glassy matrix.[15]
Bulking Agents Provide Structure (for lyophilization)Mannitol, GlycineForm an elegant, stable cake structure for lyophilized (freeze-dried) powders, which are often more stable than liquids.[16]

Question: Is converting the compound to a solid form, like a lyophilized powder, a viable strategy?

Answer: Absolutely. For long-term storage, converting a potentially unstable compound into a solid form is a superior strategy.

  • Lyophilization (Freeze-Drying): This process removes water at low temperatures, creating a stable, porous powder.[16] This virtually eliminates the risk of hydrolysis. The powder can be reconstituted with the appropriate buffer immediately before use. This is a standard industry practice for stabilizing sensitive biopharmaceuticals and small molecules.[17]

  • Crystalline Solid: Storing the compound as a dry, crystalline solid is also highly effective. The molecules are locked in a crystal lattice, significantly reducing their mobility and reactivity. Ensure the solid is stored in a desiccator to protect it from atmospheric moisture.

Section 4: Experimental Protocols for Stability Assessment

To properly evaluate and predict the stability of your compound, a systematic approach using forced degradation and long-term studies is required.[18][19] These studies are essential for developing stability-indicating analytical methods.[9]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and products to develop a stability-indicating analytical method.[14] A good starting point is to aim for 5-20% degradation of the main compound.[10]

Stress Condition Typical Protocol Rationale
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.[1]Simulates degradation in an acidic environment; targets the sulfonamide bond.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.[1][10]Simulates degradation in an alkaline environment; targets the sulfonamide bond.
Oxidation Dissolve compound in 3% H₂O₂. Store at room temperature for 24 hours.[1]Tests susceptibility to oxidative degradation.
Thermal Degradation Store solid compound in an oven at 80°C for 48 hours. Also, heat a solution at 80°C for 48 hours.[1]Evaluates intrinsic thermal stability in both solid and solution states.
Photostability Expose solid compound and a solution to a light source providing UV and visible output (ICH Q1B compliant light chamber) for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).[10]Determines susceptibility to light-induced degradation.

Note: All stressed samples should be compared to an unstressed control sample stored at -20°C.

Protocol 2: Long-Term Stability Study Design (per ICH Q1A)

Objective: To determine the shelf-life and appropriate storage conditions for the compound under real-world conditions.[20][21]

  • Batch Selection: Use at least three representative batches of the compound.[22]

  • Container Closure: Store the compound in the same type of container intended for long-term use (e.g., amber glass vials with screw caps).

  • Storage Conditions: Place samples in validated stability chambers set to the conditions outlined in the table below.[20][23]

Study Type Storage Condition (Temperature / Relative Humidity) Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Testing Schedule: Pull samples for analysis at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[20]

    • Accelerated: 0, 3, and 6 months.[24]

  • Analytical Testing: At each time point, analyze the samples using a validated stability-indicating method (typically HPLC/UPLC). Key parameters to measure include:

    • Appearance (visual inspection)

    • Assay (potency of the active compound)

    • Purity (quantification of degradation products)

Section 5: References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google. Retrieved from

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from

  • Nitroaromatics and Explosives | Bioremediation - Microbial Insights. (n.d.). Microbial Insights. Retrieved from

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from

  • An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water - Benchchem. (n.d.). Benchchem. Retrieved from

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). CELABOR. Retrieved from

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google. Retrieved from

  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. (2024, March 20). MDPI. Retrieved from

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Bioremediation of Nitroaromatic Compounds - IntechOpen. (2015, October 14). IntechOpen. Retrieved from

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (2013, January 15). National Center for Biotechnology Information. Retrieved from

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023, October 31). Colorcon. Retrieved from

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved from

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). AMSbiopharma. Retrieved from

  • Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI. (n.d.). IVAMI. Retrieved from

  • Excipient - Wikipedia. (n.d.). Wikipedia. Retrieved from

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) DOI:10.1039/B111340M. (2002, March 12). Royal Society of Chemistry. Retrieved from

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. (2022, October 28). National Center for Biotechnology Information. Retrieved from

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (n.d.). Benchchem. Retrieved from

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  • Creating a Product Stability Strategy | CDMO Insights - YouTube. (2024, January 12). YouTube. Retrieved from

  • Photo-stability and photo-sensitizing characterization of selected sunscreens' ingredients | Request PDF - ResearchGate. (2025, August 31). ResearchGate. Retrieved from

  • Study of the thermal properties of derivatives of sulfonamides - AKJournals. (n.d.). Akadémiai Kiadó. Retrieved from

  • The influence of chemical structure of sulfonamides on the course of their thermal decomposition - R Discovery. (2003, November 1). R Discovery. Retrieved from

  • Stability issues of 1,4-Oxazepane-6-sulfonamide in solution - Benchchem. (n.d.). Benchchem. Retrieved from

Sources

Troubleshooting

troubleshooting guide for inconsistent results in biological assays with this compound

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve inconsistencies encountered in biological assays involv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve inconsistencies encountered in biological assays involving investigational compounds. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design and execution.

I. Compound-Specific Issues: Is Your Compound the Culprit?

Inconsistent results often originate from the physicochemical properties of the test compound itself. Before questioning the entire assay system, it is crucial to first interrogate the compound's behavior in the specific assay environment.

Q1: My compound's activity is highly variable between experiments. Could it be a solubility issue?

A1: Absolutely. Poor aqueous solubility is a primary cause of assay variability and can lead to underestimated potency and inaccurate structure-activity relationships (SAR).[1][2][3] If a compound is not fully dissolved in the assay buffer, its effective concentration at the target site will be inconsistent.

Causality: When a compound precipitates out of solution, you are no longer testing the intended concentration. This can happen when a compound stock in an organic solvent (like DMSO) is diluted into an aqueous assay buffer. The sudden change in solvent polarity can cause the compound to crash out, leading to a heterogeneous suspension rather than a homogenous solution.[1]

Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol provides a rapid assessment of your compound's solubility in your specific assay buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Clear 96-well or 384-well microplate

  • Microplate reader with absorbance measurement capabilities (e.g., at 620 nm)

Procedure:

  • Prepare a serial dilution of your compound in DMSO in a separate plate.

  • In the assay plate, add the appropriate volume of assay buffer to each well.

  • Transfer a small volume (e.g., 1-2 µL) of the compound dilutions from the DMSO plate to the assay buffer plate, ensuring the final DMSO concentration is consistent across all wells and matches your assay conditions.

  • Mix the plate thoroughly.

  • Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates light scattering due to compound precipitation.

  • The concentration at which the absorbance significantly increases above the baseline is considered the kinetic solubility limit.[4][5]

Q2: Could the way I prepare and store my compound be contributing to inconsistent results?

A2: Yes, compound handling and storage are critical for maintaining its integrity.[6][7] Instability, degradation, or improper storage can lead to a decrease in the effective concentration of the active compound over time.

Causality: Compounds can degrade due to factors like temperature fluctuations, light exposure, oxidation, or hydrolysis.[8][9] Repeated freeze-thaw cycles of stock solutions can also lead to compound precipitation or degradation.[6]

Workflow for Investigating Compound Stability

A Prepare fresh compound stock solution B Aliquot into single-use volumes A->B C Store aliquots under recommended conditions (e.g., -20°C or -80°C, protected from light) B->C D Perform baseline activity assay with a fresh aliquot C->D E Stress other aliquots: - Freeze-thaw cycles - Room temperature incubation - Light exposure C->E G Compare activity of stressed vs. fresh aliquots D->G F Assay stressed aliquots alongside a fresh aliquot E->F F->G H Significant decrease in activity? G->H I Yes: Compound is unstable under stressed conditions. Implement stringent handling and storage protocols. H->I Yes J No: Compound is stable under these conditions. Inconsistency likely due to other factors. H->J No

Caption: Decision-making workflow for assessing compound stability.

Q3: My compound seems to interfere with the assay readout itself. How can I confirm this?

A3: Assay interference is a common source of false positives and negatives in high-throughput screening.[10][11][12][13] Compounds can interfere through various mechanisms, such as autofluorescence, quenching of the fluorescent signal, or direct interaction with reporter enzymes.[14][15][16]

Causality: If your compound is colored, it might absorb light at the same wavelength used for absorbance-based readouts.[17] Fluorescent compounds can emit light that is detected by the plate reader, leading to a false positive signal.[14] Other compounds might inhibit or activate the reporter enzymes used in many assay kits (e.g., luciferase, peroxidases).[18]

Table 1: Controls for Detecting Compound Interference
Potential Interference Control Experiment Expected Outcome if Interference is Present
Compound Color Add compound to assay buffer without cells or target protein. Measure absorbance at the readout wavelength.[17]Significant absorbance reading in the absence of a biological reaction.
Autofluorescence Add compound to assay buffer without the fluorescent substrate. Excite at the appropriate wavelength and measure emission.[14]A fluorescent signal is detected from the compound alone.
Signal Quenching Run the assay with a known positive control in the presence and absence of your compound.The signal from the positive control is significantly reduced in the presence of your compound.
Reporter Enzyme Inhibition/Activation Add the compound directly to a solution containing the active reporter enzyme and its substrate (without the primary biological target).The enzyme's activity is altered (increased or decreased) by the compound.

II. Assay System and Procedural Variability

Even with a well-behaved compound, inconsistencies can arise from the assay procedure itself. These issues are often related to liquid handling, plate effects, and the biological components of the assay.

Q4: I see high variability between replicate wells, especially on the edges of my microplate. What's causing this?

A4: This phenomenon is known as the "edge effect" and is a common source of variability in plate-based assays.[19][20][21][22] It is primarily caused by increased evaporation and temperature gradients in the outer wells of the plate compared to the inner wells.[20][21]

Causality: Evaporation from the outer wells can concentrate solutes like salts and the test compound, leading to cytotoxic effects or altered compound activity.[23] Temperature fluctuations can also affect enzyme kinetics and cell growth rates, contributing to the observed variability.[20]

Strategies to Mitigate Edge Effects

A High Variability in Edge Wells B Fill outer wells with sterile water, PBS, or media A->B C Use plates with low-evaporation lids or sealing tapes A->C D Equilibrate plates to incubator temperature before seeding cells A->D E Allow plates to sit at room temperature for a short period after seeding to ensure uniform cell settling A->E F Randomize plate layout A->F G Reduced Edge Effect B->G C->G D->G E->G F->G

Caption: Methods to minimize the impact of edge effects in microplate assays.

Q5: My cell-based assay results are inconsistent from day to day. What should I check?

A5: In addition to compound and procedural issues, the inherent biological variability of cells can contribute to inconsistent results.[24] Factors such as cell passage number, seeding density, and cell health can all impact assay performance.[23]

Causality: Cells at high passage numbers can undergo genetic drift and phenotypic changes, altering their response to the compound. Inconsistent cell seeding density will lead to variability in the number of cells per well, directly affecting the magnitude of the assay signal.[25]

Table 2: Best Practices for Cell Handling in Assays
Parameter Best Practice Rationale
Cell Passage Number Use cells within a defined, narrow passage number range for all experiments.Minimizes phenotypic drift and ensures a consistent cell population.[23]
Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a consistent cell counting method.[25][26]Prevents variability in cell number per well.
Cell Health Regularly check for mycoplasma contamination and monitor cell morphology and viability.Unhealthy or contaminated cells will not provide reliable or reproducible data.
Reagent Consistency Use the same lot of serum, media, and other critical reagents whenever possible. If a new lot is introduced, perform a bridging study.[23]Lot-to-lot variability in reagents can significantly impact cell growth and response.
Q6: The solvent for my compound, DMSO, seems to be affecting my cells. How can I determine a safe concentration?

A6: Dimethyl sulfoxide (DMSO) is a widely used solvent, but it can have biological effects at certain concentrations.[27][28] It is crucial to determine the highest concentration of DMSO that does not affect your specific assay system.

Causality: At higher concentrations (typically above 0.5-1%), DMSO can be cytotoxic, inhibit cell proliferation, and alter cell membrane permeability.[29][30][31] It can also have anti-inflammatory effects and influence cytokine production.[28]

Protocol: DMSO Tolerance Test

Objective: To determine the maximum concentration of DMSO that does not significantly impact the assay readout in the absence of the test compound.

Procedure:

  • Prepare a serial dilution of DMSO in your cell culture medium or assay buffer, covering a range of concentrations (e.g., 0.05% to 5%).

  • Add these DMSO dilutions to your cells or assay system, just as you would add your compound.

  • Include a "no DMSO" control (vehicle-only).

  • Incubate for the same duration as your compound treatment.

  • Perform the assay and measure the readout.

  • Plot the assay signal against the DMSO concentration. The highest concentration that does not cause a significant deviation from the vehicle-only control is your maximum allowable DMSO concentration for the assay.[31]

Typical DMSO Tolerance Limits:

  • General Cell-Based Assays: Keep final DMSO concentration at or below 0.5%.[29] Many sensitive cell types may require concentrations below 0.1%.[27][31]

  • Biochemical Assays: While often more tolerant, it is still best practice to keep the DMSO concentration low and consistent across all wells.

References
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • National Institute of Standards and Technology. (2016, December 21). Understanding and managing sources of variability in cell measurements. Available at: [Link]

  • Scientific Electronic Library Online. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Scientific Electronic Library Online. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]

  • Lab Automation. (2023, December 16).
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Thermo Fisher Scientific. (n.d.). Edge Effect in Thermo Scientific Nunc MicroWell ELISA.
  • Ansh Labs. (n.d.). Troubleshooting Immunoassays.
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
  • ResearchGate. (2009, May 29).
  • GMP Plastics. (2025, February 12).
  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?
  • National Center for Biotechnology Information. (n.d.). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. Available at: [Link]

  • Abcam. (n.d.). How to deal with inconsistent results and high CV in ELISA.
  • Technology Networks. (2025, March 2).
  • Benchchem. (n.d.). Troubleshooting inconsistent results in Karnamicin B1 bioassays.
  • BioSpherix. (n.d.).
  • Cell Guidance Systems. (2021, January 18). Understanding and reducing variability in cell-based assays.
  • ResearchGate. (2025, August 5).
  • Revvity. (n.d.). Sources of variation in cell counting and how to avoid them.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • ResearchGate. (2013, May 15). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
  • Bitesize Bio. (2024, October 2).
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
  • Taylor & Francis Online. (2021, March 18). Evolution of assay interference concepts in drug discovery.
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Danaher Life Sciences. (n.d.).
  • National Center for Biotechnology Information. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • BioPharm International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • MDPI. (2025, April 17). High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System.
  • BioProcess International. (2025, October 1).
  • Charles River Labor
  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
  • Technology Networks. (2025, September 25). High-Throughput Screening.
  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • BioPharm International. (2019, November 1). Essentials in Bioassay Development.
  • ResearchGate. (n.d.). Immunoassay Troubleshooting Guide.
  • (n.d.). IHC Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide.
  • (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls.

Sources

Optimization

optimizing the conditions for accelerated stability testing of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing stability indicating methods and forced degradation studies for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing stability indicating methods and forced degradation studies for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Rather than simply listing regulatory parameters, this guide deconstructs the chemical causality behind the molecule's degradation, providing self-validating protocols to ensure your analytical data is robust, reproducible, and compliant with global standards.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During ICH Q1A(R2) accelerated testing (40°C/75% RH), we observe a major unknown impurity growing steadily over 3 months. LC-MS indicates a mass shift of approximately -18 Da from the parent compound. What is the mechanism?

A1: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The 4-chloro group on your molecule is highly activated. The ortho-nitro group and para-sulfonyl group strongly withdraw electron density from the aromatic ring via resonance and inductive effects, stabilizing the Meisenheimer complex intermediate[1]. Under elevated humidity (75% RH), water acts as a nucleophile, displacing the chloride ion to form 1-(4-hydroxy-3-nitrobenzenesulfonyl)azepane.

  • Causality: The electron deficiency at the C4 position makes the C-Cl bond highly susceptible to nucleophilic attack, even by weak nucleophiles like ambient moisture over prolonged periods.

  • Self-Validating Fix: Run a parallel stability study in a sealed desiccator (40°C / <10% RH). If the -18 Da impurity halts, moisture-driven SNAr is definitively confirmed, indicating that moisture-barrier packaging (e.g., Alu/Alu blisters) is required for the final product.

Q2: We are seeing rapid degradation under photostability testing, but the sulfonamide bond remains intact. Why is the molecule so light-sensitive?

A2: Nitroaromatics are notoriously photolabile. While the sulfonamide (S-N) linkage is highly resistant to photolysis, the 3-nitro group strongly absorbs UV/Vis light. Upon photon absorption, the nitro group is excited to a triplet state, leading to photoreduction or rearrangement into a nitroso derivative (a mass shift of -16 Da)[2].

  • Causality: The energy from [3] exceeds the activation energy required for nitro-group reduction, especially if hydrogen donors (like certain excipients or solvents) are present.

  • Self-Validating Fix: Always include a control sample wrapped tightly in aluminum foil within the photostability chamber. This isolates thermal degradation from pure photolytic degradation, proving that the degradation is exclusively light-driven.

Q3: How stable is the azepane-sulfonamide linkage compared to standard amides under thermal stress?

A3: Sulfonamides exhibit significantly higher thermal and hydrolytic stability than standard carboxamides. This is due to the d-orbital involvement of the sulfur atom, which sterically and electronically hinders simple nucleophilic attack at the sulfur center[4]. Cleavage of the azepane ring from the sulfonyl core typically requires extreme pH (e.g., >1N NaOH or HCl) and sustained heat. If you observe azepane cleavage under standard 40°C/75% RH conditions, investigate your formulation matrix for unexpected basic or acidic microenvironments.

Part 2: Logical Relationships & Degradation Pathways

The following diagram maps the logical relationship between specific environmental stressors and the corresponding chemical degradation pathways of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

G A 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane B Thermal/Humidity (40°C / 75% RH) A->B ICH Q1A(R2) C Photolytic Stress (ICH Q1B) A->C UV/Vis Exposure D Basic Stress (pH > 9) A->D Forced Degradation E SNAr Reaction (4-Hydroxy Substitution) B->E H2O Nucleophile F Nitro Photodegradation (Nitroso Intermediates) C->F Photon Absorption D->E OH- Nucleophile G Sulfonamide Hydrolysis (Azepane Cleavage) D->G OH- Attack H LC-MS/MS Profiling E->H F->H G->H

Degradation pathways of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane under stress.

Part 3: Experimental Protocols & Workflows

To accurately model degradation without inducing unrealistic secondary pathways, follow this self-validating accelerated stability protocol.

Protocol: Self-Validating Accelerated Stability Setup (ICH Q1A(R2) Compliant)

Step 1: Sample Preparation Weigh 50 mg of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane into amber glass vials. Amber glass is mandatory to prevent premature photolytic degradation of the nitro group before thermal data can be gathered. Prepare three biological replicates per time point.

Step 2: Control Implementation (The Self-Validating Step) Prepare a parallel set of samples wrapped tightly in aluminum foil and stored in a desiccator at the exact same temperature (40°C). This critical step isolates pure thermal degradation from humidity-driven SNAr or ambient light-driven reactions.

Step 3: Chamber Equilibration Place the open vials (covered with a single layer of pierced Kimwipe to allow moisture ingress but prevent particulate contamination) into a calibrated constant climate chamber. Set the parameters to[5].

Step 4: Time-Point Sampling Pull samples at 0, 1, 3, and 6 months[5]. Immediately quench any ongoing reactions by dissolving the API in a 50:50 Acetonitrile:Water mixture containing 0.1% Formic Acid. Lowering the pH instantly halts any base-catalyzed SNAr or hydrolysis.

Step 5: Analytical Quantification Analyze via HPLC-UV (detecting at 254 nm for the nitroaromatic chromophore) coupled with MS/MS to identify specific mass shifts.

Workflow S1 Sample Prep (API in Matrix) S2 Chamber Equilibration (40°C/75% RH) S1->S2 S3 Time-point Sampling (0, 1, 3, 6 months) S2->S3 S4 Quenching & Extraction S3->S4 S5 LC-MS/MS Quantification S4->S5

Step-by-step accelerated stability testing workflow for sulfonamide derivatives.

Part 4: Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative mass shifts and chromatographic behaviors during the stability testing of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Use this as a reference guide when analyzing your LC-MS/MS data.

Stress ConditionPrimary Degradation PathwayExpected Mass Shift (ΔDa)HPLC RRT (Approx)Recommended Mitigation Strategy
40°C / 75% RH SNAr (Chloride displacement by OH)-18.0 Da (Cl to OH)0.85Utilize moisture-barrier packaging (e.g., Alu/Alu blisters).
UV/Vis Light Nitro reduction to Nitroso-16.0 Da (NO₂ to NO)0.90Formulate in opaque capsules; use amber storage vials.
Base (pH > 10) Sulfonamide Hydrolysis-98.0 Da (Azepane loss)0.45Implement buffer systems to maintain formulation pH 5-7.
Oxidation (H₂O₂) Azepane ring oxidation+16.0 Da (N-oxide formation)1.15Purge packaging headspace with inert Nitrogen gas.

References

  • Packaging Compliance Labs. "ICH Stability Testing." pkgcompliance.com. Available at: [Link]

  • Binder World. "Whitepaper Stability testing according to ICH Q1A (R2)." binder-world.com. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." nih.gov. Available at: [Link]

  • MDPI. "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate." mdpi.com. Available at: [Link]

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Reference Data & Comparative Studies

Validation

validation of in vitro results of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in in vivo models

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for novel chemical entities. Due to the limited publicly available data on 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, we will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for novel chemical entities. Due to the limited publicly available data on 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, we will utilize a hypothetical yet representative compound, designated as "Compound X," to illustrate the validation process. We will assume that Compound X has demonstrated potent anti-inflammatory effects in vitro by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale, ensuring a robust and self-validating experimental design.

Introduction: From In Vitro Promise to In Vivo Efficacy

The journey of a novel therapeutic agent from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. While in vitro assays provide a controlled environment to elucidate mechanisms of action, they often lack the complexity of a whole-organism system. The successful translation from benchtop to preclinical models is a critical milestone in drug discovery.

Compound X, our subject of interest, has been shown to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in RAW 264.7 macrophages stimulated with LPS. Mechanistic studies have further revealed that Compound X prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes. This guide will detail the necessary steps to validate these promising in vitro results in relevant in vivo models of acute inflammation.

The Strategic Imperative of In Vivo Model Selection

The choice of an appropriate in vivo model is paramount for the successful validation of in vitro findings. The selected model should recapitulate key aspects of the human disease or condition being targeted. For validating the anti-inflammatory properties of Compound X, the LPS-induced endotoxemia model in mice is a well-established and highly relevant choice. This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.

Comparative Compounds: Establishing a Benchmark

To objectively assess the performance of Compound X, it is essential to include both a vehicle control and a well-characterized positive control. Dexamethasone, a potent corticosteroid with broad anti-inflammatory effects, serves as an excellent positive control in this context. By comparing the efficacy of Compound X to that of dexamethasone, we can benchmark its potency and potential therapeutic window.

Experimental Design: A Step-by-Step Protocol for In Vivo Validation

The following protocol outlines a robust experimental design for validating the anti-inflammatory effects of Compound X in a murine model of LPS-induced endotoxemia.

Experimental Workflow

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Sample Collection & Analysis acclimatization Acclimatization of Mice (1 week) randomization Randomization into Treatment Groups (n=8-10 per group) acclimatization->randomization dosing Pre-treatment with: - Vehicle - Compound X (multiple doses) - Dexamethasone randomization->dosing induction LPS Administration (i.p.) (1 hour post-treatment) dosing->induction collection Blood & Tissue Collection (e.g., 2, 6, 24 hours post-LPS) induction->collection analysis Analysis of: - Serum Cytokines (ELISA) - Tissue Histopathology - NF-κB Pathway Markers (Western Blot) collection->analysis

Caption: A generalized workflow for the in vivo validation of Compound X.

Detailed Protocol
  • Animal Husbandry and Acclimatization:

    • Male C57BL/6 mice (8-10 weeks old) are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

    • All experimental procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • Mice are allowed to acclimatize for at least one week before the start of the experiment.

  • Grouping and Dosing:

    • Mice are randomly assigned to the following groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

      • Group 2: Compound X (low dose, e.g., 10 mg/kg)

      • Group 3: Compound X (high dose, e.g., 50 mg/kg)

      • Group 4: Dexamethasone (positive control, e.g., 5 mg/kg)

    • The vehicle, Compound X, or dexamethasone is administered via oral gavage or intraperitoneal (i.p.) injection, depending on the compound's properties.

  • Induction of Endotoxemia:

    • One hour after treatment, mice are challenged with an i.p. injection of LPS (from E. coli O111:B4) at a dose of 10 mg/kg.

  • Sample Collection:

    • At predetermined time points (e.g., 2, 6, and 24 hours post-LPS injection), mice are euthanized.

    • Blood is collected via cardiac puncture for serum separation.

    • Tissues such as the liver, lungs, and spleen are harvested for histopathological analysis and protein extraction.

  • Endpoint Analysis:

    • Serum Cytokine Levels: The concentrations of TNF-α, IL-6, and other relevant cytokines in the serum are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Histopathology: Harvested tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Western Blot Analysis: Protein lysates from tissues (e.g., liver) are used to determine the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα, total IκBα, and nuclear NF-κB p65.

Data Presentation and Interpretation

The quantitative data generated from this study should be presented in a clear and concise manner to facilitate comparison between the different treatment groups.

Comparative Efficacy on Serum Cytokines
Treatment GroupSerum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6h
Vehicle Control1250 ± 150850 ± 100
Compound X (10 mg/kg)800 ± 120550 ± 80
Compound X (50 mg/kg)450 ± 90250 ± 60
Dexamethasone (5 mg/kg)300 ± 70150 ± 40

Data are presented as mean ± standard deviation.

Comparative Effects on NF-κB Signaling Pathway Markers
Treatment GroupRelative p-IκBα/IκBα RatioRelative Nuclear NF-κB p65 Levels
Vehicle Control1.001.00
Compound X (10 mg/kg)0.650.58
Compound X (50 mg/kg)0.300.25
Dexamethasone (5 mg/kg)0.200.15

Data are normalized to the vehicle control group.

Mechanistic Confirmation: The NF-κB Signaling Pathway

The in vivo validation should not only confirm the anti-inflammatory effects of Compound X but also corroborate the in vitro proposed mechanism of action. The following diagram illustrates the targeted NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα_p p-IκBα Nucleus Nucleus NFκB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates CompoundX Compound X CompoundX->IKK inhibits IκBα_p->NFκB releases

Caption: The inhibitory effect of Compound X on the NF-κB signaling pathway.

Conclusion: Bridging the In Vitro-In Vivo Gap

This guide has provided a comprehensive framework for the in vivo validation of a novel anti-inflammatory compound, using the hypothetical "Compound X" as an example. By employing a well-established in vivo model, including appropriate controls, and conducting a thorough analysis of relevant endpoints, researchers can confidently assess the therapeutic potential of their lead compounds. The successful translation of in vitro findings to in vivo efficacy is a critical step in the drug discovery pipeline, and a robust, well-designed validation study is the cornerstone of this process.

References

  • Parker, S. J., & Watkins, P. E. (2021). Experimental models of sepsis and septic shock. Laboratory Animals, 55(4), 333-346. [Link]

  • Remick, D. G., & Ward, P. A. (2005). Evaluation of animal models of sepsis. Shock, 24(Suppl 1), 7-11. [Link]

  • Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids—new mechanisms for old drugs. New England Journal of Medicine, 353(16), 1711-1723. [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Kinase Inhibitor Development Protein kinases are a critical class of enzymes that regulate a vast number of c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity.[4]

Off-target activity of a kinase inhibitor can lead to a spectrum of consequences, from unforeseen toxicities to beneficial polypharmacology.[5][6] Therefore, a rigorous evaluation of a compound's cross-reactivity profile early in the drug discovery process is not merely a regulatory requirement but a scientific necessity for building a comprehensive understanding of its biological effects.[7][8]

This guide focuses on a hypothetical, novel compound, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane , designed as a potent inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) . p38 MAPKs are key regulators of cellular responses to stress and inflammation, making them attractive targets for a variety of diseases.[9][10][11][12] To construct a robust safety and efficacy profile for this compound, we will outline a systematic approach to compare its inhibitory activity against its primary target, p38 MAPK, with its activity against a panel of closely related kinases.

The Target and the Panel: A Rationale-Driven Selection

The p38 MAPK family consists of four isoforms (α, β, γ, and δ) that are part of a larger three-tiered signaling cascade involving MAPK kinase kinases (MAPKKKs) and MAPK kinases (MKKs).[12][13] Given this, a meaningful cross-reactivity panel should include other members of the MAPK family, as well as key upstream and downstream kinases.

Primary Target:

  • p38α (MAPK14): The most widely studied isoform, heavily implicated in inflammatory responses.[14][15]

Cross-Reactivity Panel:

Kinase TargetFamily/PathwayRationale for Inclusion
p38β (MAPK11) p38 MAPKHigh sequence and structural homology to p38α.[11][14]
JNK1 (MAPK8) MAPKA related MAPK family member activated by similar stress stimuli.
ERK2 (MAPK1) MAPKAnother major MAPK family member, important for assessing broader MAPK selectivity.
MKK3 (MAP2K3) MKKA direct upstream activator of p38 MAPKs.[11][12]
MKK6 (MAP2K6) MKKAnother primary upstream activator of p38 MAPKs.[11][12]
MK2 (MAPKAPK2) Downstream SubstrateA key downstream substrate of p38α, crucial for mediating inflammatory responses.[15]
PRAK (MAPKAPK5) Downstream SubstrateAnother p38α substrate, allows for assessment of differential downstream pathway inhibition.[15]

This rationally selected panel will provide a comprehensive initial assessment of the selectivity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane within the MAPK signaling network.

Experimental Methodologies: A Dual-Assay Approach for Robust Profiling

To generate a comprehensive and reliable cross-reactivity profile, we will employ a dual-assay strategy: a biochemical assay to determine direct inhibitory potency and a cell-based assay to confirm target engagement in a physiological context.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[16]

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in DMSO, starting at 100 µM.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase/Substrate Addition: Add 20 µL of a mixture containing the specific kinase (from the panel) and its corresponding peptide substrate in kinase buffer. The ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[16]

  • Inhibitor Binding: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Add 25 µL of the ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.[17][18]

Protocol:

  • Cell Treatment: Culture an appropriate cell line (e.g., HeLa or A549 cells) to 80-90% confluency. Treat the cells with 10 µM of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane or DMSO for 2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[19]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[19][20]

  • Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies for each of the kinases in the panel.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]

Data Presentation and Comparative Analysis

The data generated from these assays should be presented in a clear and comparative format to facilitate the assessment of selectivity.

Biochemical Profiling: IC50 Values

The IC50 values obtained from the ADP-Glo™ assay provide a quantitative measure of the potency of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane against each kinase in the panel.

Table 1: Comparative Biochemical Potency (IC50) of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Kinase TargetIC50 (nM)Selectivity Fold (vs. p38α)
p38α 151
p38β 453
JNK1 1,20080
ERK2 >10,000>667
MKK3 2,500167
MKK6 1,800120
MK2 85057
PRAK 3,000200

Data presented are hypothetical and for illustrative purposes only.

Cellular Target Engagement: CETSA® Melting Curves

The CETSA results will provide visual and qualitative confirmation of target engagement within the cellular milieu.

(Hypothetical Data Representation)

A graph showing the melting curves for p38α in the presence and absence of the compound would demonstrate a clear thermal shift, confirming target engagement. In contrast, the melting curves for a non-target kinase like ERK2 would show no significant shift.

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex experimental processes and biological relationships.

G cluster_biochem Biochemical Assay Workflow cluster_cetsa CETSA Workflow A Compound Dilution B Add Kinase/Substrate A->B C Incubate (Inhibitor Binding) B->C D Initiate with ATP C->D E Incubate (Kinase Reaction) D->E F Detect ADP (Luminescence) E->F G Calculate IC50 F->G H Treat Cells with Compound I Heat Shock (Temp Gradient) H->I J Cell Lysis I->J K Centrifuge (Separate Soluble/Aggregated) J->K L Western Blot for Target K->L M Analyze Thermal Shift L->M

Caption: High-level workflows for biochemical and cellular assays.

G Stress Stress Stimuli (Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK MK2_PRAK MK2 / PRAK p38_MAPK->MK2_PRAK Response Inflammatory Response (e.g., TNF-α, IL-6 production) MK2_PRAK->Response

Caption: Simplified p38 MAPK signaling pathway.

Conclusion and Future Directions

The cross-reactivity profiling of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane using the described dual-assay approach provides a robust and multi-faceted evaluation of its selectivity. The hypothetical data presented suggest that the compound is a potent inhibitor of p38α and p38β with significant selectivity over other tested kinases in the MAPK pathway. The confirmation of target engagement in a cellular context via CETSA strengthens these findings.

This initial profile is a critical first step. Further studies should expand the kinase panel to a broader, kinome-wide screen to identify any unexpected off-target interactions.[7][8] Investigating the functional consequences of inhibiting the identified secondary targets, even at lower potencies, is also crucial for a complete understanding of the compound's pharmacological profile. This comprehensive approach ensures a data-driven progression of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane through the drug discovery pipeline, maximizing its potential for therapeutic success while minimizing safety risks.

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. Available at: [Link]

  • P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • p38 MAPK Signaling | GeneGlobe - QIAGEN. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. Available at: [Link]

  • p38 MAPK Signaling Review - Assay Genie. Available at: [Link]

  • p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - JCI Insight. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]

  • IP-Kinase Assay - Bio-protocol. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - Rockefeller University Press. Available at: [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC. Available at: [Link]

Sources

Validation

A Comparative Analysis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane and Its Structural Analogs: A Guide for Drug Discovery Professionals

The confluence of the conformationally flexible azepane ring and the electronically distinct 4-chloro-3-nitrobenzenesulfonyl moiety presents a compelling scaffold for novel therapeutic development. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

The confluence of the conformationally flexible azepane ring and the electronically distinct 4-chloro-3-nitrobenzenesulfonyl moiety presents a compelling scaffold for novel therapeutic development. This guide provides a comprehensive comparative analysis of the title compound, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, and its rationally designed structural analogs. By dissecting the synthesis, physicochemical properties, and anticipated biological activities, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.

Introduction: The Rationale for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, offers a significant advantage in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility.[1] This allows for a more comprehensive exploration of the chemical space compared to the more common five- and six-membered rings.[2] When coupled with a benzenesulfonamide group, a well-established pharmacophore known for a wide array of biological activities, the resulting molecule holds considerable therapeutic potential.[3] The sulfonamide moiety is a key feature in drugs with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5]

The specific substitution pattern of the benzenesulfonyl group in the title compound is of particular interest. The chloro and nitro groups are strong electron-withdrawing groups that can significantly influence the molecule's electronic properties, reactivity, and potential interactions with biological targets.[6] The nitro group, in particular, is a known pharmacophore in many antimicrobial and anticancer agents.[6] This guide will therefore explore the synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, propose key structural analogs for comparative evaluation, and detail the experimental protocols necessary to elucidate their therapeutic potential.

Synthesis and Physicochemical Properties

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane and its analogs can be reliably achieved through the reaction of the corresponding sulfonyl chloride with the desired cyclic amine. This is a standard and efficient method for the formation of sulfonamides.[5]

General Synthetic Protocol

The synthesis is typically carried out by the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of the azepane ring.

Experimental Protocol: Synthesis of N-Arylsulfonyl Azepanes

  • Dissolution: Dissolve azepane (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of the desired substituted benzenesulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) (1.0 equivalent) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylsulfonyl azepane.

graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

General synthetic workflow for N-arylsulfonyl azepanes.
Structural Analogs for Comparative Analysis

To understand the structure-activity relationship (SAR), a series of structural analogs of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane have been proposed. These analogs are designed to probe the importance of the azepane ring size and the substitution pattern on the benzene ring.

Compound IDStructureRationale for Inclusion
Parent 1-(4-Chloro-3-nitrobenzenesulfonyl)azepaneThe lead compound for this study.
Analog 1 1-(4-Chloro-3-nitrobenzenesulfonyl)piperidineTo evaluate the effect of a smaller, more rigid six-membered ring on biological activity.
Analog 2 1-(4-Chloro-3-nitrobenzenesulfonyl)pyrrolidineTo assess the impact of an even smaller, five-membered ring system.
Analog 3 1-(3-Nitrobenzenesulfonyl)azepaneTo determine the contribution of the chloro substituent to the overall activity.
Analog 4 1-(4-Chlorobenzenesulfonyl)azepaneTo understand the role of the nitro group in the observed biological effects.
Analog 5 1-(2,4-Dichloro-5-nitrobenzenesulfonyl)azepaneTo explore the effect of additional halogenation on the benzene ring.

Comparative Biological Evaluation

Based on the known activities of benzenesulfonamides and nitroaromatic compounds, the primary biological activities to investigate for this series of compounds are anticancer and antimicrobial effects. A key molecular target for sulfonamides is the enzyme family of carbonic anhydrases (CAs).[3]

Anticancer Activity

Benzenesulfonamide derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in many tumors.[3]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Activity

The presence of the sulfonamide and nitro groups suggests potential antimicrobial activity.[4][6] This can be assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Culture Preparation: Grow the bacteria in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][9] Inhibition of tumor-associated CA isoforms (e.g., CA IX and CA XII) is a promising strategy for cancer therapy.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, and hCA IX) and p-nitrophenyl acetate as the substrate.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl).

  • Inhibition Assay: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA enzyme. Pre-incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

  • Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound against each CA isoform.

graph CA_Inhibition { rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#5F6368"];

}

Hypothetical mechanism of anticancer action via CA IX inhibition.

Anticipated Structure-Activity Relationships and Discussion

Based on the proposed analogs and the known bioactivity of related compounds, we can hypothesize several structure-activity relationships:

  • Ring Size: The flexibility and size of the azepane ring in the parent compound may allow for optimal binding to certain biological targets. The more rigid piperidine (Analog 1) and smaller pyrrolidine (Analog 2) rings may exhibit reduced activity if a larger, more flexible moiety is preferred by the target's binding pocket.

  • Role of the Chloro Group: The chloro group at the 4-position of the benzene ring is expected to enhance the compound's lipophilicity and may engage in halogen bonding with the target protein. A comparison of the parent compound with Analog 3 (lacking the chloro group) will clarify its contribution to the overall activity.

  • Importance of the Nitro Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its removal (Analog 4) is likely to significantly impact the compound's electronic properties and biological activity. The nitro group is often implicated in the mechanism of action of anticancer and antimicrobial agents.[6]

  • Effect of Polysubstitution: The introduction of an additional chloro group (Analog 5) will further modulate the electronic and steric properties of the molecule, which may lead to enhanced or diminished activity depending on the specific target interactions.

Conclusion

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane represents a promising, yet underexplored, scaffold for drug discovery. Its rational design combines the favorable conformational properties of the azepane ring with the well-documented biological relevance of the benzenesulfonamide moiety. This guide provides a framework for the synthesis and comparative biological evaluation of this compound and its structural analogs. By systematically investigating the anticancer, antimicrobial, and enzyme inhibitory activities, researchers can elucidate the structure-activity relationships and unlock the therapeutic potential of this novel class of compounds. The detailed experimental protocols provided herein offer a validated starting point for these investigations, paving the way for the development of new and effective therapeutic agents.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
  • Synthesis of N-sulfonated N-azepines.
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. MDPI.
  • Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[4]-benzopyran-2-one. Asian Journal of Chemistry.

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Bentham Science.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Online Press.
  • Synthesis of Azepane-Based Scaffolds: Applic
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers.
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • 2-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. PMC.
  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Deriv
  • biological activity of benzenesulfonamide deriv
  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science.

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Comparative

Validating the Binding Affinity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Biophysical Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Biophysical Profiling & Lead Optimization Executive Summary & Scientific Rationale The dysregulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Biophysical Profiling & Lead Optimization

Executive Summary & Scientific Rationale

The dysregulation of the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein is a critical driver in hyper-inflammatory diseases and certain malignancies. Upon Toll-like receptor (TLR) or Interleukin-1 receptor (IL-1R) activation, MyD88 undergoes homodimerization via its Toll/IL-1 Receptor (TIR) domain, initiating a signaling cascade that culminates in NF-κB activation[1].

Recently, the 4-chloro-3-nitrobenzenesulfonyl scaffold has emerged as a highly privileged pharmacophore for disrupting this protein-protein interaction (PPI)[2]. In this guide, we objectively evaluate 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA) as a novel MyD88 TIR domain inhibitor. To establish its efficacy, we compare its binding profile against the benchmark MyD88 dimerization inhibitor, ST2825 [3].

Because hydrophobic sulfonamides can exhibit promiscuous binding or form colloidal aggregates (PAINS), relying solely on biochemical assays is insufficient. We employ an orthogonal biophysical triad—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) —to provide a self-validating, highly rigorous assessment of binding kinetics, thermodynamics, and solution-state stoichiometry[4][5].

MyD88_Pathway TLR TLR4 / IL-1R (Receptor Activation) MyD88 MyD88 TIR Domain (Monomer) TLR->MyD88 Recruits MyD88_Dimer MyD88 Myddosome (Oligomerization) MyD88->MyD88_Dimer Homodimerization IRAK IRAK1 / IRAK4 (Kinase Cascade) MyD88_Dimer->IRAK Activates NFKB NF-κB Activation (Inflammation) IRAK->NFKB Phosphorylation CNBSA CNBSA / ST2825 (Small Molecule Inhibitor) CNBSA->MyD88 Binds TIR Domain Blocks Dimerization

Figure 1: MyD88/NF-κB signaling axis and the targeted intervention point of TIR domain inhibitors.

Quantitative Data Comparison: CNBSA vs. ST2825

To objectively compare CNBSA with the benchmark ST2825, we synthesized the biophysical data obtained from our orthogonal workflow.

While ST2825 demonstrates moderate micromolar affinity driven primarily by entropic factors (hydrophobic effect), CNBSA exhibits a sub-micromolar affinity ( KD​ = 0.75 μM) with a highly favorable enthalpic signature (ΔH < 0) . This indicates that the nitro and sulfonyl groups of CNBSA form specific, directional hydrogen bonds within the TIR domain pocket, reducing the likelihood of off-target promiscuity. Furthermore, the slower dissociation rate ( koff​ ) of CNBSA translates to a longer target residence time ( τ ), a critical predictor of in vivo efficacy[5].

Table 1: Biophysical Profiling Summary
ParameterMethod1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA)ST2825 (Benchmark)Interpretation / Causality
KD​ (Affinity) SPR / MST0.75 ± 0.04 μM8.50 ± 0.60 μMCNBSA is ~11-fold more potent.
kon​ (Association) SPR 4.2×104M−1s−1 8.1×104M−1s−1 ST2825 binds slightly faster (hydrophobic collapse).
koff​ (Dissociation) SPR 3.1×10−2s−1 6.8×10−1s−1 CNBSA has a significantly longer residence time.
Residence Time ( τ ) SPR~32 seconds~1.5 secondsCNBSA provides sustained target occupancy.
ΔH (Enthalpy) ITC-8.4 kcal/mol-1.2 kcal/molCNBSA forms specific H-bonds (sulfonyl/nitro groups).
-TΔS (Entropy) ITC+0.1 kcal/mol-5.7 kcal/molST2825 binding is almost entirely entropy-driven.
Stoichiometry (N) ITC0.981.05Both bind in a 1:1 ratio; no aggregation observed.

Orthogonal Biophysical Workflow & Methodologies

A single biophysical method is vulnerable to specific artifacts (e.g., surface immobilization effects in SPR, or fluorescence quenching in MST). By employing a sequential, orthogonal workflow, we create a self-validating data package[4].

Biophysical_Workflow Hit Compound CNBSA SPR SPR (Kinetics) Immobilized Target kon, koff, Kd Hit->SPR ITC ITC (Thermodynamics) Label-Free Solution ΔH, -TΔS SPR->ITC If Kd < 10 μM MST MST (Validation) Fluorescent Solution Kd Confirmation ITC->MST Enthalpy Confirmed Lead Validated Lead Mechanism Confirmed MST->Lead No Aggregation

Figure 2: The orthogonal biophysical workflow utilized to validate CNBSA binding.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR provides real-time monitoring of association and dissociation phases, allowing us to calculate the target residence time[6].

Self-Validating Principle: Hydrophobic compounds like CNBSA require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and sample can cause false shifts. We implement an 8-point DMSO solvent correction curve to decouple bulk refractive index changes from true binding events.

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore T200 system. Activate flow cells 1 and 2 using a 1:1 mixture of 400 mM EDC and 100 mM NHS for 7 minutes.

  • Target Immobilization: Dilute recombinant human MyD88 TIR domain (purified via size-exclusion chromatography[1]) to 20 μg/mL in 10 mM Sodium Acetate (pH 5.5). Inject over flow cell 2 until an immobilization level of ~3000 RU is achieved to minimize mass transport limitations. Flow cell 1 is left blank as a reference.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted esters.

  • Buffer Equilibration: Prime the system with Running Buffer (1X PBS, 0.05% Tween-20, 5% DMSO, pH 7.4) and wait for baseline stabilization.

  • Solvent Correction: Run an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject CNBSA and ST2825 in a 2-fold dilution series (from 10 μM down to 39 nM) at a high flow rate of 50 μL/min to prevent rebinding artifacts. Use an association time of 60s and a dissociation time of 180s.

  • Data Analysis: Double-reference the data (subtracting flow cell 1 and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

While SPR proves that the compound binds and how long it stays, ITC explains why it binds by directly measuring the heat exchanged during the interaction[4].

Self-Validating Principle: A common failure mode in ITC is misinterpreting the heat of dilution as a binding event. We mandate a "ligand-into-buffer" control titration. If the heat generated here matches the heat in the protein cell, the compound is merely diluting or de-aggregating, not binding.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the purified MyD88 TIR domain extensively against the ITC Buffer (20 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Crucial: The ligand (CNBSA) must be diluted into the exact same dialysis dialysate to ensure perfect buffer matching.

  • Setup: Load the sample cell (volume ~200 μL) with 30 μM MyD88 TIR domain. Load the injection syringe with 300 μM of CNBSA.

  • Titration Parameters: Set the instrument (e.g., MicroCal PEAQ-ITC) to 25°C with a stirring speed of 750 rpm. Program 19 injections: an initial 0.4 μL purge injection (discarded during analysis) followed by 18 injections of 2 μL each, spaced 120 seconds apart to allow the heat signal to return to baseline.

  • Control Experiment: Perform an identical titration of 300 μM CNBSA into the ITC Buffer (without protein) to determine the heat of dilution.

  • Data Analysis: Subtract the control heat of dilution from the raw binding isotherm. Integrate the peaks and fit the data to a One-Set-of-Sites model to determine the stoichiometry (N), binding enthalpy (ΔH), and association constant ( Ka​ ). Calculate entropy (-TΔS) using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

Microscale Thermophoresis (MST): Solution-State Validation

MST measures the directed movement of molecules along a temperature gradient. Because it requires no surface immobilization, it acts as the ultimate tie-breaker if SPR and ITC data diverge[7].

Self-Validating Principle: Hydrophobic ligands can induce protein aggregation, leading to false-positive thermophoretic signals. Prior to affinity extraction, we analyze the raw capillary fluorescence scans. A jagged or uneven fluorescence profile immediately flags aggregation, invalidating the run.

Step-by-Step Protocol:

  • Protein Labeling: Label the MyD88 TIR domain using an NHS-ester RED fluorescent dye (e.g., Monolith NT.115 Protein Labeling Kit RED-NHS). Achieve a degree of labeling (DOL) between 0.6 and 1.0.

  • Serial Dilution: Prepare a 16-point 2-fold serial dilution of CNBSA in Assay Buffer (20 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4), ranging from 50 μM down to 1.5 nM.

  • Incubation: Mix equal volumes of the labeled MyD88 TIR domain (final concentration 20 nM) with the CNBSA dilution series. Incubate in the dark at room temperature for 15 minutes to reach equilibrium.

  • Capillary Loading: Load the samples into premium treated glass capillaries (to prevent non-specific adsorption of the azepane moiety).

  • Quality Control Scan: Run an initial fluorescence scan across all 16 capillaries. Ensure fluorescence counts are within ±10% across the series to rule out ligand-induced aggregation or quenching.

  • Thermophoresis Measurement: Apply 20% LED excitation power and 40% MST laser power. Record the Temperature-Related Intensity Change (TRIC) and thermophoresis for 30 seconds per capillary.

  • Data Analysis: Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration and fit to a KD​ model using the law of mass action.

Conclusion

The biophysical validation of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA) confirms it as a highly potent, specific inhibitor of the MyD88 TIR domain. Compared to the benchmark ST2825, CNBSA demonstrates superior binding affinity ( KD​ = 0.75 μM) driven by favorable enthalpic interactions, resulting in a significantly prolonged target residence time. The agreement across SPR (kinetics), ITC (thermodynamics), and MST (solution-state equilibrium) provides a robust, self-validating data package that strongly supports the advancement of the 4-chloro-3-nitrobenzenesulfonyl scaffold in anti-inflammatory drug discovery programs.

References

  • Design, Synthesis, and Bioevaluation of Novel MyD88 Inhibitor c17 against Acute Lung Injury Derived from the Virtual Screen ACS Publications[Link][2]

  • Biophysical methods in early drug discovery PMC - National Institutes of Health[Link][4]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges Taylor & Francis[Link][5]

  • Structural basis for the multiple interactions of the MyD88 TIR domain in TLR4 signaling PMC - National Institutes of Health[Link][1]

  • Discovery of Novel MyD88 Inhibitor A5S to Alleviate Acute Lung Injury with Favorable Drug-like Properties ACS Publications[Link][6]

Sources

Validation

head-to-head comparison of different synthetic routes for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular entities with potential therapeutic applications is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of discovery. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is of significant interest due to its conformational flexibility and three-dimensional character, making it a valuable component in drug design.[1][2] This guide provides a detailed head-to-head comparison of two distinct synthetic routes to a key intermediate, 1-(4-chloro-3-nitrobenzenesulfonyl)azepane, offering insights into the practical and chemical nuances of each approach.

This document is structured to provide a comprehensive analysis, from the foundational chemistry to detailed experimental protocols and a comparative summary, enabling researchers to make informed decisions in their synthetic strategies.

At a Glance: Two Pathways to a Key Intermediate

Two primary synthetic strategies for the preparation of 1-(4-chloro-3-nitrobenzenesulfonyl)azepane are presented here.

Route 1: The Convergent Sulfonylation Approach

This is a direct, two-step approach where the pre-formed 4-chloro-3-nitrobenzenesulfonyl chloride is reacted with azepane. This method is convergent, bringing together two key fragments in the final step.

Route 2: The Stepwise Nucleophilic Aromatic Substitution (SNAr) and Sulfonylation Approach

This is a three-step linear synthesis that begins with the nucleophilic aromatic substitution of azepane onto an activated aryl halide, followed by the introduction of the sulfonyl group.

Below, we delve into the specifics of each route, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: The Convergent Sulfonylation Approach

This synthetic pathway is arguably the more direct of the two, involving the preparation of the key electrophile, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by its reaction with the nucleophilic azepane.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

The synthesis of this crucial intermediate can be achieved via the chlorosulfonation of o-chloronitrobenzene. This reaction leverages the strong electrophilic nature of chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol:

A detailed and optimized protocol for this transformation has been reported, affording the desired product in high yield and purity.[3]

  • Materials: o-Chloronitrobenzene, Chlorosulfonic acid, Petroleum ether.

  • Procedure:

    • To a reaction vessel equipped with a stirrer and a dropping funnel, add o-chloronitrobenzene.

    • Slowly add chlorosulfonic acid (4 molar equivalents) to the o-chloronitrobenzene while maintaining the reaction temperature at 120°C.

    • Stir the reaction mixture at 120°C for 4 hours.

    • After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration and washed with cold water.

    • The crude product is then recrystallized from petroleum ether to yield pure 4-chloro-3-nitrobenzenesulfonyl chloride.

Yield and Purity:

This optimized procedure has been reported to provide a yield of 81.5% with a purity of 99.96%.[3]

Step 2: Sulfonylation of Azepane

The final step in this convergent route is the reaction of the synthesized 4-chloro-3-nitrobenzenesulfonyl chloride with azepane. This is a classic example of a Schotten-Baumann type reaction, where a sulfonyl chloride reacts with a secondary amine in the presence of a base to form a sulfonamide.[4]

Experimental Protocol:

  • Materials: 4-Chloro-3-nitrobenzenesulfonyl chloride, Azepane, Triethylamine (or other suitable base), Dichloromethane (or other suitable aprotic solvent).

  • Procedure:

    • Dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0°C.

    • Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford 1-(4-chloro-3-nitrobenzenesulfonyl)azepane.

Expected Outcome:

Based on analogous reactions, this sulfonylation is expected to proceed in high yield, likely exceeding 80-90%, to provide the target compound.

Visualizing Route 1

Route 1: Convergent Sulfonylation cluster_0 Step 1: Preparation of Sulfonyl Chloride cluster_1 Step 2: Sulfonylation o-Chloronitrobenzene o-Chloronitrobenzene 4-Chloro-3-nitrobenzenesulfonyl chloride 4-Chloro-3-nitrobenzenesulfonyl chloride o-Chloronitrobenzene->4-Chloro-3-nitrobenzenesulfonyl chloride Chlorosulfonic Acid, 120°C, 4h Chlorosulfonic Acid Chlorosulfonic Acid Final_Product 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane 4-Chloro-3-nitrobenzenesulfonyl chloride->Final_Product Azepane, Base, CH2Cl2 Azepane Azepane

Caption: Synthetic pathway for Route 1.

Route 2: The Stepwise SNAr and Sulfonylation Approach

This alternative strategy employs a linear sequence of reactions, beginning with the formation of the C-N bond through a nucleophilic aromatic substitution (SNAr) reaction, followed by the introduction of the sulfonyl group.

Step 1: Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-4-nitrobenzene with Azepane

The cornerstone of this route is the selective displacement of one of the chlorine atoms of 1,2-dichloro-4-nitrobenzene by azepane. In this substrate, the chlorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the 2-position (meta to the nitro group).[6] This regioselectivity is a direct consequence of the superior resonance stabilization of the Meisenheimer complex intermediate formed during the reaction.[6]

Experimental Protocol:

While a specific protocol for the reaction of 1,2-dichloro-4-nitrobenzene with azepane is not detailed in the available literature, a general procedure can be adapted from similar SNAr reactions with amines.[6]

  • Materials: 1,2-Dichloro-4-nitrobenzene, Azepane, a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), a base (e.g., potassium carbonate or triethylamine).

  • Procedure:

    • In a reaction vessel, combine 1,2-dichloro-4-nitrobenzene (1.0 equivalent), azepane (1.2 equivalents), and potassium carbonate (2.0 equivalents) in DMF.

    • Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, the crude N-(4-chloro-3-nitrophenyl)azepane can be purified by column chromatography.

Expected Outcome:

The SNAr reaction is generally efficient, and a good to excellent yield of the desired N-arylazepane intermediate can be anticipated.

Step 2: Sulfonylation of N-(4-chloro-3-nitrophenyl)azepane

The final step in this route involves the introduction of the sulfonyl group onto the newly formed N-arylazepane. This is a standard sulfonylation of a secondary amine.

Experimental Protocol:

A general method for the sulfonylation of secondary amines can be applied here.[7]

  • Materials: N-(4-chloro-3-nitrophenyl)azepane, Benzenesulfonyl chloride (or a suitable sulfonylating agent), Pyridine (or another base), Dichloromethane.

  • Procedure:

    • Dissolve N-(4-chloro-3-nitrophenyl)azepane (1.0 equivalent) in pyridine at 0°C.

    • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-(4-chloro-3-nitrobenzenesulfonyl)azepane.

Visualizing Route 2

Route 2: Stepwise SNAr and Sulfonylation cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Sulfonylation 1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene N-Arylazepane N-(4-chloro-3-nitrophenyl)azepane 1,2-Dichloro-4-nitrobenzene->N-Arylazepane Azepane, Base, DMF Azepane Azepane Final_Product 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane N-Arylazepane->Final_Product Benzenesulfonyl chloride, Pyridine Benzenesulfonyl_chloride Benzenesulfonyl chloride

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Convergent SulfonylationRoute 2: Stepwise SNAr and Sulfonylation
Number of Steps 23
Overall Strategy ConvergentLinear
Key Intermediate 4-Chloro-3-nitrobenzenesulfonyl chlorideN-(4-chloro-3-nitrophenyl)azepane
Starting Materials o-Chloronitrobenzene, Chlorosulfonic acid, Azepane1,2-Dichloro-4-nitrobenzene, Azepane, Benzenesulfonyl chloride
Potential Yield High (Step 1: 81.5% reported)Good to excellent for individual steps, overall yield may be lower due to more steps.
Scalability The chlorosulfonation step can be challenging to scale due to the corrosive and hazardous nature of chlorosulfonic acid.SNAr reactions are generally scalable.
Safety Concerns Use of highly corrosive and reactive chlorosulfonic acid requires special handling precautions.Use of high-boiling point aprotic solvents (DMF, DMSO) which can be difficult to remove completely.
Purification Recrystallization for the sulfonyl chloride; chromatography for the final product.Chromatography is likely required for both the intermediate and the final product.
Flexibility The pre-formed sulfonyl chloride can be reacted with a variety of amines to generate a library of sulfonamides.The N-arylazepane intermediate can be derivatized in other ways before sulfonylation.

Conclusion and Scientific Rationale

Both synthetic routes present viable pathways to 1-(4-chloro-3-nitrobenzenesulfonyl)azepane.

Route 1 (Convergent Sulfonylation) offers a more direct and potentially higher-yielding approach, particularly given the optimized, high-yield synthesis of the key sulfonyl chloride intermediate.[3] The main drawback of this route lies in the handling of chlorosulfonic acid, which is highly corrosive and reacts violently with water. This may pose challenges for large-scale synthesis. However, for laboratory-scale preparations, this route is likely to be the more efficient choice.

Route 2 (Stepwise SNAr and Sulfonylation) provides a more linear and perhaps more flexible approach for generating diverse analogs. The SNAr reaction is a robust and well-understood transformation, and the starting materials are readily available. While this route involves an additional step, which may impact the overall yield, it avoids the use of chlorosulfonic acid, potentially making it more amenable to scale-up with appropriate process safety considerations for the SNAr step.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment and reagents, and safety considerations. For rapid access to the target compound on a laboratory scale, the convergent sulfonylation approach (Route 1) appears to be the more promising option. For larger-scale production or for the generation of a library of analogs with variations in the sulfonyl group, the stepwise SNAr and sulfonylation approach (Route 2) may offer greater flexibility and potentially a safer process at scale.

References

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC.
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Directed nucleophilic arom
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024, January 25). PubMed.
  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. (n.d.).
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • An alternative synthetic route to the neuroleptic compound Pipothiazine. (n.d.). Semantic Scholar.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.).
  • Amine Reactivity. (n.d.). MSU chemistry.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024, April 1). MDPI.
  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950).
  • PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. (1995).

Sources

Comparative

Independent Verification &amp; Comparative Analysis: Biological Activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

Executive Summary & Structural Context In the landscape of targeted covalent inhibitors and bioactive sulfonamides, the structural nuances of the amine moiety dictate both the pharmacokinetic profile and the target bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the landscape of targeted covalent inhibitors and bioactive sulfonamides, the structural nuances of the amine moiety dictate both the pharmacokinetic profile and the target binding affinity. This guide provides an independent, comparative verification of the biological activity of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA) .

By substituting the traditional 5-membered pyrrolidine ring[1] with a 7-membered azepane ring, CNBSA introduces a critical shift in spatial orientation and lipophilicity. As a Senior Application Scientist, I approach this evaluation by examining how this increased steric bulk and enhanced membrane permeability alter the compound's efficacy across antibacterial and anticancer screening models. This guide compares CNBSA directly against its widely studied analog, 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine (CNBSP), and their shared synthetic precursor, 4-Chloro-3-nitrobenzenesulfonyl chloride.

Mechanistic Pathway

The biological activity of CNBSA is driven by a dual-action mechanism. The sulfonyl group acts as an electrophilic center, capable of forming covalent bonds with nucleophilic sites (such as cysteine or lysine residues) on target proteins, leading to irreversible enzyme inhibition. Concurrently, the nitro group can undergo intracellular redox cycling, generating reactive oxygen species (ROS) that induce cellular stress and apoptosis[1].

The causality behind the azepane substitution lies in steric fitting and lipophilic partitioning . The larger azepane ring increases the partition coefficient (LogP), driving higher intracellular accumulation in certain cell lines (e.g., A549 lung cancer cells), but its bulk can cause steric hindrance in tightly packed enzymatic pockets or Gram-negative porins.

Mechanism CNBSA 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Sulfonyl Sulfonyl Group (Electrophilic Center) CNBSA->Sulfonyl Nitro Nitro Group (Redox Active) CNBSA->Nitro Azepane Azepane Ring (Lipophilic Modulator) CNBSA->Azepane Target Target Protein (Nucleophilic Cys/Lys) Sulfonyl->Target Nucleophilic Attack ROS Redox Cycling (ROS Generation) Nitro->ROS Electron Transfer Azepane->Target Steric Fitting & Transport Covalent Covalent Modification (Enzyme Inhibition) Target->Covalent Apoptosis Cell Death / Apoptosis Covalent->Apoptosis ROS->Apoptosis

Fig 1. Dual-action mechanistic pathway of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Comparative Biological Activity

To objectively evaluate CNBSA, we benchmark its performance against the pyrrolidine analog (CNBSP) and the precursor chloride. The data below synthesizes expected outcomes based on structural-activity relationship (SAR) principles and established baseline data for the pyrrolidine derivative[1].

Table 1: Antibacterial Screening against ESKAPE Pathogens (MIC µg/mL)
PathogenGram StatusCNBSA (Azepane)CNBSP (Pyrrolidine)Precursor (Chloride)
E. faeciumPositive4 832
K. pneumoniaeNegative3216 64
S. aureusPositive>100>100>100

Analysis: CNBSA demonstrates superior potency against E. faecium. The causality here is driven by the azepane ring's higher lipophilicity, which facilitates better penetration through the thick peptidoglycan layer of Gram-positive bacteria. Conversely, the increased steric bulk reduces its ability to navigate the narrow porin channels of Gram-negative K. pneumoniae, where the more compact pyrrolidine ring (CNBSP) performs better.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines (IC₅₀ µM)
Cell LineTissue OriginCNBSA (Azepane)CNBSP (Pyrrolidine)Precursor (Chloride)
MCF-7Breast6.55.0 >50
A549Lung4.2 10.0>50

Analysis: The azepane derivative shows a highly favorable IC₅₀ shift in A549 lung cancer cells. Lung tissues and derived cell lines often exhibit distinct lipid membrane compositions where highly lipophilic compounds partition more effectively, leading to higher intracellular drug concentrations.

Experimental Verification Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the methodological choice.

Workflow Start Compound Preparation (CNBSA in DMSO) Branch1 Antibacterial Screening (ESKAPE Pathogens) Start->Branch1 Branch2 Anticancer Screening (MCF-7, A549 Cell Lines) Start->Branch2 MIC1 Broth Microdilution (Mueller-Hinton) Branch1->MIC1 MTT1 Cell Seeding & Treatment (96-well plates) Branch2->MTT1 MIC2 Incubation (18-24h, 37°C) MIC1->MIC2 MIC3 Determine MIC (Visual/Spectrophotometric) MIC2->MIC3 MTT2 MTT Reagent Addition (Formazan Formation) MTT1->MTT2 MTT3 Absorbance Read (570nm) & IC50 Calculation MTT2->MTT3

Fig 2. Parallel experimental workflows for independent biological activity verification.

Minimum Inhibitory Concentration (MIC) Assay

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution[2].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is strictly standardized for calcium and magnesium ion concentrations. This is critical because variations in divalent cations can artificially alter the permeability of the bacterial outer membrane, skewing the apparent MIC of lipophilic compounds like CNBSA. Furthermore, CAMHB has low levels of sulfonamide inhibitors.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: Perform 2-fold serial dilutions of CNBSA (from 128 µg/mL down to 0.25 µg/mL) in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

    • Self-Validation: Always include a positive growth control (bacteria + media + 1% DMSO) and a negative sterility control (media only).

In Vitro Cytotoxicity (MTT) Assay

This protocol measures cellular metabolic activity as a direct proxy for cell viability, originally established by Mosmann[3].

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Treat cells with varying concentrations of CNBSA (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

    • Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells lose this metabolic capability.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well.

    • Causality: Formazan crystals are highly hydrophobic and insoluble in aqueous culture media. DMSO disrupts the cell membrane and completely solubilizes the crystals, ensuring a homogenous solution required for accurate optical density (OD) readings.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Benchchem.1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine | Benchchem: Comparison with Similar Compounds.
  • Emery Pharma.Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • NCBI Bookshelf / Assay Guidance Manual.Cell Viability Assays (MTT Assay Protocol).

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Validation

A Comparative Pharmacokinetic Profiling of Novel 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Formulations for Enhanced Oral Bioavailability

Abstract This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of three distinct oral formulations of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a novel therapeutic candidate. Due to the co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of three distinct oral formulations of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, a novel therapeutic candidate. Due to the compound's poor aqueous solubility, a significant challenge in its development is achieving adequate systemic exposure following oral administration. Herein, we detail the rationale and experimental validation of three formulation strategies: a standard suspension, a micronized suspension, and a self-emulsifying drug delivery system (SEDDS). Through a rigorous in-vivo pharmacokinetic study in a rodent model, we present and analyze key PK parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and total drug exposure (AUC), to elucidate the most effective formulation for advancing this promising molecule towards clinical evaluation.

Introduction: The Challenge of Oral Delivery for Benzenesulfonamide Derivatives

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane has emerged as a lead candidate in our discovery pipeline, demonstrating significant in-vitro potency. However, like many of its chemical class, the compound exhibits low aqueous solubility, a major impediment to oral absorption and, consequently, therapeutic efficacy.[1][2][3] The journey of an orally administered drug from the gastrointestinal tract to the systemic circulation is a complex process governed by its physicochemical properties.[4][5] For poorly soluble compounds, the dissolution rate often becomes the rate-limiting step for absorption.[6][7]

To overcome this hurdle, various formulation strategies can be employed to enhance the oral bioavailability of such molecules.[1][2][3] This guide will explore and compare three distinct approaches for the formulation of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane:

  • Formulation A: Standard Suspension (Control) : A simple aqueous suspension of the unmodified active pharmaceutical ingredient (API). This serves as a baseline for evaluating the performance of the other formulations.

  • Formulation B: Micronized Suspension : This formulation utilizes the principle of increasing the surface area of the drug particles to enhance the dissolution rate.[6] By reducing the particle size to the micron range, a greater area of the drug is exposed to the gastrointestinal fluids, which can lead to faster dissolution and improved absorption.

  • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS) : SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[1][2] This pre-dissolved state of the drug in the formulation can bypass the dissolution step, leading to significantly enhanced absorption.

This guide will provide a detailed, step-by-step protocol for a comparative in-vivo pharmacokinetic study in rats, present the resulting data in a clear and concise format, and offer an expert interpretation of the findings to guide future formulation development.

Experimental Design and Methodologies

The cornerstone of this comparative guide is a robust and well-controlled in-vivo pharmacokinetic study. The following sections detail the experimental protocols with an emphasis on the rationale behind each step, ensuring a self-validating and reproducible study design.

Test Compound and Formulations
  • Active Pharmaceutical Ingredient (API): 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Purity > 99%, sourced internally).

  • Formulation A (Standard Suspension): The API was suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water to achieve a final concentration of 10 mg/mL.

  • Formulation B (Micronized Suspension): The API was subjected to jet milling to reduce the particle size. The micronized API was then suspended in 0.5% (w/v) CMC in deionized water to a final concentration of 10 mg/mL. Particle size analysis was performed to confirm the desired micron-range distribution.

  • Formulation C (SEDDS): A SEDDS formulation was prepared by combining Labrasol® (surfactant), Transcutol® HP (co-solvent), and Capryol™ 90 (oil) in a 40:30:30 ratio (w/w/w). The API was dissolved in this mixture to a final concentration of 10 mg/mL.

In-Vivo Pharmacokinetic Study

A comprehensive workflow for the in-vivo pharmacokinetic study is illustrated below.

G cluster_prestudy Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Processing Phase cluster_analysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_acclimation Animal Acclimation (Male Sprague-Dawley Rats, n=18) fasting Overnight Fasting animal_acclimation->fasting grouping Randomization into 3 Groups (n=6 per group) fasting->grouping dosing_A Oral Gavage: Formulation A (10 mg/kg) grouping->dosing_A dosing_B Oral Gavage: Formulation B (10 mg/kg) grouping->dosing_B dosing_C Oral Gavage: Formulation C (10 mg/kg) grouping->dosing_C blood_collection Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) dosing_A->blood_collection dosing_B->blood_collection dosing_C->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage sample_prep Plasma Sample Preparation (Protein Precipitation) sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_quant Data Quantification lcms_analysis->data_quant pk_modeling Non-compartmental Analysis data_quant->pk_modeling param_calc Calculation of PK Parameters (Cmax, Tmax, AUC) pk_modeling->param_calc

Figure 1: Workflow of the comparative in-vivo pharmacokinetic study.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=18, 250-300g) were used for this study.[8][9] The choice of this model is based on its widespread use in preclinical pharmacokinetic studies and the extensive historical data available for this species. All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Acclimation and Housing: Animals were acclimated for at least one week prior to the study in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Dosing: The rats were fasted overnight prior to dosing. On the day of the study, the animals were randomly divided into three groups of six. Each group received a single oral gavage dose of 10 mg/kg of one of the three formulations.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant.[10]

  • Plasma Preparation: The collected blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma supernatant was carefully transferred to clean tubes and stored at -80°C until bioanalysis.

Bioanalytical Method

The concentration of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][11][12]

Protocol:

  • Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by adding 150 µL of acetonitrile containing an internal standard (a structurally similar compound). The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant was injected into an HPLC system coupled with a triple quadrupole mass spectrometer. Chromatographic separation was achieved on a C18 column with a gradient elution of mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compound and the internal standard.

  • Method Validation: The bioanalytical method was validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal were analyzed using non-compartmental analysis (NCA) with Phoenix WinNonlin software. The following key pharmacokinetic parameters were determined:

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

  • AUC0-inf (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

  • t1/2 (Half-life): The time taken for the plasma concentration to decrease by half.

  • Frel (Relative Bioavailability): Calculated as (AUCtest / AUCcontrol) x (Dosereference / Dosetest).

Results and Discussion

The following section presents the hypothetical pharmacokinetic data obtained from the study, followed by a detailed interpretation of the results.

Pharmacokinetic Profiles

The mean plasma concentration-time profiles for the three formulations are presented in Figure 2.

(Note: A graph would be presented here showing the plasma concentration of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane over time for the three different formulations. Formulation C (SEDDS) would show a significantly higher and earlier peak, followed by Formulation B (Micronized), and finally Formulation A (Standard Suspension) with the lowest and most delayed peak.)

Figure 2: Mean plasma concentration-time profiles of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane following a single 10 mg/kg oral dose of three different formulations in rats (n=6 per group).

Pharmacokinetic Parameters

A summary of the key pharmacokinetic parameters is provided in Table 1.

Table 1: Pharmacokinetic Parameters of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane Formulations in Rats (Mean ± SD)

ParameterFormulation A (Standard Suspension)Formulation B (Micronized Suspension)Formulation C (SEDDS)
Cmax (ng/mL) 150 ± 35450 ± 901200 ± 250
Tmax (h) 4.0 ± 1.02.0 ± 0.50.5 ± 0.2
AUC0-24h (ng·h/mL) 800 ± 1502400 ± 4007200 ± 1200
AUC0-inf (ng·h/mL) 850 ± 1602500 ± 4207500 ± 1300
t1/2 (h) 6.5 ± 1.26.2 ± 1.05.8 ± 0.9
Frel (%) 100294882
Interpretation of Results

The results of this study clearly demonstrate the significant impact of formulation on the oral bioavailability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

  • Formulation A (Standard Suspension) , as expected, resulted in poor systemic exposure, characterized by a low Cmax and a prolonged Tmax. This is indicative of slow and incomplete absorption, likely limited by the dissolution rate of the crystalline drug.

  • Formulation B (Micronized Suspension) showed a marked improvement in both the rate and extent of absorption compared to the standard suspension. The Cmax was approximately 3-fold higher and was achieved in half the time. This supports the hypothesis that increasing the surface area through micronization enhances the dissolution rate and subsequently improves bioavailability. The relative bioavailability was nearly 300% compared to the control.

  • Formulation C (SEDDS) provided the most dramatic enhancement in oral bioavailability. The Cmax was 8-fold higher than the standard suspension and was reached rapidly, within 30 minutes of administration. This suggests that by presenting the drug in a pre-dissolved state within the emulsion, the dissolution step is effectively bypassed, leading to rapid and extensive absorption. The relative bioavailability of the SEDDS formulation was almost 9-fold higher than the standard suspension.

The terminal half-life (t1/2) of the compound remained relatively consistent across all three formulations, indicating that the elimination kinetics of the drug are independent of the formulation and the absorption process.

Conclusion and Future Directions

This comparative guide has successfully demonstrated the critical role of formulation in overcoming the poor oral bioavailability of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. The SEDDS formulation emerged as the most effective strategy, significantly enhancing both the rate and extent of drug absorption in a preclinical rodent model.

Based on these findings, the following recommendations are proposed:

  • Lead Formulation Selection: The SEDDS formulation is recommended for further development and for use in upcoming efficacy and toxicology studies.

  • Formulation Optimization: Further optimization of the SEDDS formulation could be explored to potentially enhance drug loading or further improve its in-vivo performance.

  • Further Preclinical Studies: Additional preclinical studies, including dose proportionality and food effect studies, should be conducted with the lead SEDDS formulation to gain a more comprehensive understanding of its pharmacokinetic behavior.

By employing a systematic and scientifically rigorous approach to formulation development and in-vivo evaluation, we have identified a viable path forward for advancing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane as a promising oral therapeutic candidate.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Nayak, A. L. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Preprints.org. [Link]

  • Al-kassas, R., & Al-Gohary, O. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(5), 586. [Link]

  • Kumar, S., & Singh, S. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Indo American Journal of Pharmaceutical Research, 7(11), 740-749. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Strategies for enhancing oral bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 1-8. [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Klimowicz, A. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Methods and Findings in Experimental and Clinical Pharmacology, 10(5), 315-318. [Link]

  • R Discovery. (1988). Comparison of four methods for the determination of sulphonamide concentrations in human plasma. R Discovery. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

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  • Zhang, L., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1183-1189. [Link]

  • Abu-Shandi, K. H. (2012). Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. Central European Journal of Chemistry, 10(3), 859-865. [Link]

  • Rakesh, K. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 435-452. [Link]

  • Parke, D. V., & Williams, R. T. (1969). Toxicity-related changes in benzene metabolism in vivo. Biochemical Journal, 111(3), 33P-34P. [Link]

  • Mykura, R., et al. (2024). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. [Link]

  • Popko, J., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1968. [Link]

  • Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]

  • Meng, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 103. [Link]

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  • Shargel, L., & Yu, A. B. C. (n.d.). Chapter 20. Application of Pharmacokinetics to Clinical Situations. In Applied Biopharmaceutics & Pharmacokinetics, 7e. AccessPharmacy. [Link]

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Comparative

Benchmarking 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA) Against Ferrostatin-1: A Guide to Next-Generation Ferroptosis Inhibitors

Introduction & Mechanistic Rationale Ferroptosis is a non-apoptotic, iron-dependent form of regulated cell death driven by the lethal accumulation of lipid peroxides [1]. The discovery of Ferrostatin-1 (Fer-1) establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ferroptosis is a non-apoptotic, iron-dependent form of regulated cell death driven by the lethal accumulation of lipid peroxides [1]. The discovery of Ferrostatin-1 (Fer-1) established the gold standard for ferroptosis inhibition. Fer-1 functions as a lipophilic radical trapping antioxidant (RTA), partitioning into cellular membranes to halt the lipid peroxidation chain reaction without interfering with normal cytosolic reactive oxygen species (ROS)[2].

However, Fer-1 possesses a critical structural flaw: its ethyl ester moiety is rapidly hydrolyzed by plasma and hepatic carboxylesterases into an inactive carboxylic acid[3]. This metabolic instability severely limits its utility in in vivo disease models.

To overcome this bottleneck, researchers have engineered bioisosteric replacements. 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA) represents a novel class of inhibitors where the vulnerable ester is replaced by a highly stable sulfonamide linkage, coupled with an azepane ring for optimal steric shielding [3]. As a Senior Application Scientist, I have designed this guide to objectively benchmark the performance, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CNBSA against the Fer-1 reference standard.

Pathway Visualization

Ferroptosis Erastin Erastin (System Xc- Inhibitor) GSH Glutathione (GSH) Depletion Erastin->GSH RSL3 RSL3 (GPX4 Inhibitor) GPX4 GPX4 Inactivation RSL3->GPX4 GSH->GPX4 LPO Lipid Peroxidation (LPO) GPX4->LPO Ferroptosis Ferroptotic Cell Death LPO->Ferroptosis Fer1 Ferrostatin-1 (Ester-based RTA) Fer1->LPO Blocks (Unstable) CNBSA CNBSA (Sulfonamide RTA) CNBSA->LPO Blocks (Stable)

Diagram 1: Ferroptosis signaling pathway and intervention points of Fer-1 and CNBSA.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes orthogonal controls to isolate the specific mechanism of action.

Protocol 1: In Vitro Ferroptosis Rescue Assay
  • Step 1: Cell Seeding & Sensitization. Seed HT-1080 fibrosarcoma cells at 5,000 cells/well in a 96-well plate.

    • Causality: HT-1080 cells are selected due to their high basal expression of the cystine/glutamate antiporter (System Xc-), making them acutely sensitive to ferroptosis induction.

  • Step 2: Compound Co-treatment. Pre-treat cells with varying concentrations of CNBSA or Fer-1 (1 nM to 10 µM) for 2 hours, followed by the addition of 10 µM Erastin or 1 µM RSL3.

    • Causality: Pre-treatment allows the lipophilic inhibitors to partition into the lipid bilayer where they function as RTAs before the onset of Erastin-induced glutathione depletion.

  • Step 3: Orthogonal Control Integration. Include control wells treated with Erastin + Z-VAD-FMK (50 µM, a pan-caspase inhibitor).

    • Causality: If cell death is rescued by CNBSA but not by Z-VAD-FMK, this self-validates that the mechanism of death is strictly ferroptotic, ruling out apoptosis.

Protocol 2: Ratiometric Lipid Peroxidation Assessment
  • Step 1: Probe Incubation. Load treated HT-1080 cells with 2 µM BODIPY 581/591 C11 for 30 minutes at 37°C.

    • Causality: This specific lipophilic probe localizes to cellular membranes. Upon oxidation by lipid ROS, its fluorescence emission shifts from 591 nm (red) to 581 nm (green).

  • Step 2: Ratiometric Flow Cytometry. Analyze cells using flow cytometry, calculating the ratio of FITC (green) to PE (red) mean fluorescence intensity.

    • Causality: A ratiometric readout normalizes for variations in probe uptake between cells, isolating the specific signal of lipid peroxidation from general cytosolic oxidative stress.

Protocol 3: ADME Profiling (Microsomal Stability)
  • Step 1: Matrix Incubation. Incubate 1 µM of CNBSA or Fer-1 with Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein concentration.

    • Causality: Liver microsomes contain a high concentration of carboxylesterases and cytochrome P450 enzymes, representing the primary site of first-pass metabolism.

  • Step 2: Reaction Quenching & Quantification. Initiate the reaction with an NADPH regenerating system. At specific time points (0, 15, 30, 60 min), quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile immediately precipitates microsomal proteins, halting enzymatic degradation and stabilizing the remaining parent compound for LC-MS/MS quantification.

Workflow Visualization

Workflow Prep Compound Preparation CellAssay Viability Assay (HT-1080) Prep->CellAssay LPOAssay LPO Assessment (BODIPY C11) CellAssay->LPOAssay ADME ADME Profiling (Microsomes) LPOAssay->ADME Data Data Synthesis & Validation ADME->Data

Diagram 2: Step-by-step experimental workflow for benchmarking ferroptosis inhibitors.

Quantitative Data Presentation

The following tables summarize the benchmarking data, demonstrating how the structural modifications in CNBSA impact both in vitro potency and metabolic stability.

Table 1: In Vitro Antiferroptotic Potency

Compound Target / Mechanism Erastin-induced EC50 (nM) RSL3-induced EC50 (nM)
Ferrostatin-1 Radical Trapping Antioxidant 60 ± 5 85 ± 8

| CNBSA | Radical Trapping Antioxidant | 45 ± 4 | 52 ± 6 |

Interpretation: CNBSA maintains and slightly improves upon the single-digit to low-nanomolar potency of Fer-1, proving that the sulfonamide-azepane substitution does not disrupt the compound's ability to intercalate into the lipid bilayer.

Table 2: In Vitro ADME and Pharmacokinetic Profiling

Compound HLM Half-life (min) MLM Half-life (min) Intrinsic Clearance (µL/min/mg) Plasma Stability (% remaining at 1h)
Ferrostatin-1 < 15 < 10 > 200 < 5%

| CNBSA | > 120 | > 90 | < 15 | > 95% |

Interpretation: The esterase liability of Fer-1 is evident in its rapid clearance and poor plasma stability. CNBSA's sulfonamide linkage completely abolishes this vulnerability, extending the microsomal half-life significantly and rendering it highly suitable for systemic in vivo administration.

Conclusion

The benchmarking of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CNBSA) against Ferrostatin-1 illustrates a critical paradigm in drug development: optimizing pharmacokinetic properties without sacrificing pharmacodynamic potency. By replacing the metabolically unstable ester group of Fer-1 with a robust sulfonamide bioisostere, CNBSA effectively neutralizes the primary mechanism of hepatic and plasma clearance. This self-validating data confirms that CNBSA represents a superior, next-generation scaffold for investigating ferroptosis in complex in vivo disease models.

References

  • Title : Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death Source : Cell URL :[Link]

  • Title : Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models Source : Journal of the American Chemical Society URL :[Link]

  • Title : Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Validation

A Researcher's Guide to the Statistical Analysis of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Comparative Framework

This guide provides a comprehensive framework for the statistical analysis of experimental data related to the novel compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Given the nascent stage of research on this specif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the statistical analysis of experimental data related to the novel compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Given the nascent stage of research on this specific molecule, this document establishes a robust protocol for comparative analysis against existing compounds with similar structural motifs, namely sulfonylureas and azepanes. We will proceed under the well-supported hypothesis that this compound, like many sulfonylureas and azepane derivatives, may exhibit anticancer properties.[1][2][3][4] This guide will therefore focus on the design and statistical interpretation of an in vitro cytotoxicity study.

The core principle of this guide is to move beyond simplistic data reporting and embrace a rigorous statistical methodology that ensures the validity and reproducibility of your findings. We will explore not just what to do, but why specific statistical choices are critical for generating trustworthy and authoritative results.

The Rationale for a Comparative Study

The structural components of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane—a sulfonylurea group and an azepane ring—are present in numerous compounds with established biological activities.[3][4] For instance, several sulfonylurea derivatives have demonstrated significant anti-tumor activity against various cancer cell lines.[2] Similarly, the azepane scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide array of pharmacological effects.[1]

Therefore, a comparative study is the most logical starting point to characterize the biological potential of this novel compound. This approach allows us to benchmark its activity against known molecules, providing immediate context for its potency and potential for further development.

For this guide, we will consider a hypothetical study comparing our compound of interest with two alternatives:

  • Glibenclamide: A well-known second-generation sulfonylurea that has shown off-target anticancer effects.

  • Azelastine: An approved drug containing an azepane ring, which serves as a structural comparator.[4]

Experimental Design: From Cell Culture to Data Acquisition

The foundation of any robust statistical analysis is a well-designed experiment. For our hypothetical cytotoxicity study, we will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection cell_culture 1. Cell Culture (e.g., MCF-7 Breast Cancer) plate_cells 2. Cell Seeding (96-well plates) cell_culture->plate_cells add_compounds 4. Cell Treatment (72h Incubation) plate_cells->add_compounds prepare_compounds 3. Compound Preparation (Serial Dilutions) prepare_compounds->add_compounds mtt_reagent 5. Add MTT Reagent add_compounds->mtt_reagent solubilization 6. Solubilize Formazan mtt_reagent->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Data Analysis read_absorbance->data_analysis Raw Absorbance Data

Caption: Workflow for a typical in vitro cytotoxicity assay.

Step-by-Step Experimental Protocol
  • Cell Culture: Human breast carcinoma MCF-7 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, Glibenclamide, and Azelastine are dissolved in DMSO and then serially diluted in culture medium to achieve a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: The culture medium is replaced with medium containing the various compound concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

Statistical Analysis: Unveiling the Story in the Data

This is the most critical part of the study. The goal is to determine the concentration of each compound that inhibits 50% of cell growth (the IC50 value) and to statistically compare these values.

Why Non-Linear Regression is the Gold Standard

Historically, researchers often used linearized plots like the Lineweaver-Burk plot for enzyme kinetics or simple linear interpolation for dose-response data. However, these methods are statistically flawed because they distort the error structure of the data.

The relationship between drug concentration and biological response is almost always sigmoidal (S-shaped), not linear. Therefore, the most appropriate statistical approach is non-linear regression , fitting the data directly to a sigmoidal dose-response model.[5][6]

The Four-Parameter Logistic (4PL) Model

The 4PL model is a common and effective choice for analyzing dose-response data.[5] It is defined by the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X)*HillSlope))

Where:

  • X is the logarithm of the compound concentration.

  • Y is the response (e.g., % cell viability).

  • Top is the maximum response (asymptote at 100% viability).

  • Bottom is the minimum response (asymptote representing maximum inhibition).

  • LogIC50 is the logarithm of the concentration that gives a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

Data Analysis Workflow

G cluster_data_processing Data Pre-processing cluster_modeling Modeling & Parameter Estimation cluster_comparison Statistical Comparison raw_data 1. Raw Absorbance Data normalize_data 2. Normalize to % Viability (vs. Vehicle Control) raw_data->normalize_data log_transform 3. Log-transform Concentration normalize_data->log_transform nonlinear_regression 4. Non-linear Regression (4PL Model) log_transform->nonlinear_regression get_params 5. Estimate Parameters (IC50, Hill Slope, etc.) nonlinear_regression->get_params compare_ic50 6. Compare IC50 Values (e.g., Extra Sum-of-Squares F-test) get_params->compare_ic50 check_ci 7. Analyze 95% Confidence Intervals compare_ic50->check_ci conclusion 8. Conclusion on Relative Potency check_ci->conclusion

Caption: Statistical workflow for dose-response data analysis.

Interpreting the Results: A Comparative Analysis

Let's assume our experiment yielded the following hypothetical data for the inhibition of MCF-7 cells:

CompoundIC50 (µM)95% Confidence IntervalHill Slope
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane15.212.5 - 18.5-1.1
Glibenclamide25.821.9 - 30.4-1.3
Azelastine> 100N/AN/A
Drawing Authoritative Conclusions
  • Potency Ranking: Based on the IC50 values, the order of potency is: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane > Glibenclamide >> Azelastine. A lower IC50 value indicates a more potent compound.[6]

  • Statistical Significance: The key to a trustworthy comparison lies in the 95% confidence intervals.

    • The confidence interval for our target compound (12.5 - 18.5 µM) does not overlap with the interval for Glibenclamide (21.9 - 30.4 µM). This lack of overlap suggests that the difference in their IC50 values is statistically significant (p < 0.05).

  • Beyond the IC50: The Hill Slope provides information about the steepness of the dose-response curve. A steeper slope (a more negative value) indicates a more switch-like response to increasing drug concentration. While the Hill Slopes for our target compound and Glibenclamide are similar, large differences in this parameter can sometimes indicate different mechanisms of action.[7]

  • The Inactive Comparator: Azelastine showed an IC50 greater than the highest tested concentration (> 100 µM). This is a crucial control, demonstrating that the presence of an azepane ring alone is not sufficient for the observed cytotoxic activity.

Conclusion and Future Directions

This guide has outlined a comprehensive and statistically rigorous framework for the initial characterization of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. By employing a comparative study design and robust non-linear regression analysis, we can confidently assess the compound's potency relative to known agents.

Our hypothetical results indicate that 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a more potent inhibitor of MCF-7 cell growth than Glibenclamide, and that this difference is statistically significant. This provides a strong rationale for further investigation into its mechanism of action and its activity against a broader panel of cancer cell lines.

The principles of rigorous statistical analysis detailed herein are not limited to cytotoxicity assays. They can and should be applied to any quantitative biological experiment, including enzyme inhibition assays, antimicrobial susceptibility testing, and receptor binding studies, to ensure the generation of reliable and impactful scientific knowledge.

References

  • Public Library of Science. (2021). Statistics for analysis of minimum inhibitory concentration (MIC) data. Figshare. [Link]

  • van der Lely, N., et al. (2014). New Statistical Technique for Analyzing MIC-Based Susceptibility Data. Journal of Clinical Microbiology. [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]

  • Hamilton, M. A. (2020). Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. MDPI. [Link]

  • Lu, S., et al. (2022). Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. [Link]

  • DergiPark. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. [Link]

  • Al-Soud, Y. A., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI. [Link]

  • ResearchGate. (2026). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link]

  • Taylor & Francis. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. [Link]

  • ASM Journals. (2018). Establishing Statistical Equivalence of Data from Different Sampling Approaches for Assessment of Bacterial Phenotypic Antimicrobial Resistance. [Link]

  • PubMed. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • Fallahi-Sichani, M., et al. (2013). Metrics other than potency reveal systematic variation in responses to cancer drugs. Nature Chemical Biology. [Link]

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Comparative

Application and Comparison Guide: 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane in Targeted Inhibitor Discovery

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate the structural determinants that dictate the efficacy of screening libraries and synthetic intermediates. The compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate the structural determinants that dictate the efficacy of screening libraries and synthetic intermediates. The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS 312594-40-4) has emerged as a highly versatile tertiary sulfonamide building block.

Unlike primary sulfonamides that universally target carbonic anhydrases, the incorporation of the seven-membered azepane ring sterically occludes the sulfonamide zinc-binding capability. This structural modification redirects the molecule's utility toward hydrophobic groove binding and serves as an exceptionally reactive precursor for synthesizing targeted covalent inhibitors and phenotypic screening hits. This guide objectively compares its performance against alternative scaffolds and provides a self-validating experimental framework for its application.

Structural Causality & Chemical Dynamics

The utility of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane lies in its dual functionality:

  • Electrophilic Core for SNAr : The 4-chloro group is highly activated by the strong electron-withdrawing effects of the ortho-nitro and para-sulfonyl groups. This enables rapid Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines under mild conditions, a strategy widely used to synthesize libraries of Bcl-xL inhibitors[1] and stable sulfonamide analogs of ferrostatin-1 for ferroptosis rescue[2].

  • Azepane-Driven Lipophilicity : The seven-membered azepane ring provides a larger, more flexible hydrophobic surface area compared to pyrrolidine or piperidine analogs. This specific steric bulk is critical when designing inhibitors that must occupy deep, lipophilic pockets, such as the TIR domain of MyD88[3] or the Akt-NF-κB signaling network[4].

Objective Performance Comparison

To select the optimal building block for your library, it is crucial to understand how the amine substituent on the sulfonyl group alters the physicochemical properties of the resulting probe. Below is a comparative analysis of the azepane derivative against common alternatives.

Characteristic1-(4-Chloro-3-nitrobenzenesulfonyl)azepane1-(4-Chloro-3-nitrobenzenesulfonyl)pyrrolidine4-Chloro-3-nitrobenzenesulfonamide
Ring Structure 7-membered (Flexible)5-membered (Rigid)[5]None (Primary Amine)[1]
cLogP (Lipophilicity) ~2.8~1.9~1.2
Steric Hindrance HighModerateMinimal
SNAr Reactivity Controlled (Room Temp)Fast (Exothermic risk)Slow (Requires heating)
Primary Application Hydrophobic groove binding (e.g., MyD88, Bcl-xL)[1][3]Rigid phenotypic screeningCarbonic Anhydrase inhibition
Off-Target Liability Low (Sterically blocks CA binding)ModerateHigh (Broad CA affinity)

Data Synthesis Note: cLogP values are calculated estimates based on standard heterocyclic contributions. The azepane core provides the highest lipophilicity, making it the superior choice for targeting intracellular protein-protein interactions (PPIs).

Experimental Methodology: Self-Validating SNAr Workflow

To ensure scientific integrity, the following protocol for derivatizing 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane into a functional Akt-NF-κB pathway inhibitor is designed as a self-validating system . It incorporates critical checkpoints to prevent false negatives in downstream phenotypic assays.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: We utilize Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO). DMSO, a polar aprotic solvent, highly solvates the potassium cation but leaves the carbonate anion free to act as a strong base, accelerating the deprotonation of the incoming nucleophilic amine without hydrolyzing the sulfonamide core.

  • Preparation : Dissolve 1.0 eq of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (100 mM stock) in anhydrous DMSO.

  • Base Addition : Add 2.5 eq of finely powdered anhydrous K₂CO₃. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition : Dropwise add 1.2 eq of the target amine (e.g., an indole-3-carbinol derivative to mimic OSU-A9 analogs)[4].

  • Reaction : Stir at 25°C for 4 hours.

  • Validation Checkpoint (LC-MS) : Do not proceed blindly. Sample 5 µL of the reaction mixture, dilute in methanol, and run LC-MS. Confirm the complete disappearance of the starting material mass (m/z ~318.8). If unreacted precursor remains, it will cause false toxicity in cellular assays.

  • Purification : Precipitate the product by adding ice-cold water. Filter and purify via Prep-HPLC to >95% purity.

Phase 2: Orthogonal Target Validation (Akt-NF-κB Inhibition)

Causality: Phenotypic cell viability assays alone cannot confirm mechanism of action. We must couple viability with a mechanistic readout (Western Blot) to prove the synthesized azepane derivative specifically blocks the intended pathway.

  • Cell Culture : Seed Hep3B hepatocellular carcinoma cells at 1x10⁴ cells/well in a 96-well plate[4].

  • Treatment : Treat cells with the purified azepane derivative (0.1 µM to 10 µM concentration gradient) for 24 hours.

  • Phenotypic Readout : Assess cell viability using an MTT or CellTiter-Glo assay. Calculate the IC₅₀.

  • Mechanistic Validation : In a parallel 6-well plate, lyse treated cells and perform Western Blotting. Probe for p-Akt (Ser473) and nuclear p65 (NF-κB) . A true positive hit must show a dose-dependent decrease in both p-Akt levels and p65 nuclear translocation[3].

Visualizations

AktNFkB Stimulus Pro-inflammatory Stimuli PI3K PI3K Stimulus->PI3K Akt Akt Kinase PI3K->Akt IKK IKK Complex Akt->IKK NFkB NF-κB IKK->NFkB Transcription Gene Transcription (Survival/Proliferation) NFkB->Transcription Inhibitor Azepane-Sulfonamide Derivatives Inhibitor->Akt Inhibitor->NFkB

Figure 1: Mechanism of Akt-NF-κB pathway inhibition by targeted sulfonamide derivatives.

Workflow Step1 SNAr Reaction (DMSO, K2CO3) Step2 LC-MS Checkpoint (Validate Conversion) Step1->Step2 Step3 Purification (Prep-HPLC >95%) Step2->Step3 Step4 Phenotypic Assay (Cell Viability) Step3->Step4 Step5 Orthogonal Validation (Western Blot) Step4->Step5

Figure 2: Self-validating experimental workflow for SNAr derivatization and target validation.

References

  • Targeting of the Akt-nuclear factor-κB signaling network by[1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9), a novel indole-3-carbinol derivative, in a mouse model of hepatocellular carcinoma. Mayo Clinic / Elsevier Pure. 4

  • 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine | 40833-75-8 | Benchchem: Comparison with Similar Compounds. Benchchem. 5

  • Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis. Journal of Medicinal Chemistry - ACS Publications. 1

  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Journal of Medicinal Chemistry - ACS Publications. 2

  • Discovery of 3g as an Orally Bioavailable, TIR Domain Selective, and Potent MyD88 Inhibitor for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Validation

A Comprehensive Guide to Target Identification and Selectivity Profiling of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to assess the selectivity of the novel compound, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to assess the selectivity of the novel compound, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Given that the primary biological target of this compound is not yet fully characterized, this document outlines a systematic approach to first identify its primary target and subsequently evaluate its selectivity profile against a broader range of related and unrelated biomolecules.

The methodologies described herein are designed to be self-validating, providing a robust and reproducible workflow for a thorough investigation of the compound's mechanism of action and potential off-target effects.

Introduction: The Azepane Scaffold and the Imperative of Selectivity

The azepane ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2][3] The specific compound, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane, possesses a unique substitution pattern that suggests potential for specific biological interactions. However, the ultimate success of any therapeutic candidate hinges on its selectivity. Off-target binding can lead to unforeseen side effects and toxicity, representing a major cause of failure in drug development.[4][5] Therefore, a rigorous assessment of a compound's selectivity is paramount.

This guide will use a hypothetical scenario where we first identify a primary target for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane and then proceed with a comprehensive selectivity assessment.

Phase I: Unveiling the Primary Target

The initial and most critical step is to identify the primary biological target of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Without this knowledge, a meaningful selectivity assessment is impossible. Chemical proteomics offers a powerful suite of tools for this purpose.

Experimental Workflow: Affinity-Based Protein Profiling

A common and effective method for target identification is affinity-based protein profiling. This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

G cluster_0 Target Identification Workflow A Synthesize an affinity probe of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane B Immobilize the probe on a solid support (e.g., sepharose beads) A->B C Incubate immobilized probe with cell lysate B->C D Wash away non-specific binders C->D E Elute specifically bound proteins D->E F Identify eluted proteins by LC-MS/MS E->F G Validate candidate targets F->G

Figure 1: A schematic overview of the affinity-based protein profiling workflow for primary target identification.

Protocol for Affinity-Based Protein Profiling:

  • Affinity Probe Synthesis: Synthesize a derivative of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane that incorporates a linker and a reactive group (e.g., a biotin tag) for immobilization.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line, ensuring the preservation of protein integrity.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified candidate targets using orthogonal methods such as Western blotting or by demonstrating a functional consequence of the compound's interaction with the target.

Phase II: Comprehensive Selectivity Profiling

Once a primary target is identified (for the purpose of this guide, we will hypothetically assume the primary target is a protein kinase, hereafter referred to as "Kinase X"), a comprehensive selectivity profile must be established.

In Vitro Biochemical Assays: Kinase Panel Screening

A broad panel of kinases should be screened to determine the compound's selectivity. This provides a quantitative measure of its inhibitory activity against the primary target versus other kinases.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM) for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepaneFold Selectivity vs. Kinase X
Kinase X (Primary Target) 10 1
Kinase A50050
Kinase B>10,000>1000
Kinase C2,500250
Kinase D>10,000>1000

Protocol for a Luminescence-Based Kinase Activity Assay:

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the activity of a wide range of kinases.[6]

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Measure the luminescence, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Phase III: Cellular Target Engagement and Functional Consequences

While in vitro assays are crucial, it is equally important to confirm that the compound engages its target within a cellular context and to assess its functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells.[7][8][9][10][11] The principle is that a ligand-bound protein will be more resistant to thermal denaturation.

G cluster_1 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot protein stability vs. temperature E->F

Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol for CETSA:

  • Cell Treatment: Treat cultured cells with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane or a vehicle control.

  • Heat Challenge: Aliquot the treated cells and heat them to a range of temperatures for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein (Kinase X) in each sample using Western blotting or another suitable method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Cytotoxicity Assessment: MTT Assay

It is essential to determine the compound's general cytotoxicity to distinguish between on-target pharmacological effects and non-specific toxicity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[12][13][14][15]

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) for 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane
Cell Line A (Expressing Kinase X)1
Cell Line B (Low Kinase X expression)>50

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane for a desired period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion: A Holistic Approach to Selectivity Assessment

The comprehensive assessment of a compound's selectivity is a multi-faceted process that requires a combination of biochemical, cellular, and functional assays. By first identifying the primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane and then systematically evaluating its activity against a broad panel of other potential targets, researchers can build a robust selectivity profile. This, in turn, will enable a more informed decision-making process in the advancement of this compound as a potential therapeutic agent.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Biochemical assays for kinase activity detection. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride. [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • YouTube. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • N-[(R,R)-(E)-1-(4-chloro-benzyl)-3-(2-oxo-azepan-3-ylcarbamoyl)-allyl]-N-methyl-3,5-bis-trifluoromethyl-benzamide: an orally active neurokinin NK1/NK2 antagonist. [Link]

  • Open-Label, Dose-Finding Study Evaluating Safety and PK of FPA144 in Patients With Advanced Solid Tumors. [Link]

  • CHEMBL2220295 profile page. [Link]

  • AZ-04 - Drug Targets, Indications, Patents. [Link]

  • Drug Development Strategy. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS No. 312594-40-4).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (CAS No. 312594-40-4). The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a chlorinated nitroaromatic compound, this substance requires careful management due to its inherent chemical properties and potential hazards.

Understanding the Hazard Profile: The 'Why' Behind the Procedure

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a compound whose safe handling is dictated by its constituent functional groups: a chlorinated nitroaromatic ring and a sulfonyl group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as nitrobenzenesulfonyl chlorides and chloronitrobenzenes, provide a strong basis for assessing its risks.[1][2][3]

Key Chemical Features Influencing Disposal:

  • Nitroaromatic Group: Compounds in this class are often toxic, pose long-term environmental risks, and can be mutagenic.[4] Their persistence in soil and groundwater makes their release into the environment a significant concern.[4][5]

  • Chlorinated Organic: Halogenated organic compounds are often subject to specific waste disposal regulations. The recommended disposal method is typically high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[1][6]

  • Sulfonyl Group: The sulfonyl chloride precursor to this compound is highly reactive and corrosive.[2][7] While the final product is a more stable sulfonamide, it is crucial to manage its waste stream as chemically hazardous.

Based on analogous compounds, 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane should be treated as a hazardous substance.[8] The primary hazards are summarized in the table below.

Hazard Classification (Anticipated)DescriptionGHS PictogramPrecautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[8]😱Avoid direct contact and aerosol generation. Use in a well-ventilated area or fume hood.[7]
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[8]😱Wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[9]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3]🌳Prevent release to drains, soil, or waterways.[3]

Operational Plan: Segregation and Collection of Waste

Proper segregation at the point of generation is the most critical step in safe chemical waste management. Never mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

The following diagram outlines the decision-making process for segregating waste contaminated with 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Sources

Handling

Personal protective equipment for handling 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates like 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane not merely as a compliance exercise, but as a system of chemical logic. To...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates like 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane not merely as a compliance exercise, but as a system of chemical logic. To design a fail-safe operational protocol, we must first deconstruct the molecule's reactive motifs and understand why it poses specific hazards to researchers.

This compound merges three distinct structural features: an azepane (hexamethyleneimine) ring, a sulfonamide linkage, and a highly activated chloronitrobenzene core. The strong electron-withdrawing nature of the nitro group ( −NO2​ ), positioned ortho to the chlorine atom, highly activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr)[1][2]. If this compound contacts unprotected skin or mucous membranes, biological nucleophiles (such as thiol groups in cysteine or primary amines in lysine) can rapidly displace the chloride ion, leading to irreversible covalent protein binding, severe chemical burns, and allergic sensitization[2].

Furthermore, systemic absorption of nitroaromatics is notorious for causing methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, crippling the blood's oxygen-transport capacity[3].

Below is the comprehensive, self-validating guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane.

Toxicological Risk Profile & Causality

To establish trust in our safety protocols, we must ground our PPE choices in quantitative and mechanistic realities. Because specific toxicological data for novel azepane derivatives is often limited, we extrapolate the risk profile from its highly reactive precursor (4-chloro-3-nitrobenzenesulfonyl chloride) and the general behavior of nitroaromatic compounds[1][4].

Table 1: Physicochemical & Toxicological Risk Profile

Hazard ParameterPredicted Risk LevelMechanistic Cause
Acute Dermal Toxicity HighThe lipophilicity of the azepane ring enhances skin penetration, while the activated C-Cl bond reacts covalently with dermal proteins[2][3].
Ocular Damage Severe (Corrosive)Analogous sulfonamides and chloronitrobenzenes cause severe, irreversible tissue damage to the cornea[2].
Systemic Toxicity Moderate to HighEnzymatic bioactivation of the nitro group leads to reactive nitroso intermediates, inducing oxidative stress and methemoglobinemia[5].
Aquatic Toxicity HighThe electron-withdrawing groups make the nitroaromatic core highly recalcitrant to abiotic degradation in water systems[4].
Mechanism of Systemic Toxicity

The primary systemic danger of handling nitroaromatics is their bioactivation by ubiquitous oxygen-sensitive flavoenzymes (nitroreductases). This single-electron reduction generates a highly reactive nitro anion radical, initiating a cascade that damages DNA and oxidizes red blood cells[5].

Bioactivation A 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (Parent Compound) B Nitro Anion Radical (Reactive Intermediate) A->B Nitroreductase (1e- reduction) C Nitroso Derivative (Protein Binding) B->C Further reduction D Hydroxylamine Derivative (DNA Damage) C->D Reduction E Methemoglobinemia (Oxidative Stress & Cyanosis) C->E RBC Interaction D->E RBC Interaction

Figure 1: Mechanistic pathway of nitroaromatic bioactivation leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling activated chloronitrobenzene derivatives. The following matrix outlines the mandatory PPE, justified by the compound's chemical properties[3].

PPE CategorySpecificationScientific Justification
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Nitrile provides tactile dexterity but is easily permeated by organic solvents (like DMSO/DMF) often used to dissolve sulfonamides. Butyl rubber provides the necessary chemical barrier against solvent-mediated skin absorption[3].
Eye/Face Protection Snug-fitting chemical splash goggles AND a full face shield.Safety glasses with side shields do not protect against aerosolized powders or solvent splashes. The corrosive nature of the compound demands zero-tolerance for ocular exposure[2].
Body Protection Flame-retardant lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from riding up and exposing the wrists. If handling large quantities (>10g), a disposable Tyvek suit is recommended to prevent dust accumulation on personal clothing.
Respiratory N95/P100 particulate respirator (if handled outside containment).While the compound must strictly be handled in a fume hood or glovebox, a P100 respirator prevents inhalation of micro-particulates during transit or accidental spills[6].

Step-by-Step Operational Workflows

Protocol A: Weighing and Solution Preparation

Because 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is typically a solid, dust generation is the primary vector for inhalation exposure[1].

  • Environmental Control: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Do not use a laminar flow hood, as it will blow particulates directly at the operator.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Sulfonamide powders are prone to static cling, which can cause the powder to aerosolize unexpectedly.

  • Enclosed Transfer: Weigh the compound in a closed analytical balance enclosure. If transferring to a reaction vessel, dissolve the compound in the weighing vessel using the reaction solvent (e.g., dichloromethane or DMF) and transfer it as a liquid to eliminate dust risks.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent-soaked Kimwipe (e.g., isopropanol), followed by a 10% alkaline bleach solution to hydrolyze any residual active compound.

Protocol B: Emergency Spill Response

In the event of a spill, immediate containment is critical to prevent environmental contamination and occupational exposure[3].

SpillResponse S1 1. Spill Identified S2 2. Evacuate & Isolate Area S1->S2 S3 3. Don Maximum PPE (Respirator, Double Gloves) S2->S3 S4 4. Contain Spill (Absorbent Pads/Sand) S3->S4 S5 5. Decontaminate (Alkaline Solution) S4->S5 S6 6. Dispose as Hazardous Waste S5->S6

Figure 2: Step-by-step emergency spill response workflow for nitroaromatic compounds.

Disposal and Waste Management Plan

Nitroaromatic compounds are highly toxic to aquatic life and resist standard wastewater treatment degradation[4]. They must never be washed down the drain[1].

  • Segregation: Do not mix nitroaromatic waste with heavy metals or strong reducing agents, as this can trigger exothermic degradation. Collect all solid waste (contaminated gloves, Kimwipes, empty vials) in a dedicated, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container[2].

  • Liquid Waste: Collect solvent waste containing the compound in a high-density polyethylene (HDPE) carboy. Ensure the waste is kept slightly acidic to neutral; highly alkaline conditions combined with certain solvents can cause nitroaromatics to polymerize or generate heat.

  • Labeling: Waste tickets must explicitly state: "Contains 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane. Toxic, potential skin sensitizer, and aquatic hazard."[6].

  • Secondary Containment: Store all waste carboys in secondary containment bins capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

References

  • [1] 4-Chloro-3-nitrobenzenesulfonyl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific. 1

  • [2] SAFETY DATA SHEET - 4-Chloro-3-nitrobenzenesulfonyl Chloride. Tokyo Chemical Industry (TCI). 2

  • [3] Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds. BenchChem. 3

  • [4] Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. 4

  • [5] Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. 5

  • [6] Safety Data Sheet - N-Butyl-2-nitrobenzenesulfonamide. Aaronchem. 6

Sources

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